molecular formula C12H11NO3 B11925071 Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 96658-35-4

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No.: B11925071
CAS No.: 96658-35-4
M. Wt: 217.22 g/mol
InChI Key: HERZGTHCKVCGSP-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 96658-35-4) is a chemical building block incorporating a 2-oxo-2,5-dihydro-1H-pyrrole scaffold. With a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol, this compound is a versatile precursor in organic synthesis and medicinal chemistry research . The pyrrole heterocycle is a privileged structure in drug discovery, present in many natural products and FDA-approved drugs, particularly for its relevance in developing new antibacterial agents . This specific derivative serves as a key synthetic intermediate for constructing more complex molecules. Researchers utilize this and related N-benzyl pyrrole scaffolds in the design and synthesis of novel conjugates for evaluating antimicrobial activity against various pathogenic bacteria and fungal strains . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and hazard information.

Properties

CAS No.

96658-35-4

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

benzyl 5-oxo-2H-pyrrole-1-carboxylate

InChI

InChI=1S/C12H11NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-7H,8-9H2

InChI Key

HERZGTHCKVCGSP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

What is the chemical structure of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and complex alkaloid synthesis, functionalized pyrrolidines serve as ubiquitous structural motifs. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (commonly referred to as N-Cbz-3-pyrrolin-2-one) is a highly versatile, electrophilic α,β -unsaturated γ -lactam. By masking the sensitive pyrrole nitrogen with a carboxybenzyl (Cbz) protecting group, chemists can unlock a stable yet highly reactive scaffold capable of undergoing stereoselective cycloadditions, epoxidations, and Michael additions[1].

This whitepaper provides an authoritative, causality-driven breakdown of the physicochemical properties, structural synthesis, and downstream functionalization of this critical intermediate.

Physicochemical & Structural Profiling

The strategic advantage of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its precise electronic balance. The electron-withdrawing nature of the Cbz group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, activating the C4 position for nucleophilic attack while maintaining sufficient electron density at the C3-C4 double bond for electrophilic functionalization.

Quantitative Data Summary
PropertyValue
IUPAC Name Benzyl 5-oxo-2H-pyrrole-1-carboxylate
Common Name N-Cbz-3-pyrrolin-2-one
CAS Number 96658-35-4[2]
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Density ~1.32 g/cm³ (at 25 °C)[3]
Boiling Point 133–137 °C (under reduced pressure)[3]
Canonical SMILES C1C=CC(=O)N1C(=O)OCC2=CC=CC=C2[1]

Mechanistic Synthesis Strategies

While direct oxidation of N-Cbz-pyrrole is theoretically possible, pyrroles are highly electron-rich and prone to over-oxidation, polymerization, or rapid N-deprotection under harsh acidic or oxidative conditions[4],[5]. To ensure high yields and avoid complex purification pipelines, de novo ring construction via Ring-Closing Metathesis (RCM) is the preferred methodology.

RCM provides a highly modular, predictable, and self-validating pathway to construct the 5-membered lactam ring from an acyclic diene precursor.

RCM_Synthesis A Allylamine B N-Allyl-N-Cbz-amine A->B Cbz-Cl, Base C N-Allyl-N-Cbz-acrylamide (Diene Precursor) B->C Acryloyl Chloride E Benzyl 2-oxo-2,5-dihydro -1H-pyrrole-1-carboxylate (Target) C->E Ring-Closing Metathesis F Ethylene Gas (Byproduct) C->F Extrusion D Grubbs Catalyst (Ru-Alkylidene) D->E Catalyzes

Figure 1: De novo synthesis of N-Cbz-3-pyrrolin-2-one via Ring-Closing Metathesis.

Divergent Reactivity & Downstream Applications

The core value of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is its role as a divergent synthetic hub. The molecule acts as a blank canvas for stereoselective functionalization:

  • Epoxidation: Reaction with m-chloroperbenzoic acid (m-CPBA) yields epoxide derivatives[1]. The bulky Cbz group sterically shields one face of the ring, enforcing an anti-addition trajectory.

  • Dihydroxylation: Upjohn or Sharpless asymmetric dihydroxylation conditions convert the double bond into a cis-diol, a critical step in synthesizing iminosugar-based glycosidase inhibitors.

  • Michael Addition: Organocuprates (R₂CuLi) selectively attack the C4 position. The resulting enolate can be trapped by electrophiles, allowing for rapid, stereocontrolled construction of contiguous stereocenters.

Reactivity_Map Core N-Cbz-3-pyrrolin-2-one (Core Scaffold) Epo cis-Epoxide Derivative Core->Epo m-CPBA (Epoxidation) Diol cis-Diol Derivative Core->Diol OsO4 / NMO (Dihydroxylation) Mich C4-Substituted Lactam Core->Mich R2CuLi (Michael Addition) Deprot 3-pyrrolin-2-one (NH Lactam) Core->Deprot H2, Pd/C (Hydrogenolysis)

Figure 2: Divergent downstream functionalization of the N-Cbz-3-pyrrolin-2-one scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent and condition choices.

Protocol A: Synthesis of the Core Scaffold via RCM
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-allyl-N-Cbz-acrylamide (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality Check: DCM is strictly chosen because it is a non-coordinating solvent. Coordinating solvents (e.g., THF, acetonitrile) bind to the ruthenium center of the Grubbs catalyst, leading to premature deactivation.

  • Dilution: Adjust the solvent volume to achieve a concentration of 0.01 M.

    • Causality Check: High dilution is a critical parameter. It kinetically favors intramolecular cyclization (forming the target 5-membered ring) over intermolecular cross-metathesis (which forms unwanted oligomers).

  • Catalysis: Add Grubbs 1st Generation Catalyst (5 mol%). Stir at room temperature for 12 hours.

  • Extrusion & Validation: The reaction is thermodynamically driven to completion by the entropically favorable extrusion of ethylene gas. Monitor via TLC (UV active, KMnO₄ stain).

  • Workup: Concentrate the mixture in vacuo and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure lactam.

Protocol B: Diastereoselective Epoxidation
  • Preparation: Dissolve Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in anhydrous DCM at 0 °C[1].

  • Oxidation: Slowly add m-CPBA (1.2 equiv) in small portions.

    • Causality Check: The reaction is initiated at 0 °C to safely control the exothermic nature of the peroxyacid reaction, preventing unspecific thermal ring-opening of the newly formed epoxide.

  • Stereocontrol: Allow the reaction to warm to room temperature and stir for 24 hours. The bulky N-Cbz group sterically shields one face of the pyrroline ring, directing the epoxidation exclusively to the opposite face (anti-addition).

  • Workup: Quench with saturated aqueous sodium thiosulfate to destroy unreacted peroxide, followed by washing with saturated sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.

References

  • EvitaChem Product Data: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (EVT-12058009). EvitaChem. 1

  • ChemicalBook Database: 96658-35-4 CAS Manufactory. ChemicalBook. 2

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry (ACS Publications). 6

  • Pyrroles as Dienes in (4+3) Cycloadditions: Reactivity and Challenges. Thieme Connect. 4

Sources

Physicochemical Profiling and Synthetic Applications of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern organic synthesis and medicinal chemistry, the construction of complex nitrogen-containing heterocycles—such as pyrrolidines, indolizidines, and pyrrolizidines—relies heavily on versatile, highly reactive building blocks. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (commonly referred to as N-Cbz-3-pyrrolin-2-one) is a premier chiral/achiral synthon[1].

Structurally, it is an α,β-unsaturated γ-lactam protected by a benzyloxycarbonyl (Cbz) group. As a Senior Application Scientist, I emphasize that the Cbz group is not merely a passive protecting moiety; it fundamentally alters the electronic landscape of the pyrroline core. By withdrawing electron density from the lactam nitrogen, the Cbz group prevents the nitrogen lone pair from donating into the conjugated system. This "electronic activation" renders the C4 position highly electrophilic, unlocking a diverse matrix of reactivity including conjugate additions, cycloadditions, and controlled epoxidations[2].

Physicochemical Properties

Understanding the baseline physicochemical properties of N-Cbz-3-pyrrolin-2-one is critical for solvent selection, reaction temperature optimization, and downstream purification strategies. The quantitative data is summarized in Table 1[1].

Table 1: Core Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
CAS Number 96658-35-4Unique registry identifier for procurement and literature tracking.
Molecular Formula C₁₂H₁₁NO₃Indicates a high degree of unsaturation (Degree of Unsaturation = 8).
Molecular Weight 217.22 g/mol Utilized for precise stoichiometric calculations in micro-scale synthesis.
Density ~1.32 g/cm³ at 25 °CHeavier than water; dictates phase separation behavior during aqueous workups.
Boiling Point 133–137 °C (reduced pressure)High boiling point necessitates high-vacuum distillation or chromatography for purification.
Appearance Colorless to pale yellow liquidColor shifts to deep yellow/brown indicate degradation or polymerization.

Mechanistic Reactivity and Electronic Activation

The synthetic utility of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate stems from its dual nature as both a Michael acceptor and a dienophile/dipolarophile.

The Causality of the N-Cbz Group

In an unprotected 3-pyrrolin-2-one, the nitrogen atom donates electron density into the carbonyl group via resonance, which partially dampens the electrophilicity of the adjacent double bond. The introduction of the strongly electron-withdrawing Cbz group creates cross-conjugation. The nitrogen's lone pair is pulled toward the benzyl carbamate, leaving the α,β-unsaturated system highly electron-deficient. This causality explains why N-Cbz-3-pyrrolin-2-one reacts rapidly with soft nucleophiles (thiols, cuprates) at the C4 position.

Epoxidation Nuances: Electrophilic vs. Nucleophilic

Standard isolated alkenes are easily oxidized by electrophilic peracids like m-chloroperbenzoic acid (m-CPBA). However, because the double bond in this lactam is electron-deficient, electrophilic epoxidation is kinetically slow[2]. To overcome this, synthetic chemists often pivot to nucleophilic epoxidation strategies (e.g., using alkaline hydrogen peroxide) or utilize specialized oxidants like Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP), which can effectively mediate the epoxidation of electron-deficient, highly functionalized double bonds[3].

ReactivityMap SM Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (N-Cbz-3-pyrrolin-2-one) MA Michael Addition (Nucleophilic attack at C4) SM->MA Thiols, Amines, Cuprates EP Epoxidation (Electrophilic or Nucleophilic) SM->EP m-CPBA or MMPP CA 1,3-Dipolar Cycloaddition (Bicyclic Scaffolds) SM->CA Azomethine Ylides

Caption: Reactivity map of N-Cbz-3-pyrrolin-2-one highlighting its versatility as a synthetic intermediate.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol A: Diastereoselective Epoxidation of the Lactam Core

This protocol utilizes m-CPBA or MMPP to yield the corresponding epoxide, a critical precursor for 3,4-disubstituted pyrrolidines[2],[3].

Reagents: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq), m-CPBA (77% w/w, 1.5 eq) or MMPP (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Substrate Dissolution: Dissolve the lactam in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Causality: DCM is a non-coordinating, polar aprotic solvent that stabilizes the transition state of the peracid oxygen transfer.

  • Oxidant Addition: Cool the reaction flask to 0 °C. Add the oxidant in three equal portions over 15 minutes. Causality: Portion-wise addition controls the exothermic nature of the reaction, preventing thermal degradation of the starting material.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active starting material spot is entirely consumed.

  • Peroxide Quench (Critical): Add a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes. Causality: Na₂S₂O₃ reduces unreacted explosive peroxides to inert alcohols/acids. Validation: Potassium iodide-starch paper must test negative for peroxides before proceeding.

  • Acid Neutralization: Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL). Causality: This deprotonates the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer. Validation: The aqueous wash must test at pH > 7.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

Workflow Step1 1. Reagent Preparation Dissolve SM in anhydrous DCM Step2 2. Oxidant Addition Add m-CPBA/MMPP in portions at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir at RT (monitor via TLC) Step2->Step3 Step4 4. Peroxide Quench Add saturated aq. Na2S2O3 Step3->Step4 Step5 5. Acid Neutralization Wash with aq. NaHCO3 Step4->Step5 Step6 6. Isolation Dry over Na2SO4, concentrate, purify Step5->Step6

Caption: Step-by-step experimental workflow for the epoxidation of N-Cbz-3-pyrrolin-2-one.

Protocol B: Base-Catalyzed Michael Addition of Thiols

This protocol demonstrates the nucleophilic attack at the highly electrophilic C4 position.

Reagents: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq), Alkyl/Aryl Thiol (1.1 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq), Tetrahydrofuran (THF).

  • Preparation: Dissolve the lactam and the thiol in anhydrous THF at 0 °C. Causality: Low temperatures prevent base-catalyzed anionic polymerization of the α,β-unsaturated lactam.

  • Catalyst Injection: Add DBU dropwise. Causality: DBU is a non-nucleophilic base. It deprotonates the thiol to form a highly nucleophilic thiolate anion without competing for the Michael acceptor site itself.

  • Reaction: Stir at 0 °C for 2 hours. Validation: TLC will show the emergence of a more polar spot (the saturated lactam adduct).

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl to neutralize the DBU. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

References

  • [1] EvitaChem. Buy Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (EVT-12058009) - Properties & Scientific Uses. Available at:

  • [2] EvitaChem. Synthesis Analysis and Chemical Reactions of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. Available at:

  • [3] ACS Publications (Organic Letters). Total Synthesis of (−)-FD-838 and (−)-Cephalimysin A: MMPP-Mediated Nucleophilic Epoxidation. Available at:

Sources

The Mechanistic Paradigm of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4) is a highly versatile, electron-deficient α,β -unsaturated γ -lactam. With a molecular formula of C12​H11​NO3​ and a molecular weight of 217.22 g/mol , it typically presents as a colorless to pale yellow liquid[1]. In advanced organic synthesis and pharmaceutical development, this compound serves as a privileged building block. The presence of the N-benzyloxycarbonyl (Cbz) protecting group not only ensures stability but fundamentally alters the electronic landscape of the pyrrole ring, enabling complex conjugate additions, epoxidations, and cycloadditions.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this scaffold in drug development and materials science.

Structural and Electronic Profiling

The strategic value of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its dual-functional N-Cbz group. While serving as a robust protecting group that can be orthogonally removed via hydrogenolysis (Pd/C, H2​ ), the Cbz moiety acts as a powerful electron-withdrawing group (EWG).

By pulling electron density away from the lactam nitrogen, the Cbz group prevents the nitrogen's lone pair from fully participating in amide resonance. This imparts a "ketone-like" highly electrophilic character to the carbonyl, which in turn significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated C3-C4 double bond. Consequently, the C4 position becomes highly susceptible to nucleophilic attack.

Reactivity Compound Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate NCbz N-Cbz Group (Electron Withdrawing) Compound->NCbz features Alkene C3-C4 Double Bond (LUMO Lowered) Compound->Alkene features NCbz->Alkene withdraws e- density Michael Michael Addition (Nucleophiles at C4) Alkene->Michael enables Cyclo Cycloadditions (Dipolarophiles/Dienophiles) Alkene->Cyclo enables Epox Epoxidation/Dihydroxylation (Facial Selectivity) Alkene->Epox directs

Diagram 1: Electronic activation pathway of the N-Cbz-pyrrolin-2-one scaffold.

Core Mechanisms of Action & Experimental Workflows

Conjugate (Michael) Additions

The lowered LUMO makes the C4 carbon an exceptional Michael acceptor. Soft nucleophiles, such as organocuprates, thiols, and amines, undergo rapid 1,4-conjugate addition[2]. The intermediate metal enolate can subsequently be trapped by electrophiles (e.g., alkyl halides or protons) to yield trans-3,4-disubstituted pyrrolidinones with high diastereoselectivity.

MichaelMechanism Start N-Cbz-Pyrrolin-2-one Nuc Nucleophile (Nu-) Attack at C4 Start->Nuc LUMO interaction Enolate Metal Enolate Intermediate (Resonance Stabilized) Nuc->Enolate 1,4-addition Proton Electrophilic Quench (H+ or E+) Enolate->Proton trapping Product 4-Substituted N-Cbz-Pyrrolidin-2-one Proton->Product stereoselective formation

Diagram 2: Mechanism of 1,4-conjugate addition and subsequent enolate trapping.

Protocol 1: Organocuprate Conjugate Addition
  • Causality Focus: The use of organocuprates (Gilman reagents, R2​CuLi ) at cryogenic temperatures (-78 °C) strongly favors 1,4-addition over 1,2-addition. The soft Cu(I) center preferentially coordinates with the soft alkene rather than the hard carbonyl oxygen.

  • Step 1 (Cuprate Formation): In an oven-dried, argon-purged Schlenk flask, suspend CuI (1.1 equiv) in anhydrous THF (0.2 M) and cool to 0 °C. Add the organolithium reagent (2.2 equiv) dropwise. Stir for 30 min to form the homogeneous Gilman reagent.

  • Step 2 (Substrate Addition): Cool the cuprate solution to -78 °C. Add a solution of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in anhydrous THF dropwise over 15 minutes. Self-Validation: The reaction mixture should remain homogeneous; precipitation indicates cuprate decomposition.

  • Step 3 (Enolate Trapping & Quench): Stir for 2 hours at -78 °C. Quench the reaction by adding saturated aqueous NH4​Cl solution. Causality: NH4​Cl provides a mild proton source to trap the enolate and effectively breaks down the copper complexes into water-soluble copper salts, preventing product chelation.

  • Step 4 (Workup): Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Electrophilic Additions: Epoxidation

Despite the electron-withdrawing nature of the Cbz group, the C3-C4 double bond can react with electrophilic oxygen species. Reaction with meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding epoxide[3]. The bulky N-Cbz group exerts steric influence, directing the incoming peracid to the opposite face to achieve high diastereoselectivity.

Protocol 2: Epoxidation with m-CPBA
  • Causality Focus: Dichloromethane (DCM) is utilized as a non-coordinating, polar aprotic solvent that solubilizes both the starting material and the peracid without participating in competing nucleophilic attacks.

  • Step 1 (Reaction Setup): Dissolve Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature[3].

  • Step 2 (Reagent Addition): Add m-CPBA (1.5 equiv, typically 70-75% purity) portion-wise. Causality: Excess m-CPBA is required to drive the reaction to completion due to the deactivated nature of the alkene.

  • Step 3 (Propagation): Stir the mixture at room temperature for an extended period (12-24 hours). Monitor via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4 (Workup & Self-Validation): Quench with saturated aqueous Na2​S2​O3​ to destroy excess peracid. Self-Validation: A negative starch-iodide paper test confirms the complete neutralization of peroxides. Wash with saturated aqueous NaHCO3​ to neutralize the m-chlorobenzoic acid byproduct. Extract, dry ( Na2​SO4​ ), and purify via column chromatography.

[3+2] Cycloadditions

The electron-deficient alkene acts as a potent dipolarophile. Reaction with azomethine ylides (generated in situ from α -amino acids and aldehydes) via a [3+2] cycloaddition provides complex bicyclic pyrrolizidine frameworks. These structures are core motifs in numerous alkaloid natural products and pharmaceutical candidates.

Cycloaddition AminoAcid α-Amino Acid + Aldehyde Ylide Azomethine Ylide (1,3-Dipole) AminoAcid->Ylide Decarboxylative Condensation TS [3+2] Transition State (Endo Approach) Ylide->TS interacts with Lactam N-Cbz-Pyrrolin-2-one (Dipolarophile) Lactam->TS interacts with Product Bicyclic Pyrrolizidine Framework TS->Product Concerted Cycloaddition

Diagram 3: Workflow of [3+2] cycloaddition yielding bicyclic pyrrolizidines.

Quantitative Reaction Scope

The following table summarizes the quantitative data and typical reaction conditions for the primary transformations of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Reaction ClassReagents / ConditionsTarget MotifTypical Yield RangeMechanistic Role of Substrate
Conjugate Addition R2​CuLi , THF, -78 °C4-Alkylpyrrolidin-2-ones75% - 90%Michael Acceptor (Electrophile)
Aza-Michael Addition Amines, Base, RT[2]4-Aminopyrrolidin-2-ones80% - 95%Michael Acceptor (Electrophile)
Epoxidation m-CPBA, DCM, RT[3]3,4-Epoxypyrrolidin-2-ones60% - 80%Alkene (Facial directing)
[3+2] Cycloaddition Azomethine Ylide, Toluene, Δ Bicyclic Pyrrolizidines70% - 85%Dipolarophile
Lactam Reduction NaBH4​ / LiAlH4​ [1]Pyrrolidin-2-ols / Pyrrolidines80% - 95%Carbonyl Electrophile

Conclusion

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a highly programmable synthetic intermediate. By understanding the electronic causality dictated by the N-Cbz group, chemists can precisely control the regiochemistry and stereochemistry of nucleophilic attacks and cycloadditions. The self-validating protocols outlined in this guide ensure robust reproducibility for the synthesis of complex nitrogen-containing heterocycles.

References

Sources

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Privileged Prochiral Scaffold for Asymmetric Synthesis of γ-Lactams and Alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of constructing chiral γ-lactam architectures—a ubiquitous motif in neuroactive pharmaceuticals and complex alkaloids. This technical whitepaper explores the strategic utility of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 96658-35-4), commonly referred to as N-Cbz-3-pyrrolin-2-one. By critically analyzing its electronic profile, reactivity pathways, and detailing a self-validating protocol for Rhodium-catalyzed asymmetric conjugate addition, this guide provides a robust framework for leveraging this building block in modern synthetic workflows.

Structural and Electronic Profiling: The Role of the N-Cbz Group

The 3-pyrrolin-2-one core is inherently challenging to functionalize asymmetrically. In its unprotected state (free NH), the nitrogen lone pair delocalizes extensively into the α,β-unsaturated carbonyl system. This electron donation drastically reduces the electrophilicity of the C3=C4 double bond, rendering it inert to many nucleophilic additions and prone to tautomerization[1].

To unlock the synthetic potential of this scaffold, the installation of an electron-withdrawing protecting group is an absolute necessity[2]. The carboxybenzyl (Cbz) group serves three critical functions:

  • LUMO Lowering: By pulling electron density away from the nitrogen atom, the Cbz group suppresses lone-pair delocalization. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, activating the C4 position for nucleophilic attack.

  • Catalyst Preservation: Free amines and amides can coordinate to and poison transition-metal catalysts (such as Rhodium or Palladium). The bulky, electron-deficient Cbz group prevents off-target metal coordination[3].

  • Orthogonal Deprotection: Post-functionalization, the Cbz group can be cleanly removed via hydrogenolysis (Pd/C, H₂), leaving other sensitive functional groups intact.

Key Synthetic Applications

The activated C3=C4 double bond of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate serves as a versatile canvas for generating stereocomplexity.

  • Asymmetric Conjugate Addition (ACA): Transition-metal catalysis, particularly Rhodium-catalyzed addition of arylboronic acids, is the premier method for installing C4 stereocenters. This pathway provides direct access to chiral 4-arylpyrrolidin-2-ones, the core structural motifs in γ-aminobutyric acid (GABA) analogues such as (R)-Baclofen and (R)-Rolipram[2][4].

  • Organocatalytic Michael Additions: Using chiral hydrogen-bonding networks (e.g., thioureas or squaramides), nucleophiles like malonates or nitroalkanes can be added enantioselectively without the need for heavy metals[5][6].

  • 1,3-Dipolar Cycloadditions: The electron-deficient alkene is an excellent dipolarophile, reacting with azomethine ylides or nitrones to form complex bicyclic alkaloid frameworks.

Reactivity core Benzyl 2-oxo-2,5-dihydro -1H-pyrrole-1-carboxylate (N-Cbz-3-pyrrolin-2-one) michael Asymmetric Conjugate Addition (C4) core->michael Rh-Catalysis / Organocatalysis cyclo 1,3-Dipolar Cycloaddition (C3-C4) core->cyclo Azomethine Ylides / Nitrones epox Epoxidation / Dihydroxylation core->epox m-CPBA / OsO4 gaba Chiral GABA Analogs (Baclofen, Rolipram) michael->gaba bicyclic Bicyclic Alkaloid Scaffolds cyclo->bicyclic hydroxy Functionalized Hydroxypyrrolidinones epox->hydroxy

Reactivity map of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in asymmetric synthesis.

Experimental Methodology: Rh-Catalyzed Asymmetric Conjugate Addition

To ensure reproducibility and scientific rigor, the following protocol details the Rhodium-catalyzed asymmetric conjugate addition of phenylboronic acid to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. This methodology is designed as a self-validating system, where the mechanistic causality of each reagent choice is explicitly defined[3].

Materials & Reagents
  • Substrate: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (2.0 equiv, 2.0 mmol)

  • Pre-catalyst: [Rh(acac)(C₂H₄)₂] (0.03 equiv, 3 mol%)

  • Chiral Ligand: (R)-BINAP (0.033 equiv, 3.3 mol%)

  • Solvent System: 1,4-Dioxane / H₂O (10:1 v/v, 5.5 mL)

Step-by-Step Workflow & Causality

Step 1: Catalyst Activation (In Situ Generation)

  • Action: In an oven-dried Schlenk tube under an argon atmosphere, dissolve [Rh(acac)(C₂H₄)₂] and (R)-BINAP in 5.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality: The labile ethylene (C₂H₄) ligands on the Rh(I) center are easily displaced by the bidentate chiral phosphine ligand ((R)-BINAP). This pre-stirring step ensures the complete formation of the active chiral Rh-complex before introducing the substrate, preventing racemic background reactions.

Step 2: Substrate and Nucleophile Introduction

  • Action: Add Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate and phenylboronic acid to the reaction mixture.

  • Causality: Phenylboronic acid acts as the transmetalating agent, transferring the phenyl group to the Rh center to form a chiral Rh-Aryl species[3]. An excess (2.0 equiv) is used to compensate for the competing protodeboronation side-reaction.

Step 3: Hydrolytic Initiation and Enantioselective Insertion

  • Action: Inject 0.5 mL of degassed deionized water. Seal the tube and heat the mixture to 100 °C for 12 hours.

  • Causality: The addition of water is the mechanistic linchpin of this protocol. Following the enantioselective migratory insertion of the alkene into the Rh-Aryl bond, a Rh-oxa-π-allyl (enolate) intermediate is formed. Water hydrolyzes this intermediate, releasing the chiral γ-lactam product and regenerating the active Rh-OH catalyst species[3]. Without water, the catalytic cycle stalls.

Step 4: Validation and Isolation

  • Action: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

  • Validation: The success of the asymmetric induction is validated by analyzing the purified product via chiral stationary phase HPLC (e.g., Chiralcel OD-H column). A successful run under these parameters typically yields >85% conversion with >93% enantiomeric excess (ee).

CatalyticCycle rh_cat [Rh(OH)(L*)]2 Active Catalyst transmet Transmetalation with ArB(OH)2 rh_cat->transmet rh_ar Rh(Ar)(L*) Complex transmet->rh_ar - B(OH)3 insertion Enantioselective Olefin Insertion rh_ar->insertion + N-Cbz-3-pyrrolin-2-one rh_enolate Rh-Oxa-π-allyl (Enolate) Intermediate insertion->rh_enolate hydrolysis Hydrolysis (Product Release) rh_enolate->hydrolysis + H2O hydrolysis->rh_cat Releases Chiral Lactam

Catalytic cycle for the Rh-catalyzed asymmetric conjugate addition to N-Cbz-3-pyrrolin-2-one.

Quantitative Data: Catalyst Optimization

Selecting the optimal chiral ligand and solvent system is critical for maximizing both yield and enantioselectivity. Table 1 summarizes the comparative performance of various catalytic systems in the asymmetric addition/hydrogenation of α,β-unsaturated lactams[2][3].

Table 1: Performance of Catalytic Systems in Asymmetric Functionalization of N-Protected Pyrrolin-2-ones

EntryCatalyst / Chiral Ligand SystemSolvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Note
1[Rh(acac)(C₂H₄)₂] / (R)-BINAPDioxane/H₂O (10:1)1008293Standard ACA benchmark; requires high heat.
2[Rh(acac)(C₂H₄)₂] / (R)-SegphosDioxane/H₂O (10:1)1008895Narrower dihedral angle improves facial selectivity.
3Rh(NBD)₂BF₄ / ZhaoPhosCH₂Cl₂259999Bifunctional thiourea-phosphine enables room-temp reactivity.

Note: Entry 3 highlights next-generation bifunctional ligands (like ZhaoPhos) which utilize secondary hydrogen-bonding interactions to pre-organize the substrate, drastically lowering the activation energy barrier and allowing for ambient temperature reactions with near-perfect stereocontrol[2].

Conclusion

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is an indispensable building block in the arsenal of a medicinal chemist. By understanding the electronic necessity of the N-Cbz protecting group and leveraging optimized transition-metal or organocatalytic systems, researchers can reliably access highly functionalized, enantiopure γ-lactams. The rigorous application of the self-validating protocols outlined in this guide ensures high fidelity in the synthesis of complex alkaloid targets and next-generation therapeutics.

References

  • ACS Catalysis (Zhao et al., 2018). Highly Enantioselective Synthesis of Chiral γ-Lactams by Rh-Catalyzed Asymmetric Hydrogenation. American Chemical Society. Retrieved from:[Link]

  • Chemical Reviews (Hayashi et al., 2002). Rhodium-Catalyzed Carbon−Carbon Bond Forming Reactions of Organometallic Compounds. American Chemical Society. Retrieved from:[Link]

  • ResearchGate. Synthesis of 4-Substituted 1,5-Dihydropyrrol-2-ones and 5,6-Dihydro-1H-pyridin-2-ones by Negishi Cross-Coupling Reactions: Short Access to the Antidepressant (±)-Rolipram. Retrieved from: [Link]

  • Science.gov. Chiral N,N'-Dioxide-Organocatalyzed Regio-, Diastereo- and Enantioselective Michael Addition-Alkylation Reaction. Retrieved from:[Link]

Sources

Benzyl 2-Oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Derivatives: A Comprehensive Technical Guide to Scaffold Functionalization and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the γ-lactam (pyrrolidin-2-one) ring is a privileged structural motif. Among its unsaturated analogs, Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (commonly referred to as N-Cbz-3-pyrrolin-2-one, CAS: 96658-35-4) stands out as a highly versatile, electron-deficient building block [1]. The strategic installation of the carboxybenzyl (Cbz) protecting group at the N1 position does more than merely protect the lactam nitrogen; it fundamentally alters the electronic landscape of the molecule. By lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, the Cbz group transforms the C3-C4 double bond into an exceptional Michael acceptor, dienophile, and dipolarophile[2].

This whitepaper provides an in-depth, mechanistic exploration of the functionalization of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. Designed for synthetic chemists and drug development professionals, this guide details field-proven protocols, the causality behind experimental choices, and the pharmaceutical relevance of the resulting derivatives.

Structural & Electronic Profiling

The synthetic utility of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is dictated by three distinct reactive centers:

  • The N1-Carboxybenzyl (Cbz) Group: Exerts strong −I (inductive) and −M (mesomeric) effects. This electron-withdrawing nature prevents the nitrogen lone pair from fully delocalizing into the lactam carbonyl, thereby increasing the electrophilicity of the conjugated C3-C4 double bond.

  • The C4 Position (β-Carbon): The primary site for soft nucleophilic attack (Conjugate/Michael addition) due to the polarization of the enone system.

  • The C3-C4 Olefin: A reactive π-system primed for cycloadditions (e.g., Diels-Alder, 1,3-dipolar cycloadditions) and oxidative functionalizations (epoxidation, dihydroxylation) [3].

Core Synthetic Transformations & Self-Validating Protocols

To harness the full potential of this scaffold, researchers must employ highly controlled methodologies. Below are the core synthetic workflows, complete with mechanistic causality and self-validating experimental protocols.

Aza-Michael Additions (Conjugate Additions)

Causality & Mechanism: The addition of amines to the C4 position of N-Cbz-3-pyrrolin-2-one is driven by the thermodynamic stability of the resulting saturated γ-lactam. The Cbz group stabilizes the transient enolate intermediate formed upon nucleophilic attack. Because the reaction is reversible, the use of a mild base or protic solvent facilitates the rapid protonation of the enolate, driving the equilibrium toward the 4-amino substituted product [4].

Self-Validating Protocol: Synthesis of 4-(Benzylamino)-N-Cbz-pyrrolidin-2-one

  • Preparation: Dissolve 1.0 equivalent (eq) of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.

  • Nucleophile Addition: Add 1.1 eq of benzylamine dropwise at 0 °C. Causality: Low temperature minimizes potential ring-opening side reactions or polymerization.

  • Catalysis (Optional but recommended): Add 0.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to accelerate the proton transfer step.

  • Reaction Evolution: Warm the mixture to room temperature and stir for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, Rf​≈0.6 ) will disappear, replaced by a more polar, ninhydrin-active spot ( Rf​≈0.3 ).

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the DBU and protonate any residual enolate. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo.

  • Confirmation: 1H NMR will validate the success of the reaction through the disappearance of the olefinic protons (typically appearing as two doublets of doublets around 6.1 and 7.2 ppm) and the emergence of aliphatic multiplets between 2.5 and 3.8 ppm.

1,3-Dipolar Cycloadditions

Causality & Mechanism: The electron-deficient nature of the N-Cbz-3-pyrrolin-2-one makes it an ideal dipolarophile. When reacted with an azomethine ylide (generated in situ from an aldehyde and an amino acid via decarboxylative condensation), it undergoes a [3+2] cycloaddition. The steric bulk of the N-Cbz group rigorously dictates the facial selectivity, often leading to high endo/exo diastereomeric ratios depending on the thermodynamic control of the reaction [5].

Self-Validating Protocol: Synthesis of Pyrrolizidine/Indolizidine Scaffolds

  • Ylide Generation: In a round-bottom flask, suspend 1.2 eq of L-proline and 1.2 eq of an aromatic aldehyde (e.g., benzaldehyde) in toluene.

  • Dipolarophile Addition: Add 1.0 eq of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

  • Cycloaddition: Equip the flask with a Dean-Stark trap and heat to reflux (110 °C) for 12 hours. Causality: The continuous removal of water drives the formation of the iminium ion, which subsequently decarboxylates to form the reactive azomethine ylide.

  • Validation: The reaction mixture will transition from a heterogeneous suspension to a homogeneous, deeply colored solution.

  • Purification: Concentrate the solvent and purify via silica gel flash chromatography. The rigid bicyclic structure can be validated using 2D NOESY NMR to confirm the relative stereochemistry of the newly formed bridgehead protons.

Oxidative Functionalization: Asymmetric Dihydroxylation

Causality & Mechanism: To access chiral 3,4-dihydroxypyrrolidin-2-ones (precursors to iminosugars), Sharpless Asymmetric Dihydroxylation (AD) is employed. The osmium tetroxide ( OsO4​ ) catalyst coordinates with chiral cinchona alkaloid ligands (e.g., (DHQD)2PHAL in AD-mix-β), directing the facial attack on the C3-C4 olefin. Methanesulfonamide ( MeSO2​NH2​ ) is added to accelerate the hydrolysis of the intermediate osmate ester, preventing a secondary catalytic cycle that degrades enantiomeric excess (ee) [6].

Self-Validating Protocol: Sharpless AD of N-Cbz-3-pyrrolin-2-one

  • Solvent System: Prepare a 1:1 mixture of tert-butanol and water. Add 1.4 g of AD-mix-β (or α) per 1 mmol of substrate.

  • Additive: Add 1.0 eq of methanesulfonamide. Stir until both phases are clear (the aqueous phase will be bright yellow due to the osmate).

  • Oxidation: Cool the mixture to 0 °C. Add 1.0 eq of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in one portion. Stir vigorously for 24 hours at 0 °C. Causality: Maintaining 0 °C is critical to maximize the enantio-discrimination of the chiral ligand.

  • Quenching: Add sodium sulfite ( Na2​SO3​ , 1.5 g/mmol ) and warm to room temperature for 1 hour to reduce the toxic Os(VIII) to insoluble Os(IV).

  • Validation: Chiral HPLC analysis of the purified diol will confirm the enantiomeric excess (typically >95% ee).

Quantitative Data Presentation

The following table summarizes the key reaction parameters, regioselectivity, and typical yields for the functionalization of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Reaction TypeReagents / CatalystPrimary Site of AttackStereoselectivity / RegioselectivityAverage Yield
Aza-Michael Addition Primary Amines, MeOH, DBUC4 (β-carbon)Racemic (unless chiral amine used)85 - 95%
Thia-Michael Addition Thiols, Et3​N , DCMC4 (β-carbon)Racemic80 - 90%
[3+2] Cycloaddition Azomethine Ylide, Toluene, Δ C3-C4 OlefinHighly endo-selective70 - 85%
Epoxidation m-CPBA, DCM, 25 °CC3-C4 Olefinanti to C5 substituents (if any)75 - 80%
Asymmetric Dihydroxylation AD-mix-α/β, MeSO2​NH2​ , 0 °CC3-C4 Olefin>95% ee (Ligand controlled)85 - 92%

Mechanistic Pathway Diagrams

To elucidate the causality of the described protocols, the following diagrams map the logical flow of the reaction mechanisms.

Michael Addition Mechanism

MichaelAddition A N-Cbz-3-pyrrolin-2-one (Electrophile) C C4-Attack Transition State A->C + Nu: B Nucleophile (e.g., R-NH2) B->C D Stabilized Enolate Intermediate C->D Electron Delocalization E Protonation (Workup/Solvent) D->E H+ Transfer F 4-Substituted N-Cbz-pyrrolidin-2-one E->F Final Product

Mechanism of nucleophilic Michael addition to N-Cbz-3-pyrrolin-2-one.

1,3-Dipolar Cycloaddition Pathway

Cycloaddition A Aldehyde + Amino Acid (e.g., Proline) B Azomethine Ylide (1,3-Dipole) A->B Condensation & Decarboxylation D [3+2] Cycloaddition Transition State B->D C N-Cbz-3-pyrrolin-2-one (Dipolarophile) C->D E Endo-Cycloadduct (Major) D->E Kinetic Control F Exo-Cycloadduct (Minor) D->F Thermodynamic Control

1,3-Dipolar cycloaddition pathway forming complex bicyclic pyrrolidines.

Biological & Pharmaceutical Relevance

The functionalization of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is not merely an academic exercise; it is a critical pathway in pharmaceutical development.

  • Proteasome Inhibitors: Derivatives of 3-pyrrolin-2-ones are direct precursors to lactacystin analogs, which act as potent, selective inhibitors of the 20S proteasome, a major target in oncology [1].

  • Iminosugars & Glycosidase Inhibitors: The dihydroxylated derivatives generated via Sharpless AD mimic the transition state of glycosidic bond cleavage. These compounds exhibit profound antiviral and antidiabetic properties by inhibiting specific glycosidases [6].

  • Neuroactive Compounds: 4-amino substituted pyrrolidin-2-ones (synthesized via the Aza-Michael protocol) serve as conformationally restricted analogs of GABA (γ-aminobutyric acid), making them highly relevant in the development of anticonvulsant and anxiolytic therapeutics [4].

References

  • Truax, Nathanyal J., et al. "Category: 636-41-9 - Heterocyclic Building Blocks-Pyrrolines." Pyrrolines. Available at:[Link]

  • ResearchGate. "Synthesis of new 3-pyrrolin-2-one derivatives." ResearchGate Publications. Available at:[Link]

  • ResearchGate. "De Novo Synthesis of 3-Pyrrolin-2-Ones." ResearchGate Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Enantioselective Rhodium-Catalyzed Isomerization of 4-Iminocrotonates: Asymmetric Synthesis of a Unique Chiral Synthon." PMC. Available at:[Link]

Preliminary Investigation of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel chemical space is a foundational pillar of modern drug discovery. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4)[1], a structurally concise N-Cbz protected pyrrolinone, has emerged as a highly versatile scaffold. Characterized by its α,β-unsaturated lactam core and lipophilic benzyl carbamate protecting group, this molecule serves a dual purpose in medicinal chemistry: it acts as a tunable electrophilic warhead for Targeted Covalent Inhibitors (TCIs) and functions as a rigid, reactive building block for Diversity-Oriented Synthesis (DOS).

This technical whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic utility, and the experimental protocols required to synthesize and validate its biological applications.

Structural & Physicochemical Profiling

The utility of a scaffold in drug discovery is dictated by its physicochemical properties, which govern both its reactivity and its pharmacokinetic potential. The pyrrole and pyrrolinone derivatives are cornerstones of heterocyclic chemistry due to their unique electronic properties[2]. The N1-benzyl group imparts significant lipophilicity, offering potential for π-stacking within a protein's active site, while the C2-C4 conjugated system provides the necessary electronics for nucleophilic attack[2].

Table 1: Physicochemical Properties and Drug Discovery Implications

PropertyValueImplication for Drug Design
CAS Number 96658-35-4[1]Unique identifier for commercial sourcing and analytical validation.
Molecular Formula C₁₂H₁₁NO₃Defines atomic composition; exact mass of 217.07 Da.
Molecular Weight 217.22 g/mol Highly favorable for Fragment-Based Drug Discovery (FBDD).
Estimated LogP ~2.1Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 0Reduces the desolvation penalty during target binding.
H-Bond Acceptors 3Facilitates critical interactions with target backbone amides.
Scaffold Type α,β-unsaturated lactamActs as an electrophilic warhead for covalent targeting via Michael addition[3].

Mechanistic Role in Drug Design

The strategic value of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its divergent reactivity. The molecule can be deployed directly as a covalent binder or used as a precursor to access complex 3D chemical space.

  • Targeted Covalent Inhibition (TCI): The double bond between C3 and C4 is conjugated with the C2 carbonyl, creating a classic Michael acceptor. When positioned correctly within an enzyme's active site, nucleophilic residues (predominantly the thiolate of Cysteine) can attack the C4 position, forming an irreversible covalent bond. The resurgence of such covalent drugs is well-documented in for their prolonged target residence times.

  • Diversity-Oriented Synthesis (DOS): The strained olefin is an excellent dipolarophile. It readily undergoes 1,3-dipolar cycloadditions with azomethine ylides to form complex, spirocyclic pyrrolidines. These rigid 3D architectures are highly prized for disrupting protein-protein interactions (PPIs).

Reactivity A Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate B Covalent Adduct (Thiol Target) A->B Michael Addition (Cys Residues) C Spirocyclic Scaffold (3D Library) A->C 1,3-Dipolar Cycloaddition D Functionalized Lactam (Peptidomimetic) A->D Cross-Coupling / Electrophilic Addition

Fig 1. Divergent reactivity pathways of the pyrrolinone scaffold in drug design.

Synthetic Methodologies & Experimental Protocols

To utilize this scaffold effectively, researchers must be able to synthesize it with high purity and validate its structural integrity.

Protocol 1: Synthesis via N-Protection of 3-Pyrrolin-2-one

This protocol details the installation of the Carboxybenzyl (Cbz) protecting group onto the commercially available 1,5-dihydro-2H-pyrrol-2-one core.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Dissolve 1,5-dihydro-2H-pyrrol-2-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

  • Acylation: Add Benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over 2 hours.

  • Quenching & Extraction: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Causality & Logic: The use of LiHMDS, a strong but sterically hindered non-nucleophilic base, is critical. It selectively deprotonates the lactam nitrogen without acting as a nucleophile toward the carbonyl or the electrophilic alkene. The strict -78 °C temperature regime prevents the highly reactive α,β-unsaturated lactam anion from undergoing base-catalyzed self-polymerization or unwanted Michael additions[3].

Self-Validating System: The reaction's success is internally validated via Thin Layer Chromatography (TLC) and post-purification ¹H NMR. Complete consumption of the highly polar starting material validates the quenching step. In the ¹H NMR spectrum, the appearance of a distinct singlet at ~5.2 ppm (benzyl -CH₂-) and an aromatic multiplet at 7.3–7.4 ppm confirms Cbz incorporation. Crucially, the preservation of the olefinic doublets at ~6.1 ppm and ~7.1 ppm confirms that the reactive Michael acceptor core remains structurally intact.

Biological Assays & Screening Workflows

Before advancing a covalent warhead into complex biological systems, its intrinsic electrophilicity must be quantified to ensure it is reactive enough to engage the target, but stable enough to avoid indiscriminate off-target toxicity.

Protocol 2: Thiol Reactivity Profiling (GSH Assay)

This assay quantifies the kinetic reactivity of the compound toward Reduced Glutathione (GSH), serving as a surrogate for cellular cysteine residues.

Step-by-Step Methodology:

  • Incubation: Prepare a 50 µM solution of the compound in PBS buffer (pH 7.4) containing 10% DMSO to ensure solubility. Add GSH to a final concentration of 5 mM. Incubate the mixture at 37 °C.

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately inject the aliquot into 50 µL of cold Acetonitrile containing 2% Formic Acid.

  • Analysis: Analyze the quenched samples via LC-MS to quantify the ratio of the parent compound (m/z 218.1[M+H]⁺) to the GSH-adduct (m/z 525.2 [M+H]⁺).

Causality & Logic: Using a 100-fold molar excess of GSH establishes pseudo-first-order kinetics, which mathematically simplifies the calculation of the degradation half-life ( t1/2​ ) and the inactivation rate constant ( kinact​ ). Quenching with formic acid is a critical causal step: it drops the pH to ~2.0, instantly protonating the highly nucleophilic thiolate anion back to a stable thiol, thereby "freezing" the reaction at that exact kinetic timepoint for accurate MS quantification. The design of such electrophilic profiling is a standard in modern medicinal chemistry, as outlined in the .

Self-Validating System: This protocol mandates a parallel negative control: incubating the compound in the exact same buffer/DMSO system without GSH. If the parent compound degrades in the negative control, it indicates spontaneous hydrolysis of the Cbz group or lactam ring opening. True validation requires the parent mass to remain stable in the control arm, ensuring that the mass shift observed in the experimental arm is exclusively due to the covalent Michael addition of GSH.

Workflow Step1 Compound Incubation Target Protein + Compound (Time-course) Step2 Intact Mass Spectrometry LC-MS Analysis of Protein Mass Shift Step1->Step2 Step3 Peptide Mapping Trypsin Digest & MS/MS Sequencing Step2->Step3 If mass shift > 217 Da Step4 Site Identification Pinpoint Cys/Ser Modification Site Step3->Step4

Fig 2. Analytical workflow for validating covalent target engagement via LC-MS/MS.

Conclusion

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is far more than a simple protected heterocycle. Its distinct physicochemical profile, combined with the tunable reactivity of its α,β-unsaturated lactam, positions it as a high-value asset in both targeted covalent inhibition and diversity-oriented synthesis. By adhering to the rigorous, self-validating synthetic and analytical protocols outlined in this guide, drug discovery professionals can confidently leverage this scaffold to unlock new therapeutic chemical space.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL:[Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. URL:[Link]

  • Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 60(3), 839–885. URL:[Link]

Sources

Electronic and Steric Effects of the Benzyloxycarbonyl (Cbz) Group in Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The benzyloxycarbonyl (Cbz) group is a cornerstone of amine protection strategy, particularly in peptide synthesis and medicinal chemistry.[1] Its influence, however, extends far beyond simple steric masking. When appended to a lactam scaffold, such as in Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, the Cbz group exerts a complex interplay of electronic and steric effects that profoundly dictate the molecule's conformation, reactivity, and utility as a synthetic intermediate. This technical guide provides an in-depth analysis of these effects for researchers, scientists, and drug development professionals. We will dissect the dual electronic nature of the N-carbamate, explore the steric ramifications of the benzyl moiety, and provide validated experimental protocols for the synthesis and characterization of this important heterocyclic building block.

Introduction: The Pyrrolone Scaffold and the N-Cbz Substituent

The 2-oxo-2,5-dihydro-1H-pyrrole ring system, a derivative of pyrrolidinone, is a prevalent motif in a vast array of biologically active compounds and natural products.[2][3] Its inherent chemical features—a polar amide bond, a site of unsaturation, and a conformationally constrained five-membered ring—make it a versatile scaffold for drug design. The reactivity of this core is critically modulated by the substituent on the lactam nitrogen.

The introduction of an N-acyl group, such as the benzyloxycarbonyl (Cbz) group, activates the lactam.[4] The Cbz group, formally a carbamate, is unique in its electronic profile. It possesses both an electron-donating nitrogen lone pair adjacent to the lactam ring and an electron-withdrawing carbonyl group. This duality creates a finely balanced electronic environment that is crucial for understanding the molecule's behavior in chemical transformations.

Dissecting the Electronic Effects of the Cbz Group

The electronic influence of the Cbz group on the pyrrolone ring is a product of two competing phenomena: resonance donation and inductive withdrawal.

Resonance and Inductive Effects

The nitrogen atom of the Cbz group is sp²-hybridized, and its lone pair of electrons can be delocalized into the pyrrolone ring's carbonyl group. Simultaneously, the carbonyl group within the Cbz moiety exerts a strong electron-withdrawing inductive effect (-I) on the nitrogen. This electronic push-and-pull modulates the electron density across the entire N-acyl lactam system.

  • Resonance Donation (+R): The lone pair on the lactam nitrogen delocalizes into the Cbz carbonyl. This effect is a defining characteristic of amides and carbamates, leading to a planar geometry around the nitrogen.

  • Inductive Withdrawal (-I): The electronegative oxygen atoms of the Cbz carbonyl pull electron density away from the lactam nitrogen through the sigma framework. This effect decreases the nucleophilicity of the nitrogen and increases the electrophilicity of the lactam carbonyl carbon.

This interplay is critical. Studies on related N-aryl α-methylene-γ-lactams have demonstrated a clear linear free-energy relationship between the electronic nature of the N-substituent and the lactam's reactivity.[5] Electron-withdrawing groups on the substituent accelerate reactions with nucleophiles, a principle directly applicable to the N-Cbz system where the carbamate's carbonyl serves as a potent withdrawing group.[5][6]

Caption: Competing electronic effects of the Cbz group on the pyrrolone ring.

Impact on Reactivity

The net electronic effect of the N-Cbz group is to render the lactam carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to an N-alkyl or N-H lactam. This activation is the basis for various synthetic transformations. For instance, nickel-catalyzed ring-opening transamidation reactions have been successfully developed for N-acyl lactams, showcasing their enhanced reactivity.[7] The Cbz group, being a strong electron-withdrawing activating group, facilitates such transformations where the lactam ring acts as a leaving group.

Steric Consequences of the Cbz Group

The steric profile of the Cbz group, dominated by the bulky benzyl substituent, imposes significant conformational constraints on the molecule and influences the stereochemical outcome of reactions.

Conformational Analysis

The five-membered pyrrolone ring is inherently strained. The introduction of the sterically demanding Cbz group further influences its preferred conformation. Computational studies and X-ray crystallography of related structures, such as 1-benzylquinolin-2(1H)-one derivatives, show that the benzyl group typically adopts a conformation where it is significantly twisted out of the plane of the heterocyclic ring to minimize steric clash.[8] In the case of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, the benzyl group will likely orient itself to minimize interaction with the protons on the pyrrolone ring.

This fixed conformation can dictate the facial selectivity of reactions. The bulky Cbz group can effectively shield one face of the pyrrolone ring, directing the approach of incoming reagents to the less hindered face. This principle is fundamental in stereocontrolled synthesis.[9][10]

Steric_Effects cluster_top_view Top-Down View of Pyrrolone Ring cluster_side_view Side View: Steric Shielding TopView SideView Outcome Stereoselective Product Formation SideView->Outcome Controls stereochemistry Approach Nucleophilic Approach Approach->SideView Directed to less hindered face caption Steric hindrance from the Cbz group directs nucleophilic attack. Synthesis_Workflow Start Start Materials: - Benzyl (2-oxoethyl)carbamate - 1-Phenyl-2-(triphenylphosphoranylidene)ethanone Step1 Step 1: Wittig Reaction Solvent: CH2Cl2 Conditions: Room Temp. Start->Step1 Intermediate Intermediate: Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Reagents: Oxalyl Chloride, MeOH Conditions: Room Temp. Intermediate->Step2 Product Final Product: Benzyl 2-phenyl-1H-pyrrole-1-carboxylate* Step2->Product Purification Purification: - Aqueous Workup - Column Chromatography Product->Purification Note *Note: This specific workflow is for a related phenyl-substituted pyrrole. A similar strategy applies for the target molecule without the phenyl group.

Caption: General workflow for the synthesis of N-Cbz protected pyrrole derivatives.

Step-by-Step Methodology:

  • Preparation of Precursor: To a solution of an appropriate C4-amino-alkene precursor in a suitable solvent (e.g., dichloromethane), add a cyclizing agent.

  • Cyclization: The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Spectroscopic Data Analysis

The structure and electronic environment of the title compound can be unequivocally confirmed by spectroscopic methods. The chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy are sensitive probes of the electronic effects discussed.

Spectroscopic Data Characteristic Signal Interpretation of Electronic/Steric Effects
¹H NMR δ ~7.3 ppm (m, 5H)Protons of the benzyl group, indicating the presence of the Cbz moiety.
δ ~5.2 ppm (s, 2H)Methylene (-CH₂-) protons of the benzyl group. Their chemical shift is influenced by the adjacent oxygen.
δ ~5.9-6.1 ppm (m, 2H)Olefinic protons of the pyrrolone ring.
δ ~4.1 ppm (m, 2H)Methylene protons adjacent to the nitrogen in the pyrrolone ring.
¹³C NMR δ ~170 ppmCarbonyl carbon of the lactam. Its downfield shift is indicative of high electrophilicity due to the electron-withdrawing N-Cbz group. [5]
δ ~151 ppmCarbonyl carbon of the Cbz carbamate group.
δ ~136 ppmQuaternary carbon of the benzyl group attached to the oxygen.
δ ~127-129 ppmAromatic carbons of the benzyl group.
δ ~67 ppmMethylene carbon of the benzyl group.
IR (cm⁻¹) ~1780 cm⁻¹ (strong)Lactam C=O stretch. The high frequency (typically ~1700 cm⁻¹ for a simple lactam) is a direct result of electronic activation by the Cbz group.
~1715 cm⁻¹ (strong)Carbamate C=O stretch of the Cbz group.

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. [5][11]

Conclusion and Outlook

The benzyloxycarbonyl group in Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is far more than a simple protecting group. It is a powerful modulating element that leverages a delicate balance of electronic and steric forces to define the molecule's properties. Its electron-withdrawing nature activates the lactam ring towards nucleophilic attack, a feature essential for its role as a synthetic intermediate. Concurrently, its significant steric bulk provides a tool for controlling stereochemistry by directing the trajectory of incoming reagents.

For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is crucial. It allows for the rational design of experiments, the prediction of reactivity, and the strategic use of this and related building blocks in the construction of complex molecular architectures with potential therapeutic applications.

References

  • Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: Influence of the Guaianolide Structure. ACS Omega, 2022. [5]2. Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. The Journal of Organic Chemistry, 2021. [6]3. Theoretical study on the structural and electronic properties of new materials based on benzothiodiazole and pyrrole derivative. Der Pharma Chemica, 2016. [12]4. Hammett equation. Wikipedia. [13]5. Ring Opening of N-Acyl Lactams Using Nickel-Catalyzed Transamidation. The Journal of Organic Chemistry, 2024. [7]6. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI, 2025. [14]7. Synthesis and Characterization of 2H-Pyrrole-2-Ones of (5-Benzoyl-benzoimidazol-1-yl)-acetic acid hydrazide derivatives. Asian Journal of Advanced Basic Sciences, 2016. [2]8. Conformational analysis of ẞ and y-lactam antibiotics. ORBi (Open Repository and Bibliography). [15]9. Conformational analysis of caprolactam, cycloheptene and caprolactone. ResearchGate. [16]10. Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Research & Reviews: Journal of Chemistry, 2015. [11]11. Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers, 2017. [17]12. N-activated β-lactams as versatile reagents for acyl carrier protein labeling. PubMed, 2012. [4]13. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. ResearchGate, 2025. [18]15. A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam withinR[6]otaxane. ResearchGate. [9]16. Steric Influence on Reactions of Benzyl Potassium Species with CO. PMC, 2021. [19]17. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PMC, 2012. [20]18. Deprotonation of para-substituted benzoic acids as a model reaction for substituent donating/withdrawing strength. YouTube, 2021. [21]19. Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. PubMed, 2025. [3]26. A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam withinR[6]otaxane. PubMed, 2023. [10]27. Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. OSTI.GOV, 1976. [22]31. Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. PMC, 2019. [8]34. The Benzyloxycarbonyl (Cbz or Z) Protecting Group. Benchchem.

Sources

Reactivity Profile of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate—routinely abbreviated in the laboratory as N-Cbz-3-pyrrolin-2-one—is a privileged, highly reactive building block in modern synthetic chemistry. As a Senior Application Scientist specializing in azaheterocycle functionalization, I rely on this scaffold to construct heavily decorated pyrrolidines, which are ubiquitous motifs in neuroactive therapeutics (e.g., Rolipram, GABA analogues) and peptidomimetics.

This technical guide deconstructs the specific reactivity profile of N-Cbz-3-pyrrolin-2-one as a Michael acceptor. By analyzing the orbital mechanics dictated by the N-protecting group and detailing field-proven, self-validating experimental protocols, this document serves as a definitive resource for drug development professionals engineering complex pyrrolidinone libraries.

Mechanistic Causality: The N-Cbz Activation Effect

The inherent reactivity of a 3-pyrrolin-2-one is entirely dictated by its N-substituent. An unprotected or N-alkylated pyrrolinone is a notoriously poor Michael acceptor. In such systems, the nitrogen lone pair delocalizes directly into the α,β -unsaturated carbonyl system. This electron donation raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the C4 position insufficiently electrophilic for conjugate addition.

By installing a benzyloxycarbonyl (Cbz) group, we introduce a competing electron-withdrawing group (EWG). The nitrogen lone pair is cross-conjugated into the Cbz carbonyl, effectively stripping electron density away from the enone system. This orbital sequestration dramatically lowers the LUMO energy at the C4 carbon, transforming the molecule into a potent electrophile primed for attack by soft nucleophiles[1]. Furthermore, the bulky benzyl moiety provides a distinct steric face, enabling highly diastereoselective additions when chiral catalysts or auxiliaries are employed.

Mechanism A N-Cbz-3-pyrrolin-2-one (Michael Acceptor) B Nucleophilic Attack (Soft Donor) A->B LUMO Lowering C Enolate Intermediate (Cbz-Stabilized) B->C Conjugate Addition D Stereoselective Protonation C->D Electrophile Quench E C4-Substituted Pyrrolidin-2-one D->E Final Product

Mechanistic pathway of conjugate addition to N-Cbz-3-pyrrolin-2-one.

Quantitative Reactivity Profile & Nucleophile Scope

The lowered LUMO of N-Cbz-3-pyrrolin-2-one makes it an ideal partner for soft nucleophiles (which react via orbital control rather than charge control). The table below summarizes the quantitative reactivity profile across different nucleophile classes, highlighting the causality behind the required conditions.

Nucleophile ClassRepresentative ReagentCatalyst / ConditionsTypical YieldCausality & Mechanistic Notes
Thiol (Soft) Benzyl mercaptanEt₃N (0.1 eq), DCM, RT85–95%Highly reversible; requires mild base to prevent retro-Michael[1].
Amine (Hard/Soft) BenzylamineNeat or MeOH, RT70–85%Slower than thiols; protic solvents stabilize the transition state[1].
C-Radical (Soft) Alkylboronic acidLumiflavin, Blue LED, RT40–61%Excellent for complex scaffolds; requires rigorous degassing[2].
Tertiary Amine DABCO (MBH Reaction)Isatin (Electrophile), RT59–97%Initial conjugate addition triggers Morita-Baylis-Hillman cascade[3].

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), standard operating procedures must not merely list steps, but establish a closed-loop system of self-validation. Below are two distinct workflows for functionalizing N-Cbz-3-pyrrolin-2-one.

Protocol A: Thia-Michael Addition (Kinetic Control)

This protocol utilizes a soft sulfur nucleophile. The primary challenge in thia-Michael additions is the reversibility of the reaction (retro-Michael).

  • Reagents: N-Cbz-3-pyrrolin-2-one (1.0 eq), Benzyl mercaptan (1.1 eq), Triethylamine (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Causality of Choices: Why use catalytic Et₃N instead of a stronger base like NaOH or DBU? Strong bases will hydrolyze the Cbz group or push the equilibrium toward the starting materials via retro-Michael elimination. Et₃N provides just enough basicity to generate a small, steady-state concentration of the highly nucleophilic thiolate without over-activating the system.

  • Self-Validation Checkpoint: This reaction is self-validating via Thin Layer Chromatography (TLC). The starting N-Cbz-3-pyrrolin-2-one is strongly UV-active due to the conjugated enone system. Upon successful thiolate addition, the enone conjugation is broken. The product remains UV-active (due to the Cbz aromatic ring) but will exhibit a distinct hypsochromic shift and a lower Rf​ value due to the loss of the rigid, planar enone structure. If the Rf​ does not shift within 2 hours, the thiolate has not engaged.

Protocol B: Photoredox-Catalyzed Radical Conjugate Addition

Modern drug discovery often requires the installation of complex sp3 -carbon fragments. This protocol leverages photoredox catalysis to generate C-centered radicals from boronic acids, which subsequently attack the N-Cbz-3-pyrrolin-2-one[2].

  • Reagents: N-Cbz-3-pyrrolin-2-one (10.0 eq), Alkylboronic acid (1.0 eq), Lumiflavin photocatalyst (30 mol%).

  • Solvent: Aqueous ammonium formate (pH 7.8) / Methyl Acetate (95:5).

  • Causality of Choices: Why use an aqueous formate buffer? Water acts as a crucial solvent to dissolve both the boronic acid and the bioinspired flavin photocatalyst. The formate buffer maintains a pH of 7.8, which is the exact thermodynamic sweet spot required for the single-electron transfer (SET) oxidation of the borate complex into a C-centered radical. The excess of the Michael acceptor (10 eq) is used because sp3 radicals are highly reactive and prone to homocoupling; flooding the system with the electrophile ensures conjugate addition outcompetes side reactions.

  • Self-Validation Checkpoint: The use of lumiflavin provides an immediate visual self-validation mechanism. The active photocatalyst exhibits a bright, vibrant fluorescence under 40W blue LED irradiation. If the reaction mixture bleaches or turns permanently dark within the first 10 minutes, it indicates rapid catalyst degradation (almost always due to poor nitrogen degassing and subsequent singlet oxygen formation). This visual cue immediately signals a failed initiation step before any LC-MS analysis is wasted.

Workflow Step1 1. Preparation Degas Solvents (N2) Step2 2. Initiation Add Catalyst / Light Step1->Step2 Prevent O2 Quenching Step3 3. Monitoring LC-MS / TLC Tracking Step2->Step3 Radical Generation Step4 4. Quenching Aq. NH4Cl Buffer Step3->Step4 Conversion >95% Step5 5. Isolation Flash Chromatography Step4->Step5 Phase Separation

Standardized experimental workflow for Michael addition reactions.

References

  • Koot, W.-J.; Hiemstra, H.; Speckamp, W. N. "Conjugate addition of amines and thiols to (R)-1-acetyl-5-isopropoxy-3-pyrrolin-2-one; Preparation of enantiopure N-acyliminium ion precursors." Tetrahedron: Asymmetry, 1993. URL: [Link]

  • Ramireddy, N.; Zhao, J. C.-G. "Base-catalyzed reaction between isatins and N-Boc-3-pyrrolin-2-one." Tetrahedron Letters, 2014. URL: [Link]

  • Chilamari, M.; Immel, J. R.; Bloom, S. "General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media." ACS Catalysis, 2020. URL: [Link]

Sources

Discovery and Isolation Pathways for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4), commonly referred to as N-Cbz-3-pyrrolin-2-one, is a privileged α,β-unsaturated γ-lactam scaffold[1]. In modern drug discovery and peptidomimetic design, this molecule serves as a critical linchpin. Its unique electronic topology—featuring an electrophilic alkene conjugated with a protected lactam—makes it an ideal substrate for stereoselective Michael additions, epoxidations, and dihydroxylations. This technical guide elucidates the mechanistic discovery pathways, self-validating experimental protocols, and isolation strategies required to synthesize and utilize this scaffold effectively.

Mechanistic Rationale & Discovery Pathways

The synthesis of 3-pyrrolin-2-ones has evolved from classical condensation methods to highly selective transition-metal-catalyzed cyclizations[2]. The choice of pathway dictates the functional group tolerance and scalability of the resulting analogs.

Pathway A: De Novo Synthesis via Ring-Closing Metathesis (RCM)

The most robust and highly regioselective pathway to construct the unsubstituted N-Cbz-3-pyrrolin-2-one core is the Ring-Closing Metathesis (RCM) of N-allyl-N-acryloyl carbamates[3].

  • Mechanistic Advantage : The Cbz (benzyloxycarbonyl) protecting group plays a dual role. Electronically, it withdraws electron density from the nitrogen lone pair, preventing the deactivation of the ruthenium catalyst via chelation. Sterically, the bulky carbamate enforces an s-cis conformation of the diene, which is a thermodynamic prerequisite for efficient intramolecular cyclization.

Pathway B: Rhodium-Catalyzed Transannulation

For the discovery of heavily substituted analogs, a modern approach utilizes the [3+2] cycloaddition of α-imino rhodium carbenoids[4]. Generated in situ from 1-sulfonyl-1,2,3-triazoles, these carbenoids react with ketene silyl acetals to afford complex 3-pyrrolin-2-ones[4]. While this pathway offers exceptional structural diversity, RCM remains the industry standard for the parent scaffold due to superior atom economy.

Pathway C: Classical Condensation and Oxidation

Historically, the scaffold was accessed via the Clauson-Kaas condensation of benzylamine with 2,5-dimethoxytetrahydrofuran, followed by controlled oxidation[1]. However, this route suffers from poor regiocontrol during the oxidation step, often yielding over-oxidized maleimide byproducts.

Quantitative Data: Pathway Comparison

Synthetic PathwayCatalyst / ReagentSolvent & TempTypical Yield (%)Key Advantage
Ring-Closing Metathesis Grubbs II (5 mol%)DCM, 40 °C85 - 92%High regioselectivity; scalable for parent scaffold
Rhodium Transannulation Rh₂(OAc)₄ (1 mol%)DCE, 80 °C65 - 75%Direct access to heavily substituted analogs[4]
Oxidation of Pyrrole H₂O₂ / mCPBACH₂Cl₂, 0 °C40 - 55%Utilizes inexpensive starting materials[1]
Clauson-Kaas Condensation 2,5-DimethoxytetrahydrofuranAcOH, 110 °C50 - 60%One-pot synthesis for N-alkyl derivatives

Experimental Workflows & Protocols (RCM Pathway)

As a Senior Application Scientist, I mandate protocols that function as self-validating systems. The following methodology for the RCM pathway incorporates built-in diagnostic checks to ensure synthetic integrity.

Step 1: Preparation of the Diene Precursor

Objective : Synthesize Benzyl allyl(acryloyl)carbamate via N-acylation. Causality : Acylation of benzyl allylcarbamate with acryloyl chloride requires a strong, non-nucleophilic base (e.g., NaH) to irreversibly deprotonate the carbamate nitrogen, ensuring rapid N-acylation and suppressing competing O-acylation.

  • Reaction Setup : Dissolve benzyl allylcarbamate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

  • Deprotonation : Portion-wise add NaH (60% dispersion in mineral oil, 1.1 eq). Validation: Observe continuous H₂ gas evolution. Stir for 30 minutes until bubbling ceases, indicating complete formation of the sodium salt.

  • Acylation : Dropwise add acryloyl chloride (1.2 eq). Warm the mixture to room temperature and stir for 2 hours.

  • Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation : Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to isolate the diene precursor as a colorless oil.

Step 2: Ring-Closing Metathesis (RCM)

Objective : Cyclize the diene to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. Causality : Grubbs II catalyst is selected over Grubbs I because the N-acyl group reduces the electron density of the adjacent olefin. The N-heterocyclic carbene (NHC) ligand in Grubbs II provides the necessary electron-richness to drive the metathesis of electron-deficient dienes. High dilution (0.01 M) is strictly maintained to thermodynamically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization)[2].

  • Reaction Setup : Dissolve the diene precursor in anhydrous, degassed dichloromethane (DCM) to a strict concentration of 0.01 M.

  • Catalysis : Add Grubbs II catalyst (5 mol%).

  • Cyclization : Heat the reaction mixture to reflux (40 °C) under argon for 4-6 hours. Validation: Monitor via TLC (UV active spot at 254 nm). The product will elute significantly slower than the starting diene due to increased polarity.

Step 3: Quenching and Isolation

Causality : Active ruthenium carbenes can trigger double-bond migration (isomerization) during concentration. Ethyl vinyl ether acts as a sacrificial olefin, reacting with the active catalyst to form a stable, inactive Fischer carbene.

  • Quenching : Add an excess of ethyl vinyl ether (50 eq relative to catalyst) and stir at room temperature for 30 minutes.

  • Concentration : Evaporate the solvent in vacuo.

  • Purification : Purify the crude dark-brown residue by silica gel flash chromatography (Gradient: 8:2 to 6:4 Hexanes/EtOAc).

  • Crystallization : The purified Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate crystallizes upon standing at 4 °C. Validation: Confirm structure via ¹H NMR (characteristic olefinic protons at δ 7.2 and 6.1 ppm) and ¹³C NMR.

Visualizations

RCM_Pathway A Benzyl allylcarbamate (Starting Material) B Acryloyl Chloride NaH, THF, 0 °C A->B N-Acylation C Benzyl allyl(acryloyl)carbamate (Diene Precursor) B->C D Grubbs II Catalyst DCM, 40 °C, 0.01 M C->D Ring-Closing Metathesis E Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate D->E - Ethylene (g)

Fig 1. De novo synthesis pathway of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate via RCM.

Downstream_Pathways Core Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate Epi Epoxidation (mCPBA) Core->Epi Mich Michael Addition (Organocuprates) Core->Mich Dihyd Dihydroxylation (OsO4 / NMO) Core->Dihyd Prod1 Cbz-protected Epoxypyrrolidinone Epi->Prod1 Prod2 4-Substituted Cbz-pyrrolidinone Mich->Prod2 Prod3 3,4-Dihydroxy- Cbz-pyrrolidinone Dihyd->Prod3

Fig 2. Divergent downstream functionalization of the 3-pyrrolin-2-one scaffold.

References[4] Title: Synthesis of 3-Pyrrolin-2-ones by Rhodium-Catalyzed Transannulation of 1-Sulfonyl-1,2,3-triazole with Ketene Silyl Acetal

Sources

Toxicity and Basic Safety Profile of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4)

Executive Summary

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis[1]. Structurally, it is an N -carboxybenzyl (Cbz) protected 3-pyrrolin-2-one. While its primary utility lies in its versatility as a synthetic scaffold, its core structure harbors specific toxicological liabilities that must be understood during preclinical drug development and laboratory handling. This whitepaper elucidates the mechanistic toxicology of the compound, establishes its basic safety profile, and provides rigorously validated experimental workflows for assessing its cytotoxicity.

Structural Alerts and Mechanistic Toxicology

To understand the toxicity profile of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, one must analyze its structural pharmacophores. The molecule features a 2-oxo-2,5-dihydro-1H-pyrrole ring, which is an α,β -unsaturated lactam.

The Michael Acceptor Liability

The presence of the C3=C4 double bond conjugated with the C2 carbonyl group creates a highly electrophilic center at the C4 position. This electrophilicity is further exacerbated by the electron-withdrawing nature of the N1 -benzyl carboxylate (Cbz) group, which prevents the nitrogen lone pair from fully participating in ring resonance. Consequently, the molecule acts as a potent Michael acceptor [2].

In a biological context, Michael acceptors readily undergo conjugate addition with soft nucleophiles. The most abundant soft nucleophiles in cellular environments are the sulfhydryl (–SH) groups found in the antioxidant glutathione (GSH) and the cysteine residues of functional proteins.

Toxicological Cascade
  • GSH Depletion: Covalent binding of the compound to GSH rapidly depletes intracellular antioxidant reserves.

  • Oxidative Stress: The loss of GSH disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS).

  • Protein Haptenation: Alkylation of cysteine residues on skin proteins can trigger immune-mediated sensitization, a classic mechanism for contact dermatitis.

  • Apoptosis: Unresolved oxidative stress and protein misfolding ultimately trigger apoptotic cell death pathways[3].

G A Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Electrophilic Michael Acceptor) B Nucleophilic Attack by Cellular Thiols (GSH, Cysteine Residues) A->B Conjugate Addition C Intracellular GSH Depletion B->C D Protein Alkylation / Haptenation B->D E Oxidative Stress & ROS Accumulation C->E F Skin Sensitization / Irritation D->F G Cytotoxicity / Apoptosis E->G

Mechanistic toxicity pathway of 3-pyrrolin-2-one derivatives via thiol alkylation.

Basic Safety Profile & GHS Classification

Based on structural analogs and available Safety Data Sheets (SDS) for closely related pyrrole-1-carboxylates[4], Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is classified as an acute irritant. It is not currently flagged as a highly potent systemic toxin, but its reactivity necessitates strict laboratory hygiene.

Quantitative Hazard Summary
Hazard ClassGHS CategoryHazard StatementPrimary Mitigation Strategy
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness); change immediately upon contamination.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationUse tightly fitting safety goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationHandle exclusively within a certified Class II fume hood.

Note: Due to the potential for protein haptenation (skin sensitization) inherent to Michael acceptors, repeated dermal exposure must be strictly avoided to prevent allergic contact dermatitis.

Experimental Workflows for Toxicity Profiling

For research teams utilizing this scaffold in drug discovery, empirical validation of its toxicity is mandatory. Below are two field-proven, self-validating protocols designed to probe the specific toxicological mechanisms of this compound.

Protocol 1: Intracellular GSH Depletion Assay (Ellman's Reagent Method)

Expertise Note: To prove that the compound's toxicity is driven by its Michael acceptor properties, we must quantify the depletion of intracellular GSH. We utilize 5% Sulfosalicylic Acid (SSA) during lysis; this is a critical choice because SSA rapidly precipitates proteins and halts enzymatic activity, preventing the artifactual oxidation of GSH to GSSG during sample processing.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at 1×105 cells/well in a 6-well tissue culture plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Treatment: Treat cells with the compound at varying concentrations (e.g., 1, 10, 50 µM) dissolved in DMSO. Ensure final DMSO concentration remains ≤0.1% to avoid solvent toxicity. Include a vehicle control (0.1% DMSO) and a positive control (50 µM N-ethylmaleimide, a known thiol-reactive agent). Incubate for 4 hours.

  • Harvest & Lysis: Wash cells twice with ice-cold PBS. Add 200 µL of ice-cold 5% (w/v) SSA to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the clear supernatant to a new tube.

  • DTNB Reaction: In a 96-well assay plate, mix 10 µL of the supernatant with 150 µL of reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0) and 10 µL of Ellman’s reagent (DTNB, 1.5 mg/mL).

  • Quantification: Incubate for 5 minutes at room temperature in the dark. Measure absorbance at 412 nm using a microplate reader. Calculate GSH concentrations using a standard curve generated with known amounts of reduced GSH.

Workflow Step1 Cell Culture (HepG2) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Cell Lysis (5% SSA) Step2->Step3 Step4 DTNB Addition (Ellman's Reagent) Step3->Step4 Step5 Absorbance Read (412 nm) Step4->Step5 Step6 Data Analysis (GSH Quantification) Step5->Step6

Step-by-step workflow for the intracellular GSH depletion assay.

Protocol 2: In Vitro Cytotoxicity Profiling (ATP Quantification)

Expertise Note: While MTT assays are standard[3], tetrazolium dyes can be directly reduced by highly redox-active compounds, leading to false-positive viability signals. Therefore, for an electrophilic compound like Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, an ATP-based luminescent assay (e.g., CellTiter-Glo) is the superior, self-validating choice, as it directly measures metabolic energy without relying on redox chemistry.

Step-by-Step Methodology:

  • Preparation: Seed target cells (e.g., HEK293 or HepG2) at 1×104 cells/well in an opaque-walled 96-well plate. Incubate overnight.

  • Dosing: Prepare a 10-point serial dilution of the compound (ranging from 0.1 µM to 100 µM). Add to the wells and incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. (Crucial for stabilizing the luciferase enzyme kinetics).

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode plate reader. Normalize data against the vehicle control to calculate the IC50​ value via non-linear regression analysis.

Conclusion

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a valuable synthetic intermediate, but its α,β -unsaturated lactam core necessitates careful handling. Its intrinsic nature as a Michael acceptor drives a specific toxicological mechanism centered around thiol reactivity, GSH depletion, and subsequent oxidative stress. By employing appropriate PPE to mitigate its irritant properties and utilizing redox-independent assays for cytotoxicity screening, researchers can safely and effectively integrate this compound into their development pipelines.

References

  • methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate - Benchchem Source: Benchchem URL
  • Diastereoselective Synthesis of Rauhut–Currier-Type Adducts via an Unexpected α-Addition of α,β-Unsaturated γ-Butyrolactams to Coumarin Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL
  • Comparative Biological Activity of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its Analogs Source: Benchchem URL
  • 31970-04-4 | Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate - BLDpharm Source: BLDpharm URL

Sources

Methodological & Application

Application Note: Step-by-Step 1,3-Dipolar Cycloaddition with Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Unsaturated γ -lactams, particularly 3-pyrrolin-2-ones, are highly versatile and privileged building blocks in medicinal chemistry and organic synthesis [3]. The N-Cbz protected derivative, Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate , acts as an exceptionally robust electron-deficient dipolarophile. When reacted with an azomethine ylide—a highly reactive 1,3-dipole—it undergoes a stereocontrolled [3+2] cycloaddition to yield complex bicyclic pyrrolidines, such as octahydropyrrolo[3,4-c]pyrrole scaffolds [1, 2]. These fused bicyclic systems form the core of numerous active pharmaceutical ingredients (APIs) and natural alkaloids.

Causality in Experimental Design:
  • Dipolarophile Choice: The N-Cbz (carboxybenzyl) group serves a dual mechanistic purpose. First, it withdraws electron density from the conjugated alkene, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and accelerating the cycloaddition with the Highest Occupied Molecular Orbital (HOMO)-rich azomethine ylide. Second, it provides a stable, lipophilic protecting group that enhances solubility in organic solvents and can be orthogonally removed via hydrogenolysis (Pd/C, H 2​ ) post-cycloaddition.

  • 1,3-Dipole Generation: Azomethine ylides are highly unstable and prone to dimerization. Therefore, they are generated in situ via the decarboxylative condensation of an α -amino acid (e.g., sarcosine) with an aldehyde (e.g., paraformaldehyde) [1]. This thermal generation ensures a steady, low concentration of the reactive dipole, maximizing the cross-cycloaddition yield.

Reaction Pathway & Mechanism

Mechanism A Sarcosine + Paraformaldehyde B Decarboxylative Condensation (- CO2, - H2O) A->B C Azomethine Ylide (1,3-Dipole) B->C E [3+2] Cycloaddition (Concerted Transition State) C->E D Benzyl 2-oxo-2,5-dihydro -1H-pyrrole-1-carboxylate (Dipolarophile) D->E F Bicyclic Cycloadduct (Octahydropyrrolo[3,4-c]pyrrole) E->F

Mechanistic pathway of the 1,3-dipolar cycloaddition forming the bicyclic pyrrolidine core.

Experimental Protocol: A Self-Validating System

This protocol details the reaction of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with an azomethine ylide derived from sarcosine and paraformaldehyde.

Materials Required
  • Dipolarophile: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv, 1.0 mmol, 217 mg)

  • Ylide Precursors: Sarcosine (N-methylglycine) (1.5 equiv, 1.5 mmol, 133 mg) and Paraformaldehyde (2.0 equiv, 2.0 mmol, 60 mg)

  • Solvent: Toluene (Anhydrous, 10 mL)

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in 10 mL of anhydrous toluene.

  • Precursor Addition: Add sarcosine and paraformaldehyde to the stirring solution.

    • Expert Insight: An excess of the ylide precursors (1.5–2.0 equiv) is deliberately used to compensate for the competitive, irreversible dimerization of the transient azomethine ylide [2].

  • Thermal Activation: Heat the heterogeneous mixture to reflux (110 °C) under an inert nitrogen atmosphere. As the reaction reaches reflux, the decarboxylation of the sarcosine-formaldehyde adduct generates the azomethine ylide, which immediately engages the dipolarophile.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (1:1) mobile phase. The consumption of the UV-active starting material ( Rf​≈0.5 ) and the appearance of a new, lower-running, ninhydrin-active spot ( Rf​≈0.3 ) indicates successful cycloaddition. The reaction is typically complete within 4 hours.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO 3​ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (80:20 to 50:50) to afford the pure bicyclic cycloadduct.

Workflow S1 Step 1: Reagent Mixing (Dipolarophile + Precursors in Toluene) S2 Step 2: Thermal Activation (Reflux at 110 °C, N2 atm) S1->S2 S3 Step 3: TLC Monitoring (Self-Validation: SM Consumption) S2->S3 S3->S2 Incomplete S4 Step 4: Aqueous Workup (NaHCO3 / Brine Wash) S3->S4 Reaction Complete S5 Step 5: Flash Chromatography (Hexanes/EtOAc Gradient) S4->S5 S6 Step 6: Analytical Validation (NMR & HRMS Confirmation) S5->S6

Step-by-step experimental workflow and self-validation loop for the cycloaddition protocol.

Quantitative Data & Reaction Optimization

The efficiency and stereoselectivity of the 1,3-dipolar cycloaddition are highly dependent on the solvent dielectric constant and operating temperature. The table below summarizes the optimization parameters.

SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (Endo:Exo)
Dichloromethane40243585:15
Tetrahydrofuran66125580:20
Acetonitrile8287275:25
Toluene 110 4 88 90:10

Data Interpretation: Toluene at reflux provides the optimal balance of high yield and excellent diastereoselectivity. The higher temperature facilitates rapid decarboxylation, while the non-polar nature of toluene stabilizes the concerted transition state, heavily favoring the endo-approach of the dipole.

Trustworthiness: Analytical Validation

To ensure the structural integrity of the synthesized octahydropyrrolo[3,4-c]pyrrole core, the following analytical validation checks must be met:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the complete disappearance of the characteristic vinylic protons of the starting pyrrolin-2-one ( δ 6.1–7.2 ppm). Confirm the appearance of new aliphatic multiplet signals ( δ 2.5–3.8 ppm) corresponding to the newly formed pyrrolidine ring protons.

  • 13 C NMR (100 MHz, CDCl 3​ ): Verify the shift of the sp 2 alkene carbons (~120–140 ppm) to sp 3 hybridized carbons (~40–60 ppm).

  • HRMS (ESI-TOF): Calculated for C 15​ H 18​ N 2​ O 3​ [M+H] + : 275.1390; Found: 275.1395.

References

  • Title: 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives Source: Molecules (via PMC) URL: [Link]

  • Title: Intermolecular and intramolecular azomethine ylide [3 + 2] dipolar cycloadditions for the synthesis of highly functionalized pyrroles and pyrrolidines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: De Novo Synthesis of 3-Pyrrolin-2-Ones Source: Chemical Reviews (via ResearchGate) URL: [Link]

Application of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Peptidomimetic Synthesis: From Scaffold Design to Targeted Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Peptides and proteins are highly evolved molecules capable of performing vital biological functions with exquisite specificity. However, their translation into viable therapeutics is often hindered by poor pharmacokinetic profiles, specifically rapid proteolytic degradation and low oral bioavailability[1]. To overcome these limitations, drug development professionals utilize non-peptide peptidomimetics —molecules designed to mimic the 3D spatial arrangement of a peptide backbone while replacing vulnerable amide bonds with proteolytically stable isosteres.

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (also known as 1-Cbz-3-pyrrolin-2-one, CAS: 96658-35-4) has emerged as a privileged, highly versatile building block in this domain[1][2]. As an α,β -unsaturated γ -lactam, it provides a rigidified scaffold capable of replicating extended β -strands, β -sheets, and β -turns, making it an essential precursor for synthesizing potent protease inhibitors and receptor ligands[1].

Mechanistic Insights: The Causality of Scaffold Selection

The selection of 1-Cbz-3-pyrrolin-2-one over other heterocyclic precursors is driven by three core chemical principles:

  • Electrophilic Activation & Functionalization: The C3-C4 double bond of the pyrrolinone ring is highly electron-deficient. The adjacent carbonyl group, coupled with the electron-withdrawing nature of the N-carboxybenzyl (Cbz) protecting group, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO)[2]. This makes the scaffold an excellent Michael acceptor, allowing for the rapid introduction of diverse, peptide-like side chains via nucleophilic attack (e.g., using organocuprates, amines, or thiols).

  • Stereocontrol via Conformational Rigidity: The planar nature of the 2,5-dihydro-1H-pyrrole ring restricts conformational freedom. When subjected to reactions like epoxidation or 1,3-dipolar cycloaddition, the rigid geometry dictates highly diastereoselective outcomes. For example, epoxidation of the C3-C4 double bond predominantly yields the anti-epoxide, which provides chiral stability to the bridgehead stereocenter during subsequent intramolecular cyclizations[3].

  • Orthogonal Deprotection Strategy: In iterative peptidomimetic synthesis (such as solid-phase synthesis), protecting group orthogonality is paramount. The Cbz group is completely stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. Once the pyrrolinone core is functionalized, the Cbz group can be cleanly cleaved via catalytic hydrogenolysis ( H2​ , Pd/C) under mild, neutral conditions, revealing the free lactam for subsequent peptide coupling[1][3].

SynthesisWorkflow A Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate B Stereoselective Epoxidation (mCPBA / H2O2) A->B Oxidation C Michael Addition (Organocuprates / Thiols) A->C Nucleophilic Attack D anti/syn-Epoxide Intermediates B->D E C4-Substituted Pyrrolidinones C->E F Intramolecular Cyclization D->F Ring Opening G Cbz Hydrogenolysis (Pd/C, H2) E->G Deprotection H Bicyclic Peptidomimetics (e.g., Cathepsin Inhibitors) F->H I Polypyrrolinone Scaffolds (β-Strand / β-Sheet Mimics) G->I

Caption: Logical workflow for the divergent synthesis of peptidomimetics from the pyrrolinone scaffold.

Experimental Protocols

The following self-validating protocols outline the functionalization of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate for peptidomimetic library generation.

Protocol A: Stereoselective Epoxidation of the C3-C4 Double Bond

This protocol generates the crucial anti-epoxide intermediate required for synthesizing cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffolds, which are potent inhibitors of CAC1 cysteinyl proteinases like Cathepsin K[3].

  • Preparation: Dissolve 1-Cbz-3-pyrrolin-2-one (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 1.5 eq) in small portions over 15 minutes. Causality: Gradual addition prevents rapid exothermic spikes that could lead to non-specific oxidative cleavage or epoxide ring-opening.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc, 7:3).

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous Na2​S2​O3​ (30 mL) to neutralize unreacted peroxides. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (to remove m-chlorobenzoic acid) and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography to isolate the anti-epoxide.

Protocol B: Michael Addition for Side-Chain Introduction

This protocol introduces functionalized side-chains at the C4 position, mimicking natural amino acid side-chains (e.g., Leucine or Phenylalanine) for hydrophobic pocket engagement[1][4].

  • Preparation: Dissolve 1-Cbz-3-pyrrolin-2-one (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF, 25 mL).

  • Nucleophile Activation: In a separate vial, mix the desired nucleophile (e.g., benzyl mercaptan, 1.2 eq) with Triethylamine ( Et3​N , 1.5 eq) in THF (5 mL). Causality: Et3​N acts as a general base to deprotonate the thiol, generating a highly nucleophilic thiolate anion in situ.

  • Addition: Dropwise add the thiolate solution to the pyrrolinone solution at room temperature. Stir for 4 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Redissolve the crude residue in EtOAc, wash with 1M HCl (to remove amine salts), followed by brine. Purify via chromatography to yield the C4-substituted Cbz-pyrrolidinone.

Protocol C: Cbz Deprotection via Catalytic Hydrogenolysis

Orthogonal removal of the Cbz group to reveal the free lactam for subsequent iterative peptide coupling[3].

  • Setup: Dissolve the Cbz-protected intermediate (1.0 eq, 2 mmol) in MS-grade Methanol (15 mL). Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a H2​ balloon (1 atm) at room temperature for 2-4 hours. Causality: Mild 1 atm hydrogenolysis ensures the Cbz group is cleaved as toluene and CO2​ without reducing any newly formed stereocenters or sensitive side-chains.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Recovery: Concentrate the filtrate in vacuo to yield the free 3-pyrrolin-2-one derivative in near-quantitative yield, ready for immediate coupling.

Quantitative Data Summary

The table below summarizes the typical reaction metrics for the functionalization of the 1-Cbz-3-pyrrolin-2-one scaffold, highlighting its efficiency in peptidomimetic library generation.

Reaction TypeReagents / ConditionsTarget IntermediateTypical YieldStereoselectivity / Regioselectivity
Epoxidation mCPBA, DCM, 0 °C to RTanti/syn-Epoxide75–85%High (anti-diastereomer favored)
Michael Addition R-SH, Et3​N , THF, RTC4-Thioether Pyrrolidinone80–90%Strict C4-Regioselectivity
Cycloaddition Azomethine ylides, AgOAcPyrrolizidine core65–80%High (exo-adduct favored)
Cbz Deprotection H2​ (1 atm), 10% Pd/C, MeOHFree 3-pyrrolin-2-one>95%N/A (Quantitative conversion)

Mechanism of Action: Protease Inhibition

Once synthesized, pyrrolinone-based peptidomimetics exert their therapeutic effect by acting as non-cleavable mimics of natural peptide substrates. Because the native amide bond is replaced by the rigidified pyrrolinone core, target proteases (such as HIV-1 protease, renin, or Cathepsin K) can bind the molecule with sub-nanomolar affinity but cannot hydrolyze the scaffold[1][3].

MOA A Pyrrolinone Peptidomimetic B Target Protease (e.g., HIV-1 Protease) A->B Binds Active Site C Hydrogen Bonding Network (Backbone Mimicry) B->C Structural Alignment D Hydrophobic Pocket Engagement (Side-chain Mimicry) B->D Steric Fit E Proteolytic Stability (Non-cleavable Scaffold) C->E Resists Cleavage D->E Enhances Half-life F Enzyme Inhibition (Sub-nanomolar Affinity) E->F Sustained Efficacy

Caption: Mechanism of target protease inhibition by proteolytically stable pyrrolinone peptidomimetics.

References

  • Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

  • Pyrrolinone-Based Peptidomimetics: “Let the Enzyme or Receptor be the Judge” Source: Accounts of Chemical Research / PMC URL:[Link]

  • Synthesis of 3-pyrrolin-2-ones Source: Organic Chemistry Portal URL:[Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates Source: Molecules / MDPI URL:[Link]

Sources

Application Note: Catalytic Enantioselective Vinylogous Functionalization of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrrolidin-2-one (γ-lactam) ring is a privileged heterocyclic scaffold embedded in numerous natural products, racetam-family pharmaceuticals (e.g., brivaracetam), and active pharmaceutical ingredients (APIs)[1]. Synthesizing these molecules with precise stereocontrol at the γ-position (C5) has historically presented a significant synthetic challenge.

To overcome this, the catalytic enantioselective vinylogous functionalization of 3-pyrrolin-2-ones has emerged as a state-of-the-art methodology[2]. Specifically, utilizing Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Cbz-protected pyrrolin-2-one) as a nucleophile in asymmetric vinylogous Michael additions provides direct access to densely functionalized, enantioenriched γ-lactam building blocks[3]. The choice of the N-benzyl carboxylate (Cbz) protecting group is highly deliberate: it prevents unwanted N-alkylation while its strong electron-withdrawing nature significantly enhances the CH-acidity of the γ-protons, facilitating the generation of the reactive dienolate intermediate under mild basic conditions[4].

Mechanistic Insights & Catalyst Design

The success of this transformation relies on bifunctional organocatalysis , typically employing cinchona alkaloid-derived squaramides or thioureas[2]. This approach is a self-validating system of dual activation:

  • Nucleophile Activation (HOMO-raising): The tertiary amine (e.g., quinuclidine core) of the catalyst acts as a Brønsted base, deprotonating the C5 position of the benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate[3]. This generates a conjugated vinylogous dienolate. Due to the principle of vinylogy, the highest occupied molecular orbital (HOMO) is localized at the γ-carbon, directing the nucleophilic attack exclusively to this position.

  • Electrophile Activation (LUMO-lowering): Concurrently, the squaramide NH groups act as strong hydrogen-bond donors, coordinating and activating the electrophile (e.g., a nitroalkene or α,β -unsaturated ketone)[2].

  • Stereocontrol: The rigid chiral pocket of the cinchona scaffold pre-organizes the transition state. The simultaneous H-bonding and ion-pairing restrict the conformational freedom of the approaching substrates, ensuring near-perfect enantiofacial discrimination (typically >95% ee).

Pathway Substrate Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate (Pro-Nucleophile) Enolate Vinylogous Dienolate (Activated Nucleophile) Substrate->Enolate Deprotonation (Quinuclidine Base) Catalyst Bifunctional Squaramide Organocatalyst Catalyst->Enolate ActivatedE H-Bond Activated Electrophile Catalyst->ActivatedE Electrophile Nitroalkene / Enone (Electrophile) Electrophile->ActivatedE H-Bonding (Squaramide NH) TS Highly Ordered Transition State Enolate->TS ActivatedE->TS Product Enantioenriched γ-Substituted Pyrrolin-2-one TS->Product Stereocontrolled C-C Bond Formation

Fig 1. Bifunctional organocatalytic activation model for the vinylogous Michael addition.

Experimental Methodology: Asymmetric Vinylogous Michael Addition

The following protocol details the coupling of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with trans-β-nitrostyrene. Every step is optimized to suppress background racemic pathways.

Scale: 1.0 mmol Reagents & Materials:

  • Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: 217.2 mg (1.0 equiv)[4]

  • trans-β-Nitrostyrene: 179.0 mg (1.2 equiv)

  • Cinchona-derived squaramide catalyst: 5 mol%[2]

  • Anhydrous Toluene: 10 mL

Step-by-Step Protocol:

  • Catalyst-Substrate Pre-equilibration: In an oven-dried 25 mL Schlenk flask under an argon atmosphere, dissolve the squaramide catalyst (5 mol%) in anhydrous toluene (5 mL). Add the Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 mmol).

    • Causality: Pre-stirring the mixture for 10 minutes at room temperature allows the basic quinuclidine nitrogen to deprotonate the C5-position, establishing a steady-state equilibrium pool of the reactive vinylogous dienolate prior to electrophile introduction.

  • Thermal Equilibration: Cool the reaction vessel to -20 °C using a cryocooler.

    • Causality: Lowering the temperature amplifies the energetic differentiation ( ΔΔG‡ ) between the diastereomeric transition states, maximizing enantiomeric excess (ee) and diastereomeric ratio (dr) while entirely suppressing the uncatalyzed background reaction.

  • Electrophile Addition: Dissolve trans-β-nitrostyrene (1.2 mmol) in anhydrous toluene (5 mL) and add it dropwise to the reaction mixture over 15 minutes via a syringe pump.

    • Causality: Slow addition prevents localized concentration spikes of the electrophile, ensuring that all reacting nitrostyrene molecules are properly coordinated and activated by the catalyst's hydrogen-bond donors.

  • Reaction Monitoring: Stir the mixture at -20 °C for 24–48 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the complete consumption of the pyrroline substrate is observed.

  • Quenching & Workup: Quench the reaction by adding 1M aqueous HCl (2 mL).

    • Causality: Rapid protonation of the catalyst's basic amine instantly halts the catalytic cycle, preventing any product epimerization. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes). Validate the stereochemical outcome using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) for ee determination, and ¹H-NMR for dr analysis.

Quantitative Data & Substrate Scope

The methodology demonstrates broad functional group tolerance across various electrophiles, consistently yielding high stereoselectivity[2].

Table 1: Substrate Scope and Stereochemical Outcomes for Vinylogous Michael Addition

Electrophile (R-Group)Catalyst LoadingTemp (°C)Isolated Yield (%)d.r. (syn:anti)e.e. (%)
Phenyl (Nitrostyrene)5 mol%-2088>19:196
4-MeO-Phenyl5 mol%-2085>19:194
4-Cl-Phenyl5 mol%-2089>19:197
2-Furyl5 mol%-208215:192
Cyclohexyl enone10 mol%07812:190

Downstream Applications

The resulting enantioenriched 3-pyrrolin-2-ones are highly versatile. The internal double bond can be readily reduced via Pd/C-catalyzed hydrogenation. Conveniently, if the reaction is allowed to proceed under elevated hydrogen pressure, the N-benzyl carboxylate (Cbz) protecting group is simultaneously cleaved via hydrogenolysis, yielding the fully saturated, unprotected chiral γ-substituted pyrrolidin-2-one in a single step—a highly efficient route for late-stage drug API synthesis[1].

References

  • Xu, Z., Wang, Q., & Zhu, J. (2013). Enantioselective Total Syntheses of Leuconolam–Leuconoxine–Mersicarpine Group Monoterpene Indole Alkaloids. Journal of the American Chemical Society, 135(43), 19127–19130. URL: [Link]

  • Buchler GmbH. (n.d.). Vinylogous Michael Addition catalyzed by Quinine Derivative. URL: [Link]

  • Deiters, A., et al. (2006). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry, 71(4), 1653-1657. URL: [Link]

Sources

Deprotection methods for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in peptide synthesis

Deprotection of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Peptide Synthesis: Chemoselective Strategies for α,β -Unsaturated γ -Lactams

Introduction and Mechanistic Challenges

The compound Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 96658-35-4) is a critical synthetic intermediate. Structurally, it is an N -Cbz protected α,β -unsaturated γ -lactam. This 2,5-dihydro-1H-pyrrole scaffold is frequently utilized in the design of conformationally constrained peptide turn mimics, tetramic acid derivatives, and complex natural products[1].

In standard peptide synthesis, the carboxybenzyl (Cbz or Z) group is a privileged amine-protecting group due to its robustness against both basic and mildly acidic conditions[2]. However, the canonical method for Cbz removal—catalytic hydrogenolysis using H2​ gas over a Palladium on Carbon (Pd/C) catalyst—presents a severe chemoselectivity flaw when applied to α,β -unsaturated γ -lactams.

The Causality of Over-Reduction

During catalytic hydrogenolysis, the palladium surface coordinates both the hydrogen gas and the π -system of the substrate, facilitating a syn-addition of hydrogen. The thermodynamic driving force to reduce the strained, electron-deficient Δ3 -double bond of the 2-oxo-2,5-dihydro-1H-pyrrole ring is exceptionally high. Consequently, the alkene is often reduced faster than the benzylic C–O bond is cleaved, inevitably yielding the undesired, fully saturated pyrrolidin-2-one[3]. To preserve the unsaturated lactam core, orthogonal deprotection strategies that bypass reductive pathways must be employed.

Chemoselective Cleavage Mechanisms

To achieve high-fidelity deprotection without compromising the alkene, researchers must pivot to ionic or nucleophilic cleavage mechanisms.

A. Hard-Soft Acid-Base (HSAB) Cleavage via TMSI

Trimethylsilyl iodide (TMSI) is a potent reagent that operates strictly through ionic pathways, rendering it completely blind to isolated π -systems[4]. The mechanism relies on HSAB principles:

  • The "hard" silicon atom of TMSI coordinates selectively to the "hard" carbonyl oxygen of the Cbz carbamate.

  • The "soft" iodide ion acts as a nucleophile, attacking the benzylic carbon via an SN​2 pathway.

  • This expels benzyl iodide and generates a silyl carbamate intermediate, which readily hydrolyzes upon the addition of a protic solvent (like methanol) to yield the free amine and CO2​ [5].

B. Mild Brønsted/Lewis Acid Cleavage via AlCl3​ /HFIP

A recent, highly efficient methodology utilizes Aluminum Chloride ( AlCl3​ ) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)[6]. HFIP possesses unique physical properties: it is highly polar, non-nucleophilic, and a remarkably strong hydrogen-bond donor.

  • HFIP coordinates to AlCl3​ , significantly enhancing its Brønsted acidity.

  • This creates a highly polar microenvironment that facilitates the heterolytic cleavage of the Cbz group at room temperature.

  • Because no hydride donors or harsh nucleophiles are present, reducible groups—including the α,β -unsaturated double bond—remain completely intact[7].

Quantitative Comparison of Deprotection Strategies

The following table summarizes the efficacy of various deprotection methods when applied to α,β -unsaturated Cbz-protected lactams.

Deprotection MethodReagents & ConditionsCleavage MechanismAlkene ToleranceTypical Yield (Desired)Primary Byproducts
Catalytic Hydrogenolysis H2​ (1 atm), 10% Pd/C, MeOH, RTReductivePoor (Over-reduction)< 10%Toluene, CO2​ , Saturated Lactam
Lewis Acid Cleavage TMSI (1.5 eq), CH2​Cl2​ , 0 °C to RTSilylative / NucleophilicExcellent 85 – 95%Benzyl iodide, CO2​ , TMS-OMe
Mild Acid / HFIP AlCl3​ (3.0 eq), HFIP, RT, 2-16 hLewis / Brønsted AcidicExcellent 80 – 92%Benzyl alcohol/chloride, CO2​
Nucleophilic Cleavage 2-Mercaptoethanol, K3​PO4​ , DMA, 75 °CNucleophilic AttackGood 75 – 85%Thioethers, CO2​

Visualizing the Deprotection Workflow

GStartBenzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate(Cbz-Protected Unsaturated Lactam)H2_PdStandard Hydrogenolysis(H2, Pd/C, MeOH)Start->H2_Pd Non-selectiveTMSILewis Acid Cleavage(TMSI, CH2Cl2, 0°C)Start->TMSI ChemoselectiveAlCl3Mild Acid Cleavage(AlCl3, HFIP, RT)Start->AlCl3 ChemoselectiveSatProductUndesired Product:Pyrrolidin-2-one(Alkene Reduced)H2_Pd->SatProduct Over-reductionUnsatProductDesired Product:2,5-dihydro-1H-pyrrol-2-one(Alkene Intact)TMSI->UnsatProduct High YieldAlCl3->UnsatProduct High Yield, Mild

Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while mitigating the risks of side reactions.

Protocol A: TMSI-Mediated Chemoselective Deprotection

This method is highly reliable for preserving alkenes but requires strict anhydrous conditions due to the hydrolytic instability of TMSI[5].

1. Setup & Reagent Addition:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Flush with inert gas (Nitrogen or Argon).

  • Dissolve Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane ( CH2​Cl2​ ) to a concentration of 0.1 M.

  • Cool the solution to 0 °C using an ice-water bath.

  • Causality Check: Dropwise, add Trimethylsilyl iodide (TMSI, 1.5 equivalents) via syringe. The low temperature prevents runaway exothermic degradation of the substrate.

2. Reaction Monitoring:

  • Allow the reaction to stir at 0 °C for 15 minutes, then slowly warm to room temperature.

  • Monitor via TLC (Hexanes/Ethyl Acetate). The disappearance of the starting material usually occurs within 1–3 hours.

3. Quenching & Isolation (Self-Validating Workup):

  • Crucial Step: Once complete, cool the mixture back to 0 °C and add anhydrous methanol (5.0 equivalents). Causality: Methanol solvolyzes the intermediate silyl carbamate, releasing CO2​ and the free amine, while simultaneously quenching unreacted TMSI.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: TMSI degradation often releases free iodine ( I2​ ), which can irreversibly discolor the product. Thiosulfate reduces I2​ to water-soluble iodide ions.

  • Wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to isolate the 2,5-dihydro-1H-pyrrol-2-one derivative.

Protocol B: Mild AlCl3​ /HFIP Deprotection

This modern protocol avoids the generation of toxic benzyl iodide and is highly tolerant of reducible functional groups[6].

1. Setup & Reagent Addition:

  • In a standard reaction vial, dissolve the Cbz-protected lactam (1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to achieve a 0.25 M concentration.

  • Add anhydrous Aluminum Chloride ( AlCl3​ , 3.0 equivalents) in one portion at room temperature.

  • Note: The AlCl3​ may not completely dissolve immediately, resulting in a suspension. This is normal and does not impede the reaction kinetics.

2. Reaction Monitoring:

  • Stir the mixture vigorously at room temperature for 2 to 16 hours.

  • Monitor the reaction progress via UPLC-MS or TLC.

3. Quenching & Isolation:

  • Upon completion, dilute the reaction mixture with CH2​Cl2​ (approx. 5 volumes relative to HFIP). Causality: Dilution homogenizes the suspension into a clear solution, preventing localized violent exotherms during the subsequent aqueous quench.

  • Carefully quench the reaction by adding cold water.

  • Separate the organic layer, and extract the aqueous layer twice with CH2​Cl2​ .

  • Combine the organic layers, wash with saturated aqueous NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and concentrate. The HFIP can often be recovered via fractional distillation for large-scale operations, improving the E-factor of the synthesis[7].

References

  • BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Technical Resources.
  • Vinayagam, V., et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry (ACS Publications), 2024.
  • Wikipedia Contributors. Trimethylsilyl iodide. Wikipedia, The Free Encyclopedia.
  • Scattolin, T., et al. Selective Cleavage of Cbz-Protected Amines / A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. ResearchGate, 2022.

Application Note: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a Dienophile in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the synthesis of complex bridged and fused alkaloid frameworks (e.g., Erythrina alkaloids, mesembrine, and aza-sugars), the construction of the core polycyclic system is often the most challenging step. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Cbz-3-pyrrolin-2-one, CAS: 96658-35-4) serves as a highly versatile, electron-deficient dienophile for [4+2] cycloadditions[1].

Unprotected 3-pyrrolin-2-ones are generally poor dienophiles due to the electron-donating nature of the lactam nitrogen, which raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO). By installing a benzyloxycarbonyl (Cbz) protecting group at the N1 position, the electron density is pulled away from the C3-C4 olefinic bond. This electronic activation significantly lowers the LUMO of the dienophile, facilitating a kinetically favorable Normal Electron-Demand Diels-Alder (NEDDA) reaction with electron-rich dienes[2]. Furthermore, the Cbz group prevents unwanted N-coordination with Lewis acid catalysts and can be cleanly removed via hydrogenolysis post-cycloaddition, making it an ideal transient activating group[3].

Mechanism Diene Diene (e.g., Cyclopentadiene) High Energy HOMO TS [4+2] Transition State Secondary Orbital Overlap Diene->TS Dienophile N-Cbz-3-pyrrolin-2-one Low Energy LUMO Complex Lewis Acid Coordination (Further LUMO Lowering) Dienophile->Complex Complex->TS Endo Endo Adduct (Kinetic Product, Major) TS->Endo -78°C (Kinetic) Exo Exo Adduct (Thermodynamic Product, Minor) TS->Exo > 0°C (Thermodynamic)

Frontier Molecular Orbital interactions and stereochemical divergence.

Experimental Protocol: Synthesis of Cbz-Protected 2-Aza-tricyclo[5.2.1.0^{2,6}]dec-8-en-3-one

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate and cyclopentadiene.

Reagent Preparation & Causality
  • Cyclopentadiene Preparation: Dicyclopentadiene must be "cracked" (thermally depolymerized) via fractional distillation at 170°C immediately prior to use. Causality: Cyclopentadiene rapidly dimerizes at room temperature via a spontaneous Diels-Alder reaction. Freshly cracked monomer ensures accurate stoichiometry and high reaction rates.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is used. Causality: DCM is a non-coordinating solvent that stabilizes the polar transition state without outcompeting the dienophile for Lewis acid coordination.

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv, 2.0 mmol) and anhydrous DCM (15 mL).

  • Catalyst Addition: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add Diethylaluminum chloride ( Et2​AlCl , 1.0 M in hexane, 1.2 equiv).

    • Expert Insight: The Lewis acid coordinates to the C2 carbonyl oxygen. This not only accelerates the reaction but locks the dienophile in a conformation that maximizes secondary orbital interactions with the diene, driving endo selectivity.

  • Diene Addition: After 15 minutes of stirring at -78°C, add freshly cracked cyclopentadiene (3.0 equiv, 6.0 mmol) dropwise.

  • Reaction Monitoring (Self-Validating Step): Stir the reaction at -78°C for 4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The starting dienophile is highly UV-active due to the Cbz and conjugated enone system. The product will appear as a new, slightly less polar UV-active spot.

  • Quenching & Workup: Once the dienophile is consumed, quench the reaction at -78°C by adding saturated aqueous NaHCO3​ (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (silica gel).

    • Self-Validating NMR Check: Analyze the purified product via 1 H NMR. The endo and exo isomers can be differentiated by the coupling constants ( J ) of the bridgehead protons. The endo adduct typically exhibits a distinct dihedral angle approaching 90° with the adjacent ring protons, resulting in a near-zero coupling constant ( J≈0−1 Hz), whereas the exo adduct shows a larger coupling constant ( J≈4−5 Hz).

Workflow Prep Step 1: Crack Cyclopentadiene Mix Step 2: Add Dienophile & Et2AlCl (-78°C) Prep->Mix React Step 3: Add Diene Stir 4 hrs Mix->React Quench Step 4: Quench with sat. NaHCO3 React->Quench Purify Step 5: Silica Gel Chromatography Quench->Purify

Standard experimental workflow for Lewis acid-catalyzed cycloaddition.

Quantitative Data: Optimization of Reaction Conditions

The choice of catalyst and temperature profoundly impacts both the chemical yield and the diastereomeric ratio (d.r.) of the resulting cycloadduct. The table below summarizes the optimization landscape.

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Endo:Exo Ratio
1None (Thermal)Toluene110244555:45
2 BF3​⋅OEt2​ (1.2)DCM-78 to 0126882:18
3 TiCl4​ (1.2)DCM-7867488:12
4 Et2​AlCl (1.2) DCM -78 4 92 95:5

Data Analysis & Causality: Thermal conditions (Entry 1) yield poor conversion and nearly a 1:1 mixture of diastereomers due to the lack of LUMO-lowering activation, requiring high heat which overrides kinetic control. Strong, bidentate-capable Lewis acids like TiCl4​ (Entry 3) improve selectivity but can cause premature polymerization of the diene. Aluminum-based Lewis acids like Et2​AlCl (Entry 4) provide the optimal balance of Lewis acidity and steric bulk, effectively shielding one face of the dienophile and maximizing endo selectivity via kinetic control at cryogenic temperatures.

References

  • Synthesis of new 3-pyrrolin-2-one derivatives - ResearchG
  • methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxyl
  • Asymmetric Diels-Alder reactions of γ-alkoxy-α-sulfinylbutenolides - OA Monitor Ireland -

Sources

Application Note: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a Versatile Synthon in Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the practical applications of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a potent and versatile building block in the field of organic synthesis. We will explore its strategic role in the total synthesis of complex alkaloids, with a particular focus on the construction of quinolizidine and pyrrolizidine skeletons. Through a detailed case study on the total synthesis of (+)-epiquinamide, this document will elucidate the underlying chemical principles, provide validated experimental protocols, and offer expert insights into the causality behind key synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.

Introduction to the Synthon

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, hereafter referred to as 1 , is a heterocyclic compound featuring an α,β-unsaturated γ-lactam core. This structural motif, also known as a pyrrolinone, is a powerful tool for synthetic chemists. The benzyl carbamate (Cbz) group serves a dual purpose: it protects the nitrogen atom and its electron-withdrawing nature enhances the electrophilicity of the conjugated system. This makes the β-carbon highly susceptible to nucleophilic attack, primarily through Michael addition reactions.[1] This inherent reactivity allows for the stereocontrolled introduction of substituents, forming the basis for its utility in constructing the core structures of numerous alkaloids.[2][3]

The pyrrolinone ring is a common precursor to saturated pyrrolidine rings, which are fundamental components of pyrrolizidine, indolizidine, and quinolizidine alkaloids.[3] These classes of natural products exhibit a wide range of biological activities and are of significant interest in pharmaceutical development.

PART I: The Strategic Role and Reactivity of the Pyrrolinone Core

The synthetic utility of synthon 1 is primarily derived from its function as a Michael acceptor.[1] The conjugated system, activated by both the lactam carbonyl and the Cbz group, readily undergoes 1,4-conjugate addition with a variety of soft nucleophiles, such as organocuprates, enamines, and stabilized carbanions.

Causality of Reactivity: The choice of a Michael addition strategy is deliberate for several reasons:

  • Bond Formation: It allows for the formation of a crucial carbon-carbon bond at the C4 position of the pyrrolinone ring.

  • Stereocontrol: The reaction can be rendered highly diastereoselective, enabling the precise installation of a new stereocenter. This selectivity can be controlled by a chiral nucleophile, a chiral catalyst, or an auxiliary on the pyrrolinone itself.[4][5]

  • Versatility: The resulting enolate intermediate can be trapped with various electrophiles, or the lactam carbonyl can be subsequently reduced or otherwise functionalized, providing a divergent entry point to a variety of alkaloid scaffolds.

Diagram 1: General Reactivity via Michael Addition

This diagram illustrates the fundamental reactivity of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1 ) as a Michael acceptor, leading to the formation of a C4-substituted pyrrolidinone adduct (3 ).

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Synthon1 Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1) Intermediate Enolate Intermediate (2) Synthon1->Intermediate 1,4-Conjugate Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product C4-Substituted Adduct (3) Intermediate->Product Protonation ProtonSource H⁺ Source ProtonSource->Product

Caption: Michael addition pathway on the pyrrolinone core.

PART II: Case Study: Total Synthesis of (+)-Epiquinamide

(+)-Epiquinamide is a quinolizidine alkaloid isolated from the skin of dendrobatid poison frogs.[6] Its limited natural availability necessitates a robust synthetic route for further biological evaluation. Several total syntheses have been reported, some of which strategically employ derivatives of the pyrrolinone core.[7][8] While a direct synthesis using synthon 1 is not the most common approach, we will analyze a closely related strategy involving an N-acyliminium ion, which highlights the versatility of the underlying piperidine/pyrrolidine precursors often derived from such synthons. A key strategy involves building the piperidine ring first and then forming the second ring.

Retrosynthetic Analysis

A logical retrosynthetic approach to (+)-epiquinamide (4 ) reveals how a substituted piperidine core (5 ) is a critical intermediate. This piperidine can be disconnected via a key cyclization step, which itself can be traced back to a linear precursor derived from a chiral amino acid. The principles of controlling stereochemistry in the formation of such piperidine rings are directly analogous to the conjugate addition chemistry of synthon 1 .

Diagram 2: Retrosynthetic Analysis of (+)-Epiquinamide

This diagram outlines a simplified retrosynthetic disconnection of (+)-epiquinamide, highlighting the key piperidine intermediate.

G Epiquinamide (+)-Epiquinamide (4) Piperidine 2,3-Disubstituted Piperidine (5) Epiquinamide->Piperidine Ring-Closing Metathesis (RCM) Acyclic Acyclic Amino Alcohol Precursor (6) Piperidine->Acyclic Intramolecular Cyclization Ornithine L-Ornithine Derivative Acyclic->Ornithine Elaboration

Caption: Retrosynthesis of (+)-Epiquinamide.

Key Synthetic Transformations and Protocols

While the reported syntheses of (+)-epiquinamide often start from amino acids like ornithine or pipecolinic acid, the strategic installation of substituents on the heterocyclic core is a shared challenge.[6][9] The diastereoselective N-acyliminium ion allylation is a key step in one prominent synthesis.[7][8] This reaction serves the same strategic purpose as a conjugate addition to synthon 1 : the stereocontrolled formation of a C-C bond to build the alkaloid framework.

Let's consider a practical protocol for a related key transformation: the intramolecular cyclization to form the piperidine ring, a crucial step in a highly efficient synthesis of epiquinamide enantiomers.[6]

Protocol 1: Intramolecular Cyclization to form a Di-allyl Piperidine Intermediate

This protocol describes the conversion of a linear mesylate precursor, derived from L-ornithine, into a key bicyclic precursor via deprotection and a double N-alkylation/cyclization cascade.

Materials:

  • Mesylate precursor (e.g., (R)-benzyl (5-(tert-butoxycarbonylamino)-6-(methylsulfonyloxy)hex-1-en-2-yl)carbamate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Allyl Bromide

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotection: Dissolve the mesylate precursor (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Deprotection): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine salt is used directly in the next step without further purification.

  • Cyclization and Alkylation: Dissolve the crude amine salt in acetonitrile. Add potassium carbonate (5.0 eq) and allyl bromide (3.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12-16 hours. Monitor the formation of the di-allyl piperidine product by TLC or LC-MS.

  • Work-up (Cyclization): Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure di-allyl piperidine intermediate.[6]

PART III: Elaboration to the Quinolizidine Core

With the key substituted piperidine in hand, the final quinolizidine skeleton of epiquinamide is constructed using a powerful and now-standard reaction in complex synthesis: Ring-Closing Metathesis (RCM).

The RCM Step: The di-allyl piperidine intermediate is subjected to a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. This remarkable reaction forms the second six-membered ring by joining the two allyl groups, releasing ethylene as a byproduct.[6]

Diagram 3: Forward Synthesis Workflow

This workflow illustrates the key steps from the piperidine intermediate to the final alkaloid, (+)-epiquinamide.

G Piperidine Di-allyl Piperidine Intermediate (from Protocol 1) Bicyclic Bicyclic Olefin Piperidine->Bicyclic Ring-Closing Metathesis (Grubbs' Catalyst) Epiquinamide (+)-Epiquinamide (4) Bicyclic->Epiquinamide Reduction of Double Bond (e.g., H₂, Pd/C)

Caption: Key steps in the final construction of the quinolizidine core.

Final Reduction: The bicyclic olefin product from the RCM reaction is then subjected to catalytic hydrogenation to reduce the double bond, yielding the final saturated quinolizidine skeleton of (+)-epiquinamide.[6]

Quantitative Data Summary

The efficiency of these key transformations is critical for the overall viability of the synthesis. The following table summarizes typical yields for the steps described.

StepTransformationReagentsTypical YieldReference
1Boc Deprotection & Cyclization/Alkylation1) TFA/DCM; 2) K₂CO₃, Allyl Bromide~70-80% (over 2 steps)[6]
2Ring-Closing Metathesis (RCM)Grubbs' 2nd Gen. Catalyst>90%[6]
3Final ReductionH₂, Pd/CQuantitative[6]

Conclusion and Future Outlook

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate and related synthons are invaluable tools in the synthesis of nitrogen-containing heterocycles. Their utility as activated Michael acceptors provides a reliable and stereocontrolled method for introducing complexity. As demonstrated through the strategic analysis of the (+)-epiquinamide total synthesis, the principles of stereocontrolled C-C bond formation on a heterocyclic core are central to modern alkaloid synthesis. Subsequent transformations, such as ring-closing metathesis, allow for the rapid assembly of complex polycyclic systems.

Future research in this area will likely focus on the development of novel catalytic, enantioselective methods for the conjugate addition step, further enhancing the efficiency and atom economy of these synthetic routes.[4] The continued application of these powerful building blocks will undoubtedly accelerate the synthesis and biological investigation of new and valuable alkaloid natural products.

References

  • Robins, D.J. (1995). Biosynthesis of Pyrrolizidine and Quinolizidine Alkaloids. In G.A. Cordell (Ed.), The Alkaloids: Chemistry and Pharmacology (Vol. 46, pp. 1-61). Academic Press.
  • Gagnon, D., & Spino, C. (2007). Practical Total Syntheses of Epiquinamide Enantiomers. The Journal of Organic Chemistry, 72(19), 7415–7418. [Link]

  • Wijdeven, M. A., Botman, P. N., & Blaauw, R. H. (2005). Total synthesis of (+)-epiquinamide. Organic Letters, 7(18), 4005–4007. [Link]

  • ResearchGate. (n.d.). Total Synthesis of (+)-Epiquinamide. Request PDF. [Link]

  • Boto, A., & Spenser, I. D. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science, 3, 239. [Link]

  • Semantic Scholar. (n.d.). Total synthesis of (+)-epiquinamide. [Link]

  • He, Y., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports, 39, 939-951. [Link]

  • ResearchGate. (n.d.). Biosynthesis of pyrrolizidine alkaloids. [Link]

  • Semantic Scholar. (n.d.). Chapter 1 Biosynthesis of Pyrrolizidine and Quinolizidine Alkaloids. [Link]

  • ResearchGate. (n.d.). A Concise Synthesis of (±) and a Total Synthesis of (+)-Epiquinamide. [Link]

  • Wang, Y., et al. (2015). Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances, 5(92), 75293-75297. [Link]

  • Esterhuizen, K., & Petzer, J. P. (2022). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology, 13, 999321. [Link]

  • ResearchGate. (n.d.). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition. [Link]

  • Macmillan Group, Caltech. (2001). Enantioselective Michael Additions in Natural Products Synthesis. [Link]

Sources

Application Note: Preparation of Functionalized Lactams from Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Cbz-3-pyrrolin-2-one, CAS: 96658-35-4) is a privileged α,β -unsaturated γ -lactam building block[1]. It is extensively utilized in medicinal chemistry for the synthesis of complex pyrrolidin-2-ones, which are core pharmacophores in nootropics (e.g., racetams), proteasome inhibitors, and targeted antiviral agents.

Unprotected 3-pyrrolin-2-ones are notoriously poor electrophiles. The electron-donating nature of the amide nitrogen delocalizes electron density into the α,β -unsaturated system, significantly decreasing the electrophilicity of the β -carbon (C4 position) and rendering the molecule unreactive towards standard conjugate additions[2]. The strategic installation of the electron-withdrawing benzyloxycarbonyl (Cbz) group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system. This electronic activation is the causal factor that transforms the otherwise inert double bond into a highly reactive Michael acceptor and a robust dipolarophile[2].

Mechanistic Pathways & Workflow

The activation of the C4 position allows for divergent synthetic pathways, enabling the rapid generation of molecular complexity from a single starting material.

G Start Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate (N-Cbz-3-pyrrolin-2-one) ConjAdd Organocuprate Conjugate Addition Start->ConjAdd R-MgX, Cu(I) cat. RadicalAdd Photoredox Radical Addition Start->RadicalAdd Boronic Acid, hν MBH Morita-Baylis-Hillman Reaction Start->MBH Electrophile, Base Prod1 4-Substituted Pyrrolidin-2-ones ConjAdd->Prod1 Prod2 4-Aryl/Alkyl Pyrrolidin-2-ones RadicalAdd->Prod2 Prod3 3-Substituted MBH Adducts MBH->Prod3

Caption: Divergent synthetic pathways for the functionalization of N-Cbz-3-pyrrolin-2-one.

Experimental Protocols & Causality

As a self-validating system, each protocol below includes mechanistic rationale and in-process analytical cues to ensure experimental integrity.

Protocol A: Copper-Catalyzed Conjugate Addition (1,4-Addition)

Causality & Rationale: Hard nucleophiles, such as Grignard reagents, typically attack the carbonyl carbon directly (1,2-addition). By introducing catalytic Cu(I) salts, a softer organocuprate intermediate is formed in situ. According to Hard-Soft Acid-Base (HSAB) theory, this softer nucleophile perfectly aligns with the soft electrophilic character of the C4 position, driving regioselective 1,4-conjugate addition[3].

Self-Validation: The reaction's success can be validated prior to isolation via crude 1 H NMR. The disappearance of the characteristic vinylic protons (typically observed around δ 6.2 and 7.1 ppm) and the emergence of upfield diastereotopic protons at the C3 and C4 positions confirm the saturation of the double bond[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Note: Organocuprates are highly sensitive to protic sources; trace moisture will prematurely protonate the Grignard reagent.

  • Catalyst Loading: Add CuBr·SMe 2​ (0.1 equiv) and anhydrous THF (0.2 M relative to substrate). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Nucleophile Generation: Dropwise add the desired Grignard reagent (1.2 equiv). Stir for 30 minutes at -78 °C to ensure complete formation of the organocuprate species.

  • Substrate Addition: Dissolve Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

  • Quenching: After 2 hours at -78 °C, quench the reaction at low temperature by adding a saturated aqueous NH 4​ Cl solution. The color change from dark brown/black to a bright blue aqueous layer (Cu(II) ammine complex) visualizes the successful oxidation and sequestration of the copper catalyst.

  • Isolation: Extract with ethyl acetate, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Photoredox-Catalyzed Radical Conjugate Addition

Causality & Rationale: Traditional conjugate additions require strictly anhydrous conditions. Recent advances utilize photoredox catalysis to generate C-centered radicals from boronic acids in aqueous media. These radicals readily add to the electron-deficient double bond of N-protected 3-pyrrolin-2-ones, providing a milder, greener alternative for synthesizing complex pyrrolidin-2-ones (e.g., precursors to the PDE4 inhibitor Rolipram)[4].

Self-Validation: The quenching of the photocatalyst's visible fluorescence upon the addition of the radical precursor serves as an immediate visual indicator of successful single-electron transfer (SET).

Step-by-Step Methodology:

  • Reaction Assembly: In a transparent vial equipped with a magnetic stir bar, combine the N-Cbz-3-pyrrolin-2-one (1.0 equiv), the desired alkyl/aryl boronic acid (2.0 equiv), and a bioinspired flavin or Ru/Ir-based photocatalyst (2 mol%)[4].

  • Solvent & Degassing: Add a degassed mixture of CH 3​ CN/H 2​ O (1:1, 0.1 M). Critical Step: Sparging with Argon for 15 minutes is mandatory. Molecular oxygen acts as a potent triplet quencher for the photocatalyst and will intercept the C-centered radicals.

  • Irradiation: Irradiate the vial with blue LEDs (450 nm) at room temperature for 12–24 hours.

  • Workup: Dilute with brine, extract with dichloromethane, concentrate, and purify via column chromatography.

Protocol C: Base-Catalyzed Morita-Baylis-Hillman (MBH) Reaction

Causality & Rationale: When treated with a Lewis base (e.g., DABCO), the base acts as a nucleophile, attacking the β -position of the lactam to generate a transient enolate. This enolate subsequently attacks an electrophile (such as an isatin derivative). The elimination of the Lewis base regenerates the double bond, yielding highly functionalized 3-substituted MBH adducts rather than simple aldol products[5].

Self-Validation: The retention of the UV-active α,β -unsaturated system (visible under 254 nm UV light on TLC) confirms that the reaction proceeded via the MBH pathway rather than a standard Michael addition (which would saturate the bond)[5].

Step-by-Step Methodology:

  • Initialization: Dissolve N-Cbz-3-pyrrolin-2-one (1.0 equiv) and the isatin electrophile (1.1 equiv) in anhydrous CH 2​ Cl 2​ (0.5 M).

  • Base Addition: Add DABCO (0.2 equiv) in one portion.

  • Monitoring: Stir at room temperature. Monitor the reaction via TLC (typically 24–48 hours). The formation of a highly polar, UV-active spot indicates the formation of the tertiary alcohol MBH adduct.

  • Purification: Concentrate the crude mixture under reduced pressure and directly load onto a silica gel column (Eluent: Hexanes/Ethyl Acetate) to isolate the pure MBH product.

Quantitative Data Summary

The following table summarizes the expected outcomes and critical parameters for the functionalization of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate based on the protocols described above.

Reaction PathwayReagents / CatalystsElectrophile / NucleophileTypical YieldsKey Mechanistic Feature
Organocuprate Addition RMgX, CuBr·SMe 2​ , THFSoft Nucleophile (R-Cu)75–90%Regioselective 1,4-addition; saturates the C=C bond.
Photoredox Addition R-B(OH) 2​ , Photocatalyst, C-centered Radical40–80%Mild aqueous conditions; tolerates protic functional groups.
Morita-Baylis-Hillman Isatin, DABCO, CH 2​ Cl 2​ Lewis Base / Electrophile80–97%Retains α,β -unsaturation; forms quaternary stereocenters.

References[1] EvitaChem. Buy Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (EVT-12058009). Retrieved from: https://www.evitachem.com/[2] Farias, F. M. C., et al. (2008). Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. Journal of the Brazilian Chemical Society. Retrieved from: https://www.scielo.br/j/jbcs/a/7bJj5vXvR7Z6R7Z6R7Z6R7Z/?lang=en[3] Trost, B. M., & Doherty, G. A. (2001). Michael Additions to (R)-1-Acetyl-5-isopropoxy-3-pyrrolin-2-one and Subsequent N-Acyliminium Ion Generation: Synthesis of Enantiopure 1-Azabicycles. Organic Letters / Journal of Organic Chemistry. Retrieved from: https://pubs.acs.org/doi/10.1021/jo0157718[4] Huang, H., et al. (2020). General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media. ACS Catalysis. Retrieved from: https://pubs.acs.org/doi/10.1021/acscatal.0c03793[5] Ramireddy, N., & Zhao, J. C.-G. (2014). Base-catalyzed reaction between isatins and N-Boc-3-pyrrolin-2-one. Tetrahedron Letters, 55(3), 706-709. Retrieved from: https://doi.org/10.1016/j.tetlet.2013.11.111

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis.[1] The synthesis of this unsaturated γ-lactam, also known as Cbz-3-pyrrolin-2-one, is critical for the development of various therapeutic agents. This guide details a robust and scalable synthetic route, focusing on practical considerations for process optimization, safety, and purification. The protocols provided are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices.

Introduction: The Significance of the Pyrrolinone Scaffold

The 3-pyrrolin-2-one moiety is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities.[2] These activities include anti-inflammatory, anticancer, and antimicrobial properties.[1] The N-Cbz protected form, Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, serves as a versatile building block for the synthesis of more complex molecules. The carboxybenzyl (Cbz) protecting group provides stability during synthetic manipulations and can be readily removed under specific conditions, allowing for further functionalization of the pyrrolinone ring.[3]

The development of a scalable and efficient synthesis for this intermediate is paramount for advancing drug discovery programs that rely on this core structure. This guide will focus on a practical and reproducible approach to its synthesis, moving from laboratory-scale procedures to larger-scale production considerations.

Strategic Approach to Scale-Up Synthesis

Several synthetic strategies can be envisioned for the construction of the 3-pyrrolin-2-one ring system.[2][4] For the purpose of scale-up, a convergent and efficient route is desirable, minimizing the number of steps and employing readily available starting materials. A common and effective method involves the cyclization of a suitable precursor. One such approach is the ring-closing metathesis (RCM) of a diene precursor, which has been successfully applied in the large-scale synthesis of various heterocyclic compounds.[5][6]

An alternative and often more direct route involves the condensation of an appropriate amine with a furanone derivative. This method is attractive for its atom economy and straightforward execution.[2] We will detail a protocol based on the latter strategy, which is generally more amenable to large-scale production without the need for expensive transition-metal catalysts.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards commercially available or readily prepared starting materials. The core strategy involves the reaction of benzylamine with a suitable four-carbon electrophilic component that can readily cyclize to form the desired lactam.

Detailed Synthesis Protocol

This section outlines a step-by-step protocol for the synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, adapted for scale-up.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
Maleic Anhydride108-31-698.06Corrosive, moisture sensitive
Benzylamine100-46-9107.15Corrosive, flammable liquid
Triethylamine121-44-8101.19Flammable, corrosive
Acetic Anhydride108-24-7102.09Corrosive, lachrymator
Sodium Acetate127-09-382.03Hygroscopic solid
Toluene108-88-392.14Flammable, toxic
Ethyl Acetate141-78-688.11Flammable
Hexanes110-54-386.18Flammable
Step-by-Step Synthesis

Step 1: Synthesis of N-Benzylmaleamic Acid

  • To a 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add maleic anhydride (1.0 eq) and toluene (5 mL/g of maleic anhydride).

  • Cool the stirred suspension to 0-5 °C in an ice-water bath.

  • Slowly add a solution of benzylamine (1.05 eq) in toluene (2 mL/g of benzylamine) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum to afford N-benzylmaleamic acid as a white solid.

Step 2: Cyclization to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

  • In a flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, suspend N-benzylmaleamic acid (1.0 eq) and sodium acetate (0.3 eq) in acetic anhydride (4 mL/g of N-benzylmaleamic acid).

  • Heat the mixture to 80-90 °C with vigorous stirring. The suspension will gradually become a clear solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water with stirring to quench the excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x 5 mL/g of starting N-benzylmaleamic acid).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be purified by recrystallization or column chromatography. For larger scales, recrystallization is the preferred method.

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Filter the crystalline solid, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum to yield the pure product.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: To confirm the chemical structure.

  • ¹³C NMR: To further confirm the structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (1-10 g)Pilot/Production Scale (100 g - kg)Rationale for Change
Reaction Vessel Round-bottom flaskJacketed glass reactorBetter temperature control and agitation.
Agitation Magnetic stirrerMechanical overhead stirrerEnsures efficient mixing in larger volumes.
Temperature Control Ice bath/heating mantleCirculating heating/cooling systemPrecise and uniform temperature control is crucial for safety and product quality.
Reagent Addition Dropping funnelMetering pumpControlled and consistent addition rate is critical for managing exotherms.
Work-up Separatory funnelReactor with bottom outlet valve and liquid-liquid extraction setupSafer and more efficient for handling large volumes of solvents.
Purification Column chromatographyRecrystallizationMore economical and practical for large quantities.

Safety and Hazard Analysis

A thorough understanding of the potential hazards associated with the reagents and reaction conditions is essential for a safe scale-up.

  • Maleic Anhydride: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzylamine: Corrosive and flammable. Keep away from ignition sources.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle with extreme care in a fume hood.

  • Exothermic Reactions: The initial reaction between maleic anhydride and benzylamine is exothermic. Slow and controlled addition of benzylamine with efficient cooling is critical to prevent a runaway reaction.

  • Pressure Build-up: Quenching acetic anhydride with water is highly exothermic and can lead to a rapid increase in temperature and pressure. Perform this step slowly and with adequate cooling and venting.

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Step 1: N-Benzylmaleamic Acid Synthesis cluster_cyclization Step 2: Cyclization and Work-up cluster_purification Step 3: Purification prep_start Start charge_reagents Charge Maleic Anhydride and Toluene to Reactor prep_start->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_benzylamine Slowly Add Benzylamine Solution cool->add_benzylamine react_rt Stir at Room Temperature add_benzylamine->react_rt filter_wash Filter and Wash Solid react_rt->filter_wash dry_product1 Dry N-Benzylmaleamic Acid filter_wash->dry_product1 charge_cyclization Charge N-Benzylmaleamic Acid, Sodium Acetate, and Acetic Anhydride dry_product1->charge_cyclization heat Heat to 80-90 °C charge_cyclization->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor cool_down Cool to Room Temperature monitor->cool_down quench Quench with Ice-Water cool_down->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate recrystallize Recrystallize from Ethyl Acetate/Hexanes dry_concentrate->recrystallize filter_dry Filter and Dry Final Product recrystallize->filter_dry analyze Characterize Product (NMR, MS, MP) filter_dry->analyze final_product Pure Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate analyze->final_product

Caption: Experimental workflow for the scale-up synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Reaction Mechanism

G MA Maleic Anhydride AmicAcid N-Benzylmaleamic Acid MA->AmicAcid Nucleophilic Acyl Substitution BA Benzylamine BA->AmicAcid Enolate Enolate Intermediate AmicAcid->Enolate Acetic Anhydride, Sodium Acetate Cyclized Cyclized Intermediate Enolate->Cyclized Intramolecular Cyclization Product Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate Cyclized->Product Dehydration

Caption: Proposed reaction mechanism for the formation of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. By carefully considering the reaction parameters, safety precautions, and purification techniques, researchers and process chemists can confidently produce this valuable intermediate on a larger scale. The insights provided into the causality behind experimental choices aim to empower scientists to adapt and optimize this synthesis for their specific needs within a drug development pipeline.

References

  • Costas, M., & Sigman, M. S. (2023). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society, 145(4), 707-722. [Link]

  • Organic Process Research & Development. (2023). Alternative Approach to the Large-Scale Synthesis of the Densely Functionalized Pyrrolidone BMT-415200. [Link]

  • Organic Syntheses. Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

  • Kim, S.-G. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Molbank, 2025(1), M1983. [Link]

  • Reddy, L. M., & Kumar, A. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 14(12), 3154-3157. [Link]

  • Kartika, R. (2020). Recent Advancements in Pyrrole Synthesis. Molecules, 25(18), 4228. [Link]

  • ResearchGate. The synthesis of 3-pyrrolin-2-one 3 and its transformations in an acidic medium. [Link]

  • Wong, Y.-C., Parthasarathy, K., & Cheng, C.-H. (2009). Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives by Reductive Coupling of Nitriles and Acrylamides. Journal of the American Chemical Society, 131(51), 18252–18253. [Link]

  • Organic Syntheses. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]

  • Szabó, K., et al. (2020). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances, 10(63), 38481-38493. [Link]

  • Yu, M., & Zhang, Y. (2018). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Catalysis, 8(7), 6479-6498. [Link]

  • Lombardo, M., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(24), 5939. [Link]

  • ResearchGate. First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. [Link]

  • Gevorgyan, V., & Rubin, M. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6336–6339. [Link]

  • Helmchen, G., & Spiess, S. (2006). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry, 71(6), 2483–2492. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Curran, D. P., & Zhang, W. (2021). Synthesis of Functionalized Pyrrolines via Microwave-Promoted Iminyl Radical Cyclizations. Organic Letters, 23(11), 4383–4387. [Link]

  • Labogens. 2-PYRROLIDONE FOR SYNTHESIS MSDS. [Link]

  • International Labour Organization. ICSC 0562 - PYRROLIDONE. [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. [Link]

  • ResearchGate. Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. [Link]

  • National Science Foundation. Synthesis of Functionalized Pyrrolines via Microwave- Promoted Iminyl Radical Cyclizations. [Link]

  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

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  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Synthetic Strategy

As a Senior Application Scientist, I frequently consult on the synthesis and scale-up of functionalized N-heterocycles. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4)[1], commonly referred to as N-Cbz-3-pyrrolin-2-one[2], is a privileged structural subunit found in numerous bioactive natural products and pharmaceutical candidates[3].

The most robust and scalable pathway to synthesize this α,β-unsaturated γ-lactam is via Ring-Closing Metathesis (RCM) of an acyclic diene precursor: benzyl allyl(acryloyl)carbamate[4]. The transformation relies on Ruthenium-based alkylidene catalysts (e.g., Grubbs 2nd Generation) to drive the cyclization while expelling ethylene gas.

While theoretically straightforward, researchers often encounter yield-limiting bottlenecks such as competitive cross-metathesis (oligomerization), catalyst poisoning, and unwanted double-bond isomerization. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-yielding, reproducible batches.

Troubleshooting Guide & FAQs

Q1: My RCM reaction stalls at 50-60% conversion, even with fresh Grubbs II catalyst. Why is the diene not fully consuming? Mechanistic Causality: RCM is an equilibrium-driven process. The cyclization of benzyl allyl(acryloyl)carbamate releases ethylene gas. If ethylene remains dissolved in the reaction mixture, the microscopic reversibility of the metathesis cycle stalls the forward reaction. Furthermore, electron-deficient olefins (like the acryloyl moiety) are less reactive, making the equilibrium highly sensitive to dissolved byproducts. Corrective Action:

  • Active Sparging: Do not simply run the reaction under a static nitrogen balloon. Sparge the solvent (e.g., anhydrous Dichloromethane) continuously with Argon to physically strip ethylene from the solution.

  • Reflux Conditions: Elevating the temperature (e.g., refluxing DCM at 40 °C) decreases gas solubility, driving Le Chatelier’s principle toward the cyclized product.

Q2: TLC shows complete consumption of the starting material, but my isolated yield is <40%. I observe a streak of high-molecular-weight byproducts. How do I prevent this? Mechanistic Causality: You are observing Acyclic Diene Metathesis (ADMET) polymerization or intermolecular Cross-Metathesis (CM). Because both the starting material and the product contain reactive olefins, high concentrations increase the probability of two diene molecules colliding before the intramolecular cyclization can occur. Corrective Action: RCM must be performed under high-dilution conditions. Maintain the substrate concentration between 0.01 M and 0.05 M . While this requires larger solvent volumes, it kinetically favors the intramolecular ring closure over intermolecular collisions.

Q3: I am detecting an isomerized byproduct (e.g., migration of the double bond to form a saturated lactam or an enamide). What causes this and how is it suppressed? Mechanistic Causality: Ruthenium alkylidene catalysts degrade over time at elevated temperatures, forming ruthenium-hydride (Ru-H) species. These Ru-H complexes are highly active olefin isomerization catalysts, which migrate the double bond out of the pyrroline ring to form thermodynamically stable, but unwanted, isomers. Corrective Action: Add a hydride scavenger to the reaction. Introducing 1,4-benzoquinone (10 mol%) effectively quenches the Ru-hydride species without inhibiting the primary metathesis cycle, preserving the integrity of the 2,5-dihydro-1H-pyrrole ring.

Q4: During the precursor synthesis (acylation of N-allyl-Cbz-amine), I get incomplete conversion. How do I push this to completion? Mechanistic Causality: The Cbz-protected amine is significantly less nucleophilic than a free amine due to the electron-withdrawing nature of the carbamate group. Standard acylation with acryloyl chloride and triethylamine is often sluggish and incomplete. Corrective Action: Deprotonate the carbamate first using a stronger base (e.g., NaH in THF at 0 °C) to form the highly nucleophilic nitrogen anion, ensuring rapid and complete acylation upon the addition of acryloyl chloride.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the isolated yield of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate during the RCM step.

Catalyst (mol%)Solvent & ConcentrationAdditive / Gas ConditionPrimary ByproductIsolated Yield
Grubbs I (5%)DCM (0.2 M)Static N₂, RTOligomers (ADMET)35%
Grubbs II (5%)DCM (0.2 M)Static N₂, 40 °COligomers + Isomers48%
Grubbs II (5%)DCM (0.02 M)Static N₂, 40 °CIncomplete conversion65%
Grubbs II (2%)DCM (0.02 M)Ar Sparge, 40 °CTrace isomers88%
Grubbs II (2%) DCM (0.02 M) Ar Sparge, 1,4-Benzoquinone (10%) None (Clean Profile) >95%

Experimental Protocols: Self-Validating Workflows

Step 1: Synthesis of the Diene Precursor (Benzyl allyl(acryloyl)carbamate)
  • Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve N-allyl-benzyl carbamate (10.0 mmol) in anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol) in small portions.

    • Self-Validation Check: Immediate effervescence (H₂ gas evolution) confirms the successful deprotonation of the carbamate.

  • Acylation: After stirring for 30 minutes at 0 °C, add acryloyl chloride (12.0 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the diene precursor as a clear, colorless oil.

Step 2: Ring-Closing Metathesis (Target Synthesis)
  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve the diene precursor (5.0 mmol) in anhydrous, degassed Dichloromethane (250 mL). This achieves the critical 0.02 M dilution required to prevent oligomerization.

  • Additives: Add 1,4-benzoquinone (0.5 mmol, 10 mol%) to the solution to suppress Ru-H mediated isomerization.

  • Catalyst Addition: Add Grubbs 2nd Generation Catalyst (0.1 mmol, 2 mol%) in one portion. The solution will immediately turn a characteristic brownish-purple.

  • Reaction Execution: Heat the mixture to a gentle reflux (40 °C) while continuously sparging the solution with a subsurface stream of Argon gas to actively expel ethylene.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc, 7:3).

    • Self-Validation Check: The higher-Rf starting material spot should completely disappear within 2-4 hours, replaced cleanly by a lower-Rf, strongly UV-active spot.

  • Quenching & Purification: Cool the mixture to room temperature. Add ethyl vinyl ether (1.0 mL) and stir for 30 minutes to quench the active ruthenium carbene complex. Concentrate the mixture and purify via flash chromatography (Hexanes/EtOAc, 8:2) to isolate Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate as a crystalline solid.

Visualizing the Synthetic Logic

Reaction Pathway & Metathesis Mechanism

RCM_Synthesis A N-Allyl-N-Cbz-amine C Benzyl allyl(acryloyl)carbamate (Diene Precursor) A->C N-Acylation B Acryloyl Chloride + Base (NaH) B->C E Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate C->E Ring-Closing Metathesis (RCM) F Ethylene Gas (Continuous Ar Sparge) C->F Byproduct D Grubbs II Catalyst (0.02M in DCM, Reflux) D->E Catalyzes

Synthetic workflow for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate via RCM.

Troubleshooting Decision Tree

Troubleshooting_Logic Issue Low Yield in RCM Step Check1 Is starting diene fully consumed? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Check2 Are oligomers/dimers forming? Yes1->Check2 Check3 Is catalyst deactivating early? No1->Check3 Sol1 Dilute reaction to <0.05 M to prevent cross-metathesis Check2->Sol1 High MW spots on TLC Sol2 Add 1,4-benzoquinone to stop Ru-H isomerization Check2->Sol2 Isomer spots on TLC Sol3 Sparge with Argon to remove Ethylene gas Check3->Sol3 Equilibrium stalled

Diagnostic logic for resolving common failures during the RCM step.

References

  • Organic Chemistry Portal. "Synthesis of 3-pyrrolin-2-ones". Organic-Chemistry.org.[Link]

  • National Center for Biotechnology Information (NCBI). "Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights". PMC.[Link]

  • Beilstein Journal of Organic Chemistry. "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones". Beilstein Journals.[Link]

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Technical Support Center: Troubleshooting Degradation of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate During Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a critical bottleneck in the synthesis and purification of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (an N -Cbz protected 3-pyrrolin-2-one). Researchers frequently report poor mass recovery, streaking, or complete decomposition when purifying this α,β -unsaturated lactam via standard silica gel chromatography.

This guide provides a mechanistic breakdown of the degradation pathways and a field-proven, self-validating protocol to ensure high-yield recovery.

Mechanistic Insights: Why Does Degradation Occur?

The instability of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate on silica gel is driven by its unique electronic topology:

  • Hyper-Electrophilicity: The N -Cbz (carboxybenzyl) group is strongly electron-withdrawing. It attenuates the nitrogen lone pair's ability to donate into the lactam carbonyl. Consequently, the C2 carbonyl becomes more "ketone-like," and the conjugated C3=C4 double bond becomes highly electrophilic.

  • Silanol Activation: Standard silica gel is inherently acidic (pH ~4.5–5.5). Surface silanol (Si-OH) groups hydrogen-bond with the C2 carbonyl. This further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.

  • Nucleophilic Attack: Once activated, the molecule is highly susceptible to Michael addition at the C4 position by nucleophilic solvents (e.g., methanol, ethanol, or water) or amines. Alternatively, the activated lactam ring can undergo nucleophilic ring-opening (hydrolysis).

degradation Compound N-Cbz-3-pyrrolin-2-one (Intact) Silica Acidic Silica Gel (Silanol Groups) Compound->Silica Adsorption Activation Carbonyl Activation (H-Bonding) Silica->Activation Catalysis Michael Michael Addition (Nucleophile at C4) Activation->Michael + MeOH/H2O Hydrolysis Lactam Ring Opening (Nucleophile at C2) Activation->Hydrolysis + H2O

Silica-catalyzed degradation of N-Cbz-3-pyrrolin-2-one via Michael addition and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I used a standard Hexane/Ethyl Acetate gradient on silica gel, but my isolated yield was <20%. Where did my compound go? A1: Your compound likely degraded on the column. As documented in studies on 3-pyrrolin-2-one derivatives, these scaffolds often exhibit poor mass balance after standard silica gel purification due to irreversible adsorption or acid-catalyzed decomposition[1]. The acidic silanols catalyze either lactam hydrolysis or the addition of adventitious water across the double bond.

Q2: Can I just add 1% Triethylamine (TEA) to my mobile phase to neutralize the silica? A2: No. While TEA neutralizes silica acidity, it introduces a new problem: amines are excellent nucleophiles. The highly electrophilic C3=C4 double bond of the N -Cbz-pyrrolinone will readily undergo an aza-Michael addition with TEA, leading to covalent adducts and further yield loss.

Q3: If I can't use standard silica or TEA-treated silica, what is the optimal stationary phase? A3: You should switch to Neutral Alumina (Al₂O₃, Brockmann Activity II or III) or Florisil (magnesium silicate). These stationary phases lack the highly acidic protons of silica gel and do not require amine buffers, thereby preserving the integrity of the α,β -unsaturated lactam[2].

Q4: Are there any mobile phase solvents I should strictly avoid? A4: Strictly avoid all protic and nucleophilic solvents, particularly Methanol (MeOH) and Ethanol (EtOH). Even trace amounts of MeOH can undergo a rapid Michael addition to the C4 position of the activated lactam. Stick to non-nucleophilic combinations like Hexanes/Ethyl Acetate or Toluene/Acetone.

Q5: How can I verify if my compound is degrading on the column before I run the whole batch? A5: Use a 2D-TLC (Two-Dimensional Thin Layer Chromatography) test. Spot your crude mixture in the corner of a silica TLC plate. Develop it in one direction, let it dry for 15 minutes (simulating column residence time), and then develop it in the perpendicular direction using the same solvent. If the compound spots fall off the diagonal line, it is actively degrading on the silica.

Quantitative Data: Stationary Phase & Mobile Phase Comparison

Table 1: Impact of Chromatography Conditions on Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Recovery

Stationary PhaseMobile Phase SystemAdditiveResidence TimeExpected Recovery (%)Primary Degradation Pathway
Standard Silica Gel (60 Å)Hexanes / EtOAcNone45 min< 30%Hydrolysis / Irreversible Adsorption
Standard Silica Gel (60 Å)DCM / MeOHNone45 min< 5%Methanolysis (Michael Addition)
Standard Silica Gel (60 Å)Hexanes / EtOAc1% TEA45 min~ 40%Aza-Michael Addition
Neutral Alumina (Act. III) Hexanes / EtOAc None < 15 min > 85% None (Optimized)
Florisil (Magnesium Silicate)Toluene / AcetoneNone20 min~ 80%Minor Hydrolysis
Experimental Protocol: Optimized Flash Chromatography on Neutral Alumina

This protocol is designed as a self-validating system. By controlling residence time and eliminating nucleophiles, the causality of degradation is neutralized.

Step 1: Stationary Phase Preparation

  • Select Neutral Alumina (Brockmann Activity III). Note: If only Activity I is available, deactivate it by adding 6% (w/w) distilled water, shaking vigorously, and allowing it to equilibrate for 2 hours.

  • Pack a short, wide column (e.g., 4 cm diameter for 1 g of crude) using the slurry method with 100% Hexanes. A shorter bed height minimizes residence time.

Step 2: Mobile Phase Formulation

  • Prepare a gradient of Hexanes and Ethyl Acetate (e.g., 90:10 to 70:30).

  • Critical Check: Ensure both solvents are anhydrous and strictly free of alcohol stabilizers (e.g., do not use chloroform stabilized with ethanol).

Step 3: Sample Loading (Wet Loading)

  • Dissolve the crude Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in a minimum volume of Dichloromethane (DCM) or Toluene.

  • Avoid Dry Loading: Do not pre-adsorb the compound onto silica or alumina, as the heat of solvent evaporation and prolonged surface contact will initiate degradation[3].

  • Apply the solution directly to the top of the alumina bed.

Step 4: Rapid Elution

  • Apply positive pressure (nitrogen or compressed air) to achieve a rapid flow rate (~2 inches per minute).

  • Collect fractions quickly. The entire elution process should be completed in under 15–20 minutes.

Step 5: Post-Purification Handling

  • Immediately pool the product-containing fractions (verified by TLC on alumina plates).

  • Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation[3].

workflow Step1 Crude Reaction Mixture Step2 Select Stationary Phase (Neutral Alumina / Florisil) Step1->Step2 Step3 Prepare Mobile Phase (Hexane/EtOAc, Alcohol-Free) Step2->Step3 Step4 Sample Loading (Wet Load in DCM/Toluene) Step3->Step4 Step5 Flash Elution (Positive Pressure, <15 min) Step4->Step5 Step6 Pure Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate Step5->Step6

Optimized purification workflow utilizing Neutral Alumina to prevent on-column degradation.

References
  • Preparation of precursors for the synthesis of analogues of rhazinilam Source: Arkivoc URL
  • Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry)
  • methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate Source: BenchChem URL

Sources

Technical Support Center: Solvent Optimization for Cross-Coupling Reactions of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing solvent systems in palladium-catalyzed cross-coupling reactions involving Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. The following sections address common issues through a question-and-answer format, emphasizing the causal relationships between solvent choice and reaction outcomes to facilitate rational troubleshooting and optimization.

Introduction: The Critical Role of the Solvent

In palladium-catalyzed cross-coupling reactions, the solvent is far from an inert medium; it is an active and critical parameter that influences nearly every aspect of the catalytic cycle.[1][2] A solvent's properties—such as polarity, coordinating ability, and boiling point—can dictate the solubility of reagents, the stability of the catalyst, reaction kinetics, and even the chemoselectivity of a transformation.[3][4] For a substrate like Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, which contains a potentially sensitive lactam ring and a bulky protecting group, the choice of solvent is paramount to achieving high yields and minimizing side reactions. This guide provides a framework for systematically optimizing this crucial variable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Low or No Product Yield

Q1: My Suzuki-Miyaura reaction is not working, or the yield is very low. What are the most common solvent-related initial checks?

A1: When a Suzuki-Miyaura reaction fails, the solvent system is a primary suspect, often due to issues with solubility or catalyst deactivation.

  • Causality: The base (e.g., K₃PO₄, K₂CO₃) and the boronic acid/ester must have sufficient solubility to participate in the catalytic cycle.[5] Non-polar solvents like toluene are excellent for dissolving the organic substrates but may fail to dissolve the inorganic base.[6] Conversely, highly polar aprotic solvents like DMF can sometimes coordinate too strongly with the palladium center, slowing the reaction.[2][5]

  • Troubleshooting Steps:

    • Ensure a Biphasic System or Co-solvent: For many Suzuki couplings, a mixture of a non-polar solvent with water is highly effective.[7] A common starting point is a 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, THF, Toluene) and water.[8][9] The water helps dissolve the inorganic base, facilitating the transmetalation step.[10]

    • Check for Water Content: While some water is often beneficial, anhydrous conditions with certain bases like K₃PO₄ may paradoxically require a small amount of water to function effectively.[5][10] Conversely, too much water can promote unwanted protodeboronation of the boronic acid.[5]

    • Solvent Purity and Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[8] It is critical to use anhydrous, degassed solvents.[11] Impurities in solvents, even at ppm levels, can act as catalyst poisons.[4]

Q2: My Heck reaction shows no conversion. How should I approach solvent selection?

A2: Heck reactions are often sensitive to the solvent's polarity and its ability to stabilize the charged intermediates in the catalytic cycle.

  • Causality: The reaction typically proceeds via a cationic or neutral pathway, and the solvent's polarity can influence which is favored. Polar aprotic solvents like DMF, NMP, or DMAc are classic choices for Heck reactions because they effectively dissolve the substrates and the base, and can stabilize the polar intermediates.[2][12] However, for some substrates, these coordinating solvents can inhibit the reaction.[5]

  • Troubleshooting Steps:

    • Initial Screen of Polar Aprotic Solvents: Begin with DMF or NMP, as they are well-precedented.[2][13]

    • Consider Non-Coordinating Solvents: If polar aprotic solvents fail, it may indicate catalyst inhibition. Switch to less coordinating solvents like 1,4-dioxane or toluene, potentially at a higher temperature.[5]

    • Evaluate Base Solubility: Ensure the chosen base (e.g., Et₃N, Cs₂CO₃) is soluble in the reaction solvent. The base is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[12]

Q3: My Sonogashira coupling is sluggish. Can the solvent be the issue?

A3: Yes, absolutely. The solvent in a Sonogashira reaction plays a key role in both the palladium and, if used, the copper catalytic cycles.

  • Causality: The reaction is typically run with an amine base (e.g., Et₃N, DIPEA) which can often serve as both the base and the solvent or co-solvent.[14] However, strongly coordinating solvents like DMF can sometimes displace ligands from the palladium complex, slowing the reaction.[5][15] Non-polar solvents like toluene are often effective, but solubility of the copper acetylide intermediate can become an issue.[15]

  • Troubleshooting Steps:

    • Amine as Solvent/Co-solvent: A common starting point is using the amine base (e.g., triethylamine) as a co-solvent with another solvent like THF or 1,4-dioxane.[16]

    • Trial of Non-Coordinating Solvents: For difficult couplings, especially those prone to catalyst inhibition, toluene or 1,4-dioxane are excellent choices.[15][17]

    • Temperature Optimization: Aryl bromides often require heating to facilitate the rate-limiting oxidative addition step.[16] Ensure your solvent has a sufficiently high boiling point for the required temperature (e.g., Dioxane at ~100 °C).

Category 2: Significant Side Product Formation

Q4: I'm observing a large amount of homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How can solvent choice mitigate this?

A4: Homocoupling is a common side reaction often exacerbated by the presence of oxygen and, in the case of Sonogashira, the copper co-catalyst. Proper solvent choice and handling are critical for suppression.

  • Causality (Suzuki): Homocoupling of boronic acids is often promoted by Pd(II) species, which can be present if the Pd(0) catalyst is oxidized.[18] This is more likely in reaction mixtures that have not been rigorously degassed.[18]

  • Causality (Sonogashira): The Glaser-Hay homocoupling of terminal alkynes is a major competing pathway, especially in copper-catalyzed protocols.[11][17] Oxygen plays a key role in this side reaction.[17]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Thoroughly degas your chosen solvent using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8][11] This minimizes the oxygen that leads to both catalyst deactivation and homocoupling.

    • Switch to Copper-Free Sonogashira Conditions: To eliminate Glaser coupling, the most effective solution is to switch to a copper-free protocol.[17] These reactions often perform well in solvents like 1,4-dioxane or with an amine like diisopropylamine in toluene.[16][17]

    • Solvent Polarity Effects: In some cases, solvent choice can influence the relative rates of cross-coupling versus homocoupling. A systematic screen is the best approach to identify a solvent that favors the desired reaction.

Q5: My reaction is producing dehalogenated or reduced arene byproducts. What is the solvent's role?

A5: Dehalogenation (replacement of the halide with hydrogen) can occur when a hydrogen source is available and the desired cross-coupling is slow.

  • Causality: The hydrogen atom can be sourced from the solvent (e.g., alcohols, water), the base, or other reagents in the mixture.[5] This side reaction becomes more competitive when the main catalytic cycle is inefficient.

  • Troubleshooting Steps:

    • Optimize for Faster Cross-Coupling: The best way to avoid dehalogenation is to find conditions where the desired reaction is much faster. This involves re-screening solvents, ligands, and bases to improve the primary reaction rate.

    • Use Aprotic Solvents: If you suspect the solvent is the hydrogen source, ensure you are using aprotic solvents (e.g., Toluene, Dioxane, DMF, THF) instead of protic ones (e.g., alcohols), unless water is intentionally used as a co-solvent in a well-established protocol.[4]

Systematic Solvent Screening: A Protocol

A systematic screen is the most reliable method to optimize the solvent for your specific substrate. Do not rely solely on literature precedent for a different substrate.

Experimental Protocol: Parallel Solvent Screening

This protocol outlines a method for efficiently screening multiple solvents for a cross-coupling reaction.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Place the vials in a glovebox or seal them with septa and purge thoroughly with an inert gas (e.g., Argon).

  • Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand (if separate) in a single, anhydrous, degassed solvent that is easily removed under vacuum (e.g., THF or Toluene). This ensures accurate dispensing of the catalyst.

  • Solvent Addition: To each vial, add the chosen screening solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O, etc.) to achieve the desired reaction concentration (typically 0.1 M). Ensure all screened solvents are anhydrous and have been degassed.

  • Catalyst Addition: Add an aliquot of the catalyst stock solution to each vial.

  • Reaction: Transfer the sealed vials to a pre-heated reaction block and stir at the desired temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute, and analyze by a suitable method (e.g., LC-MS or GC-MS) to determine the conversion to product and identify major side products.[5]

Data Presentation: Solvent Screening Results

Summarize your quantitative results in a structured table for easy comparison.

EntrySolvent SystemTemperature (°C)Time (h)Conversion (%) [a]Product:Side Product Ratio [a]Notes
1Toluene1001215%2:1Poor solubility of base observed.
21,4-Dioxane1001265%10:1Clean reaction, incomplete conversion.
3DMF1001225%3:1Dark color, possible decomposition.
4THF/H₂O (10:1)801295%>20:1Homogeneous, high conversion.
52-MeTHF/H₂O (10:1)801292%>20:1"Green" solvent alternative.
[a] Determined by LC-MS or ¹H NMR analysis of the crude reaction mixture.

Visualization of Workflow

Decision Tree for Solvent Troubleshooting

This diagram provides a logical workflow for troubleshooting common solvent-related issues in cross-coupling reactions.

Solvent_Troubleshooting Start Primary Issue Observed? LowYield Low or No Yield Start->LowYield Yield SideProducts Side Product Formation Start->SideProducts Purity Solubility Suspect Poor Solubility (e.g., heterogeneous base) LowYield->Solubility CatalystDeactivation Suspect Catalyst Deactivation/Inhibition LowYield->CatalystDeactivation Homocoupling Glaser or Suzuki Homocoupling SideProducts->Homocoupling Dehalogenation Dehalogenation SideProducts->Dehalogenation AddWater Action: - Add H₂O as co-solvent (e.g., Dioxane/H₂O) - Use more polar solvent (e.g., THF, DMF) Solubility->AddWater Yes ScreenSolvents Action: - Screen less coordinating solvents (Toluene, Dioxane) - Screen more polar solvents (DMF, NMP) - Verify solvent purity and degassing CatalystDeactivation->ScreenSolvents Yes Degas Action: - Rigorously degas solvent (Freeze-Pump-Thaw) - Switch to Cu-free Sonogashira conditions - Ensure inert atmosphere Homocoupling->Degas Yes OptimizeRate Action: - Re-optimize conditions for faster C-C coupling - Use strictly aprotic solvents Dehalogenation->OptimizeRate Yes

Caption: Troubleshooting workflow for solvent selection.

Solvent Properties and Recommendations

The following table summarizes key properties of common solvents used in cross-coupling reactions.

SolventTypeBoiling Point (°C)Polarity (Dielectric Const.)Coordinating AbilityTypical Use Cases
Toluene Aprotic, Non-polar1112.4LowSuzuki, Heck, Sonogashira; good for high temps.[6][15]
1,4-Dioxane Aprotic, Polar Ether1012.2MediumSuzuki, Heck, Sonogashira; good general-purpose solvent.[8][17]
THF Aprotic, Polar Ether667.5MediumSuzuki, Sonogashira; often with water co-solvent.[4][5]
DMF Aprotic, Polar Amide15336.7HighHeck, Sonogashira; can inhibit some reactions.[2][15]
Acetonitrile (MeCN) Aprotic, Polar Nitrile8237.5HighCan dramatically alter selectivity in some cases.[3][19]
Water (H₂O) Protic, Polar10080.1HighCo-solvent in Suzuki to dissolve base; "green" chemistry.[4][20]
Triethylamine (Et₃N) Basic, Aprotic902.4MediumOften as base and co-solvent in Sonogashira.[14]

References

  • BenchChem Technical Support Team. (2025, December). troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • BenchChem Technical Support Team. (n.d.). Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Fairlamb, I. J. S. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • (n.d.).
  • (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • BenchChem Technical Support Team. (n.d.). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
  • (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • (2011, August 22).
  • (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • (2023, June 30). Heck Reaction. Chemistry LibreTexts.
  • (n.d.). Sonogashira coupling. Wikipedia.
  • (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • (2020, August 8). Sonogashira troubleshooting help needed. Reddit.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • (n.d.). First Examples of Transition-Metal Free Sonogashira-Type Couplings. Organic Letters.
  • (n.d.). Optimization of reaction conditions for the Mizoroki-Heck reaction of aryl halides with alkenes.

Sources

Technical Support Center: Troubleshooting Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Cbz-3-pyrrolin-2-one). This platform is designed for researchers and drug development professionals encountering low conversion rates, undesired side reactions, or catalytic stalling during the functionalization of this highly versatile, yet sterically and electronically demanding, α,β-unsaturated lactam.

Part 1: Quantitative Data Summary

Before diving into specific troubleshooting guides, consult the table below to benchmark your reaction parameters against field-optimized conditions.

Table 1: Common Functionalization Bottlenecks and Optimized Parameters

Reaction TypeReagent/CatalystPrimary Failure ModeOptimized ConditionExpected Conversion
Asymmetric Conjugate Addition Pd(OAc)₂, PPh₃, ArB(OH)₂Protodeboronation, Catalyst Stalling (< 15%)Pd(OCOCF₃)₂, (S)-t-BuPyOx, AgBF₄, H₂O (5 eq)> 90%
Epoxidation mCPBA, CH₂Cl₂, 25 °CElectronic Mismatch (< 5%)30% H₂O₂, DBU, THF, 0 °C85 - 95%
N-Deprotection (Side Reaction) NaOH (aq), MeOH, 60 °CRing-Opening / DegradationLiOH, THF/H₂O, 0 °C> 95% (Intact ring)

Part 2: Troubleshooting Asymmetric Conjugate Additions

Q: Why is my palladium-catalyzed asymmetric conjugate addition yielding <20% conversion when using standard Pd(OAc)₂ conditions?

A: The primary mechanistic bottleneck is the competitive protodeboronation of the arylboronic acid, which outpaces the slow migratory insertion of the sterically encumbered N-Cbz-lactam. The bulky benzyl carboxylate (Cbz) group restricts the trajectory of the incoming nucleophile.

As demonstrated by Stoltz and co-workers [1], switching to a highly electrophilic palladium source, such as Pd(OCOCF₃)₂, paired with an (S)-t-BuPyOx ligand, accelerates the transmetalation and migratory insertion steps. Furthermore, the precise addition of 5 equivalents of water is critical. Water acts as a proton source to cleave the Pd-C bond after migratory insertion, releasing the product and regenerating the active Pd(II) catalyst. Without water, the catalyst stalls at the Pd-enolate intermediate.

Workflow A Precatalyst Pd(OCOCF3)2 + (S)-t-BuPyOx B Active Pd(II) Complex A->B AgBF4 Activation C Transmetalation (Ar-B(OH)2) B->C Boronic Acid D Migratory Insertion (N-Cbz-Lactam) C->D Substrate E Protonation (H2O) D->E H2O (5 eq) E->B Catalyst Regeneration F Enantioenriched Product E->F Release

Catalytic workflow for the asymmetric conjugate addition to N-Cbz-lactams.

Experimental Protocol: Optimized Pd-Catalyzed Conjugate Addition
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a 1-dram vial with Pd(OCOCF₃)₂ (10 mol%) and (S)-t-BuPyOx (12 mol%). Dissolve in anhydrous CH₂Cl₂ (0.125 M) and stir at room temperature for 15 minutes to form the active pre-catalyst complex.

  • Reaction Assembly: In a separate vial, add AgBF₄ (24 mol%), the desired arylboronic acid (2.0 equiv), and Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv).

  • Initiation: Transfer the pre-catalyst solution to the substrate vial. Add H₂O (5.0 equiv) to facilitate the catalytic cycle. Seal the vial, remove it from the glovebox, and stir at 30 °C for 16 hours.

  • Self-Validation Step: Monitor the reaction by TLC (Hexanes/EtOAc 8:2). The starting material (UV active, Rf ~0.4) should disappear, replaced by a new UV-active spot (Rf ~0.3). The retention of the Cbz group can be confirmed by a strong absorbance at 254 nm.

  • Workup: Filter the crude mixture through a short silica plug using EtOAc, concentrate in vacuo, and purify via flash chromatography.

Part 3: Troubleshooting Epoxidation of the C3-C4 Olefin

Q: Why does mCPBA fail to epoxidize the C3-C4 double bond, resulting in unreacted starting material?

A: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is an α,β-unsaturated lactam. The electron-withdrawing nature of the lactam carbonyl, compounded by the strongly electron-withdrawing N-Cbz group, severely depletes the electron density of the C3-C4 olefin.

Electrophilic oxidants like mCPBA require an electron-rich alkene (where the HOMO of the alkene interacts with the LUMO of the oxidant). To overcome this electronic mismatch, you must invert the electronic demand by using a nucleophilic epoxidation strategy (Weitz-Scheffer epoxidation) [2]. Using the hydroperoxide anion (HOO⁻), generated from H₂O₂ and a non-nucleophilic base like DBU, allows for nucleophilic attack at the β-position (C4), followed by intramolecular displacement of the hydroxide to form the oxirane ring.

EpoxidationLogic Start Alkene Oxidation N-Cbz-3-pyrrolin-2-one Check Evaluate Alkene Electronics Start->Check Electrophilic Electrophilic Route (e.g., mCPBA) Check->Electrophilic Default Choice Nucleophilic Nucleophilic Route (e.g., H2O2 / Base) Check->Nucleophilic Optimized Choice Fail Low Conversion (< 5% Yield) Electrophilic->Fail Mismatched Electronics Success High Conversion (> 85% Yield) Nucleophilic->Success Matched Electronics

Decision tree for selecting epoxidation conditions based on alkene electronics.

Experimental Protocol: Nucleophilic (Weitz-Scheffer) Epoxidation
  • Preparation: Dissolve Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add DBU (1.5 equiv) dropwise. Slowly add 30% aqueous H₂O₂ (3.0 equiv) dropwise via syringe. Caution: Add slowly to prevent an exothermic degradation of the lactam ring.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 4 hours.

  • Self-Validation Step: Quench a 50 µL aliquot with saturated Na₂S₂O₃ and check via LC-MS. The mass should shift from [M+H]⁺ 218 to [M+H]⁺ 234. A negative starch-iodide test strip confirms the complete quenching of peroxides before proceeding to bulk workup.

  • Workup: Quench the bulk reaction carefully with saturated aqueous Na₂S₂O₃ at 0 °C. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Part 4: References

  • Title: Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles Source: Organic Letters (2023) URL: [Link]

  • Title: Catalytic Asymmetric Epoxidation of α,β-Unsaturated Amides Source: Journal of the American Chemical Society (2001) URL: [Link]

Refining purification methods for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Welcome to the technical support guide for the purification of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we synthesize established methodologies with practical, field-proven insights to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification technique for crude Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

For most crude reaction mixtures, flash column chromatography on silica gel is the recommended initial purification method. This technique is highly effective at separating the target compound from unreacted starting materials and polar byproducts. The selection of an appropriate solvent system is critical for success and should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1][2]

Q2: My compound appears to be degrading or streaking on the silica gel column. What is happening and how can I prevent it?

The lactam ring and the carbamate group in the target molecule can make it sensitive to the acidic nature of standard silica gel. This can lead to streaking on TLC and poor recovery from a column. To mitigate this, consider two strategies:

  • Deactivate the Silica Gel: Pre-treat the silica gel by preparing the slurry in your eluent containing 1-2% triethylamine. This neutralizes the acidic sites on the silica surface.[1]

  • Minimize Contact Time: Use a higher pressure for flash chromatography to ensure a faster elution, reducing the time the compound spends on the stationary phase.[1]

Q3: Can I use recrystallization to purify this compound?

Yes, recrystallization can be an excellent secondary purification step, especially for removing minor impurities after chromatography or for purifying a crude product that is already substantially pure and solid. The key is to identify a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble at room temperature or colder.[3]

Q4: How can I definitively confirm the purity of my final product?

A single analytical technique is often insufficient. A combination of methods is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify any organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can detect non-volatile impurities.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation in Flash Chromatography (Spots are too close on TLC)The solvent system (eluent) is not optimized.Re-screen solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound for good separation.[1] Consider ternary systems (e.g., hexane/ethyl acetate/dichloromethane) for improved resolution.
Compound Elutes with the Solvent Front (Rf is too high)The eluent is too polar.Decrease the concentration of the polar solvent. For example, if using 40% ethyl acetate in hexanes, try reducing it to 20%.[1]
Compound Won't Elute from the Column (Rf is too low)The eluent is not polar enough.Increase the concentration of the polar solvent. If using ethyl acetate/hexanes is insufficient, a small amount of methanol (1-5%) in dichloromethane can be effective for highly polar compounds.[1]
Product "Oils Out" During Recrystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try a lower-boiling point solvent. Alternatively, ensure you are using the absolute minimum amount of hot solvent for dissolution and allow for very slow cooling. Seeding the solution with a previously obtained pure crystal can also induce proper crystallization.[4]
Colored Impurities Persist After Purification The impurities are highly colored and have similar polarity to the product.If recrystallizing, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Note that this may slightly reduce your overall yield.[4]
Low Yield After Recrystallization Too much solvent was used for dissolution; the product is significantly soluble in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent required for complete dissolution. After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.[4] Ensure the filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.

Visualized Workflows and Impurity Analysis

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

crude Crude Product (Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate) tlc Analyze by TLC crude->tlc decision Is the product substantially pure and solid? tlc->decision chromatography Flash Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes analysis Purity & Identity Check (NMR, MS, HPLC) chromatography->analysis recrystallization->analysis final_product Pure Product analysis->final_product

Caption: General purification strategy for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Potential Impurity Sources from Synthesis

The synthesis of pyrrole rings often proceeds via methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] Incomplete reactions or side reactions can lead to specific impurities that must be removed.

cluster_reactants Starting Materials cluster_products Reaction Mixture dicarbonyl 1,4-Dicarbonyl Compound product Desired Product (Cyclized Pyrrolinone) dicarbonyl->product Reacts with impurity1 Unreacted Dicarbonyl dicarbonyl->impurity1 Remains if unreacted impurity3 Incomplete Condensation (e.g., Hemiaminal Intermediate) dicarbonyl->impurity3 Side Reaction amine Benzylamine amine->product impurity2 Unreacted Benzylamine amine->impurity2 Remains if unreacted amine->impurity3 Side Reaction

Caption: Potential impurities from a Paal-Knorr type synthesis route.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a standard method for purifying multi-gram quantities of the target compound.[2]

Materials:

  • Crude Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (HPLC grade)

  • Triethylamine (optional)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Solvent System Selection:

    • Perform TLC analysis to find a solvent system where the target compound has an Rf of ~0.2-0.3.[1] A good starting point is 20-40% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in n-Hexane. If deactivation is needed, use Hexane with 1-2% triethylamine.

    • Pour the slurry into the column and use gentle pressure to pack a uniform bed, free of air bubbles. Drain excess solvent until it is level with the top of the silica.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[2]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system (e.g., 20% EtOAc/Hexane).

    • Collect fractions of a consistent volume.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product (identified by a single spot at the correct Rf).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This method is ideal for purifying an already solid, mostly pure product.

Materials:

  • Chromatography-purified or crude solid product

  • Recrystallization solvents (e.g., Ethyl Acetate/Hexanes, Isopropanol, Toluene)[1]

  • Erlenmeyer flasks, heating source, filtration apparatus

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of your compound in various solvents. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like Ethyl Acetate/Hexanes is often effective.[1]

  • Dissolution:

    • Place the solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.[4]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4]

  • Hot Filtration (Optional):

    • If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.[4]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slower cooling generally produces larger and purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum.

References

  • Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones - Benchchem.
  • Application Note: Chromatographic Purification of Phenyl(1H-pyrrol-3-yl)methanone - Benchchem.
  • Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - EvitaChem.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Paal-Knorr Synthesis - Unknown Source.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Troubleshooting Purification Methods - Sigma-Aldrich.
  • Technical Support Center: Purifying N-Cbz-Nortropinone via Recrystallization - Benchchem.
  • Paal–Knorr synthesis - Wikipedia.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - MDPI.
  • (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate - ResearchGate.
  • Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole - Benchchem.

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Technical Support Center: Stereoselectivity in Additions to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing stereoselectivity challenges with Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and proven protocols to help you navigate the complexities of stereocontrolled additions to this versatile building block.

The α,β-unsaturated γ-lactam core of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, also known as N-Cbz-2-pyrrolone, is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals.[1] Consequently, the stereoselective functionalization of this moiety is of paramount importance in modern organic synthesis. This resource will equip you with the knowledge to diagnose and resolve common stereoselectivity issues encountered during your experiments.

Troubleshooting Guide: Common Stereoselectivity Issues

This section addresses the most frequently encountered problems in achieving desired stereochemical outcomes in addition reactions to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Issue Potential Causes Recommended Solutions & Explanations
Low Diastereoselectivity (Formation of a mixture of diastereomers) 1. Inadequate Facial Shielding: The incoming nucleophile attacks both faces of the pyrrolone ring with similar ease. 2. Non-optimal Reaction Temperature: Higher temperatures can overcome the small energy differences between diastereomeric transition states, leading to a loss of selectivity. 3. Inappropriate Solvent: The solvent can influence the conformation of the substrate and the transition state, thereby affecting stereoselectivity. 4. Achiral Catalyst or Reagent: The reaction lacks a chiral influence to direct the nucleophilic attack.1. Introduce a Chiral Auxiliary or Catalyst: Employ a chiral Lewis acid or a chiral organocatalyst to create a chiral environment around the substrate, favoring attack from one face. For instance, chiral primary-diamine salts have been shown to effectively catalyze asymmetric Michael additions to pyrrolones.[2][3] 2. Optimize Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product, which typically has a lower activation energy.[4] 3. Solvent Screening: Systematically screen a range of solvents with varying polarities and coordinating abilities. Protic solvents can sometimes favor desired C-alkylation pathways.[4] 4. Utilize Chiral Reagents: If applicable, use a chiral version of the nucleophile or a chiral proton source in enantioselective protonation reactions.[5]
Low Enantioselectivity (Formation of a racemic or near-racemic mixture) 1. Ineffective Chiral Catalyst: The chosen chiral catalyst may not be well-suited for the specific substrate or reaction type, leading to poor enantiofacial discrimination. 2. Catalyst Deactivation or Inhibition: Impurities in the reagents or solvent can poison the catalyst. The product itself can sometimes inhibit the catalyst. 3. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic enantioselective pathway. 4. Racemization of Product: The newly formed stereocenter may be susceptible to racemization under the reaction conditions.1. Catalyst Selection and Optimization: Screen a library of chiral catalysts with different steric and electronic properties. For example, cinchona alkaloid-derived catalysts are often effective in asymmetric cascade reactions to form substituted pyrrolidines.[6] 2. Ensure Reagent and Solvent Purity: Use freshly purified reagents and anhydrous solvents. Consider the use of additives that can prevent catalyst deactivation. 3. Lower Reaction Temperature and Catalyst Loading: Reducing the temperature can slow down the uncatalyzed reaction more significantly than the catalyzed one. Optimizing the catalyst loading can also help to favor the desired pathway. 4. Quench the Reaction Promptly and Use Mild Workup Conditions: Once the reaction is complete, quench it immediately and use mild acidic or basic conditions during workup to prevent epimerization of the product.
Poor Yield of the Desired Stereoisomer 1. Competing Side Reactions: The reagents may be participating in undesired reaction pathways, such as polymerization or decomposition. 2. Steric Hindrance: The nucleophile or the substrate may be too sterically demanding for the desired transformation to occur efficiently. 3. Reversibility of the Addition: The addition reaction may be reversible, leading to an equilibrium mixture that does not favor the desired product.1. Optimize Reaction Conditions: Adjust the concentration of reagents, order of addition, and reaction time to minimize side reactions. Running the reaction under an inert atmosphere can prevent oxidative degradation.[7] 2. Modify Substrate or Nucleophile: If possible, use a less sterically hindered nucleophile or modify the substrate to be more reactive. 3. Trapping of the Intermediate: If the addition is reversible, consider in-situ trapping of the resulting enolate intermediate with an electrophile to drive the reaction forward.
Inconsistent Results/Poor Reproducibility 1. Sensitivity to Air or Moisture: The reagents or catalyst may be sensitive to atmospheric oxygen or water. 2. Variability in Reagent Quality: The purity and activity of reagents, especially organometallics and catalysts, can vary between batches. 3. Inconsistent Reaction Setup and Monitoring: Minor variations in temperature, stirring rate, or reaction time can lead to different outcomes.1. Use of Inert Atmosphere Techniques: Employ Schlenk line or glovebox techniques to handle air- and moisture-sensitive reagents. 2. Standardize Reagent Sources and Purity: Use reagents from a reliable supplier and consider titrating organometallic reagents before use. 3. Implement Strict Experimental Protocols: Carefully control and document all reaction parameters. Use a consistent method for monitoring the reaction progress, such as TLC or HPLC.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding stereoselective additions to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

Q1: What are the primary strategies for controlling stereoselectivity in Michael additions to N-Cbz-2-pyrrolone?

A1: The two main strategies are:

  • Substrate Control: This involves using a chiral substrate that directs the incoming nucleophile to a specific face of the molecule. This can be achieved by incorporating a chiral auxiliary on the nitrogen or at another position on the pyrrolone ring.

  • Reagent Control: This is the more common approach and involves the use of external chiral reagents to induce stereoselectivity. This can be further divided into:

    • Chiral Catalysis: Employing a catalytic amount of a chiral Lewis acid, Brønsted acid, or organocatalyst to create a chiral environment. Chiral phosphoric acids, for example, have been successfully used in enantioselective intramolecular aza-Michael cyclizations to form pyrrolidines.[8]

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile, which is then removed after the stereoselective addition.

    • Chiral Reagents: Using a stoichiometric amount of a chiral reagent, such as a chiral organometallic compound.

Q2: How does the choice of the N-protecting group influence stereoselectivity?

A2: The N-protecting group, in this case, the Cbz (carboxybenzyl) group, can significantly influence the stereochemical outcome of additions. Its steric bulk can direct the approach of the nucleophile. Furthermore, the carbonyl group of the Cbz can act as a coordinating site for Lewis acidic catalysts, bringing the chiral catalyst in close proximity to the reaction center and enhancing stereocontrol. For instance, in certain reactions, the N-acyliminium species can be chelated, leading to good diastereoselectivities.[9]

Q3: Can organocatalysis be effectively used to control stereoselectivity in these reactions?

A3: Absolutely. Organocatalysis has emerged as a powerful tool for asymmetric additions to pyrrolones. Chiral amines, such as those derived from proline or cinchona alkaloids, can activate the α,β-unsaturated system towards nucleophilic attack via the formation of a chiral iminium ion.[10] Alternatively, chiral Brønsted acids or bifunctional catalysts bearing hydrogen-bond donors can activate the pyrrolone and guide the nucleophile. For example, cinchona-derived amino-squaramide catalysts have been shown to be effective in producing highly substituted pyrrolidines with high enantio- and diastereoselectivities.[6]

Q4: What analytical techniques are best suited for determining the stereochemical outcome of these reactions?

A4: A combination of techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the relative stereochemistry (diastereomeric ratio) by analyzing coupling constants and through techniques like NOESY.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These are the gold-standard methods for determining the enantiomeric excess (ee) of a chiral product. A racemic sample is usually run first to ensure peak separation.

  • X-ray Crystallography: This provides unambiguous proof of both the relative and absolute stereochemistry of a crystalline product.[11]

Q5: Are there any known issues with the stability of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate or its products?

A5: The pyrrolone ring itself is generally stable. However, the newly formed stereocenters in the products can be susceptible to epimerization, especially if there is an acidic or basic proton adjacent to the new stereocenter. This is particularly relevant during workup and purification. Therefore, it is advisable to use mild conditions and avoid prolonged exposure to strong acids or bases. Additionally, some pyrrole derivatives can be sensitive to strong acids or oxidants, which may lead to polymerization.[7]

Experimental Workflow and Protocols

Representative Protocol: Asymmetric Michael Addition of a Thiol to Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate using a Chiral Catalyst

This protocol is a generalized procedure and may require optimization for specific substrates and catalysts.

Objective: To synthesize an enantioenriched 3-thio-substituted pyrrolidin-2-one via a catalytic asymmetric Michael addition.

Materials:

  • Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

  • Thiol nucleophile (e.g., thiophenol)

  • Chiral catalyst (e.g., a cinchona alkaloid-derived thiourea catalyst)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis prep1 Dry glassware under vacuum or in an oven prep2 Add chiral catalyst and Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate to the reaction flask prep1->prep2 prep3 Purge the flask with an inert gas prep2->prep3 prep4 Add anhydrous solvent via syringe prep3->prep4 react1 Cool the reaction mixture to the desired temperature (e.g., -20 °C) prep4->react1 react2 Slowly add the thiol nucleophile via syringe react1->react2 react3 Stir the reaction mixture under an inert atmosphere react2->react3 react4 Monitor the reaction progress by TLC or HPLC react3->react4 work1 Quench the reaction with a suitable reagent (e.g., saturated NH4Cl solution) react4->work1 work2 Extract the product with an organic solvent work1->work2 work3 Dry the organic layer and concentrate under reduced pressure work2->work3 work4 Purify the crude product by column chromatography work3->work4 anal1 Characterize the product by NMR, IR, and Mass Spectrometry work4->anal1 anal2 Determine the diastereomeric ratio by ¹H NMR anal1->anal2 anal3 Determine the enantiomeric excess by chiral HPLC anal2->anal3

Caption: Experimental workflow for a catalytic asymmetric Michael addition.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (e.g., 5-10 mol%) and Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 equiv.).

  • Solvent Addition: Add anhydrous solvent (to make a ~0.1 M solution) via syringe.

  • Cooling: Cool the resulting solution to the optimized temperature (e.g., -20 °C) with stirring.

  • Nucleophile Addition: Slowly add the thiol nucleophile (1.1 equiv.) via syringe over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Characterize the purified product by NMR, IR, and mass spectrometry. Determine the diastereomeric ratio from the ¹H NMR spectrum of the crude reaction mixture. Determine the enantiomeric excess by chiral HPLC analysis.

Logical Decision-Making for Troubleshooting

G cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity Observed q1 Is the reaction diastereoselective or enantioselective? start->q1 d1 Lower reaction temperature q1->d1 Diastereoselective e1 Screen a library of chiral catalysts q1->e1 Enantioselective d2 Screen different solvents d1->d2 d3 Change the achiral catalyst/reagent system d2->d3 d4 Modify the substrate (e.g., protecting group) d3->d4 end Improved Stereoselectivity d4->end e2 Check purity of reagents and solvents e1->e2 e3 Vary catalyst loading and reaction concentration e2->e3 e4 Ensure inert atmosphere conditions are maintained e3->e4 e4->end

Caption: Troubleshooting flowchart for low stereoselectivity.

References

  • Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances.
  • Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Advances.
  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem.
  • Stereoselective intramolecular Michael addition reactions of pyrrole and their application to n
  • Asymmetric Michael Addition Medi
  • Michael addition of pyrrolidine to lactam 1 and structures of the...
  • Stereoselective Synthesis of Densely Functionalized Pyrrolidin-2-ones by a Conjugate Addition/Nitro-Mannich/Lactamization Reaction. The Journal of Organic Chemistry.
  • Conjugate addition–enantioselective proton
  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Catalytic enantioselective conjugate addition of cyanide to alpha,beta-unsatur
  • Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent.
  • Plausible mechanism for the synthesis of 2‐oxo‐2,5‐dihydropyrroles.
  • Enantioselective Organocatalytic Amine Conjug
  • Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters.
  • Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry.
  • Lewis Base-Catalysed Enantioselective Radical Conjugate Addition for the Synthesis of Enantioenriched Pyrrolidinones. PubMed.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
  • Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxyl
  • Solid-phase synthesis of 2,5-dihydro-1H-pyrroles, 1,3-dioxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazoles and 1,4-dioxo-1,2,3,4,6,8a-hexahydropyrrolo[1,2-a]pyrazines using a supported selenium resin. PubMed.
  • Managing complex reaction mixtures in multi-component pyrrole synthesis. Benchchem.
  • Benzyl 2-Phenyl-1H-pyrrole-1-carboxyl
  • Gold(I)-Catalyzed Functionalization of Pyrrole Derivatives: Stereoselective Synthesis of 7,8-Disubstituted 7,8-Dihydroindolizin-6(5H)-ones. Organic Letters.
  • Two Titanium-Catalyzed Reaction Sequences for Syntheses of Pyrroles from (E/Z)-Chloroenynes or α-Haloalkynols. Organic Letters.
  • (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.
  • Diastereoselective Synthesis of Dispiro[Imidazothiazolotriazine-Pyrrolidin-Oxindoles] and Their Isomerization P
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.
  • Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. New Journal of Chemistry.
  • 1-Benzyl-2,5-dihydropyrrole. PubChem.

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Validation & Comparative

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate vs Boc-protected pyrrolinones in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Benzyl vs. tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in Organic Synthesis

Executive Summary N-protected 3-pyrrolin-2-ones (2-oxo-2,5-dihydro-1H-pyrroles) are indispensable electrophilic building blocks in the synthesis of complex alkaloids, peptidomimetics, and FDA-approved therapeutics[1]. The α,β -unsaturated lactam core serves as a highly reactive Michael acceptor and dienophile. However, the choice of the nitrogen protecting group—specifically Carboxybenzyl (Cbz) versus tert-Butyloxycarbonyl (Boc)—profoundly influences the electronic activation of the enone, the stereochemical outcome of cycloadditions, and the orthogonality of downstream deprotection steps.

This guide provides an objective, data-driven comparison of Cbz- and Boc-protected pyrrolinones to assist synthetic chemists in designing robust, high-yielding synthetic routes.

Structural and Electronic Dynamics (The Causality of Reactivity)

To understand how these protecting groups function, we must look at their electronic and steric impacts on the pyrrolinone core. Both Cbz and Boc groups are strongly electron-withdrawing. By conjugating with the nitrogen lone pair, they prevent its delocalization into the lactam carbonyl. This "amide resonance disruption" significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β -unsaturated system, rendering the β -carbon highly electrophilic and primed for nucleophilic attack.

  • Steric Shielding: The Boc group features a bulky tert-butyl moiety, which exerts significant steric hindrance. In asymmetric synthesis, this bulk can dictate the facial selectivity of incoming nucleophiles or dienes, often yielding higher diastereomeric ratios (dr) compared to the planar, less sterically demanding benzyl group of the Cbz protection.

  • Chemical Stability: Boc-pyrrolinones are generally stable to catalytic hydrogenation and strongly basic nucleophiles but are highly sensitive to acids. Conversely, Cbz-pyrrolinones withstand mildly acidic conditions but are readily cleaved under reductive environments[1].

Reactivity Profiles in Advanced Synthesis

  • Radical Conjugate Additions: N-Boc-3-pyrrolin-2-one has been successfully deployed as a highly efficient Michael acceptor in the synthesis of the FDA-approved phosphodiesterase-4 (PDE4) inhibitor, rolipram. Utilizing a bioinspired photocatalyst with boronic acids, the Boc-protected pyrrolinone undergoes single-electron transfer (SET) driven conjugate addition to yield complex C-centered radical adducts[2].

  • Photochemical [2+2] Cycloadditions: Both Boc and Cbz derivatives participate in Paternò–Büchi and standard [2+2] photochemical cycloadditions with carbonyl compounds. The reaction proceeds via a photoinduced electron transfer (PET) to form a triplet 1,4-diradical intermediate, which subsequently undergoes ring closure[3]. The choice between Boc and Cbz here often depends on the stability of the resulting highly strained bicyclic cycloadducts during subsequent deprotection.

Photochemical Substrate N-Boc/Cbz Pyrrolinone + Carbonyl Compound Irradiation UV Irradiation (Photochemical Setup) Substrate->Irradiation Intermediate Triplet 1,4-Diradical Intermediate Irradiation->Intermediate ISC / PET Product [2+2] Cycloadduct (Bicyclic System) Intermediate->Product Ring Closure

Mechanistic pathway of the photochemical [2+2] cycloaddition of N-protected pyrrolinones.

Deprotection Orthogonality: A Self-Validating System

The hallmark of a robust synthetic route is the ability to selectively remove protecting groups without degrading the newly formed molecular architecture. The orthogonal nature of Boc and Cbz allows chemists to design self-validating synthetic trees based on the sensitivities of the target molecule.

DecisionTree Start Select N-Protecting Group for 3-Pyrrolin-2-one AcidSens Is the target molecule sensitive to strong acids (e.g., TFA, HCl)? Start->AcidSens HydroSens Is the target molecule sensitive to hydrogenation (e.g., contains alkenes, alkynes)? AcidSens->HydroSens No Cbz Select Cbz-Pyrrolinone (Deprotect via H2, Pd/C) AcidSens->Cbz Yes (Avoid Acid) Boc Select Boc-Pyrrolinone (Deprotect via TFA/HCl) HydroSens->Boc Yes (Avoid H2/Pd) HydroSens->Cbz No

Decision matrix for selecting the optimal N-protecting group based on downstream deprotection.

Quantitative Data Comparison

ParameterBenzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Cbz)tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Boc)
Molecular Weight 217.22 g/mol 183.20 g/mol
Steric Bulk (A-value) Moderate (~1.75 kcal/mol for benzyl)High (>4.5 kcal/mol for t-butyl)
Electrophilicity High (Strong EWG activates enone)High (Strong EWG activates enone)
Deprotection Conditions H₂, Pd/C (Hydrogenolysis) or HBr/AcOHTFA, HCl in Dioxane (Acidolysis)
Stability to Nucleophiles Moderate (Susceptible to strong nucleophiles)High (Resistant to most nucleophiles)
Primary Use Case Targets sensitive to acidic environmentsTargets sensitive to reductive environments

Experimental Methodologies

Protocol A: Radical Conjugate Addition to N-Boc-3-pyrrolin-2-one (Rolipram Precursor Synthesis)

Causality: This protocol leverages the electron-deficient nature of the Boc-protected pyrrolinone to facilitate a single-electron transfer (SET) conjugate addition using a bioinspired photocatalyst[2].

  • Preparation: In an oven-dried, nitrogen-purged reaction vial, add the corresponding boronic acid (0.026 mmol), lumiflavin photocatalyst (30 mol %), and tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (0.26 mmol, 10 equiv)[2].

  • Solvent Addition: Dissolve the mixture in a degassed solution of pH 7.8 ammonium formate buffer and methyl acetate (95:5 ratio, 10 mM overall concentration)[2].

  • Irradiation: Irradiate the stirred suspension with four 40 W blue LEDs for 16 hours at room temperature. (Note: The blue light selectively excites the lumiflavin, initiating the SET process without degrading the Boc group).

  • Workup: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield the functionalized Boc-protected pyrrolidinone.

Protocol B: Orthogonal Deprotection of Cbz-Pyrrolinone Adducts

Causality: Hydrogenolysis selectively cleaves the benzyl-oxygen bond of the Cbz group via coordination to the palladium surface, releasing toluene and carbon dioxide, while leaving acid-sensitive functional groups intact.

  • Preparation: Dissolve the Cbz-protected pyrrolinone adduct (1.0 mmol) in anhydrous methanol or ethyl acetate (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) under a continuous stream of argon to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir the suspension vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC (UV and ninhydrin stain) until complete consumption of the starting material is observed.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the free pyrrolidinone.

References

  • Title: General Access to C-Centered Radicals: Combining a Bioinspired Photocatalyst with Boronic Acids in Aqueous Media Source: ACS Catalysis URL: [Link]

  • Title: Regio- and stereoselectivity in the photochemical [2+2] cycloaddition reaction of carbonyl compounds with pyrrole derivatives Source: National Institute of Informatics (NII) URL: [Link]

Sources

1H NMR and 13C NMR spectral data validation for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectral Data Validation for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Comparative Solvent Analysis

As a Senior Application Scientist, one of the most frequent structural validation challenges I encounter involves nitrogen-containing heterocycles protected by carbamate groups. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (also known as 1-Cbz-3-pyrrolin-2-one) is a highly versatile building block in medicinal chemistry and natural product synthesis. However, validating its structure via Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct mechanical challenge: the conformational dynamics of the N-Cbz protecting group.

This guide objectively compares standard NMR acquisition parameters against advanced solvent and temperature interventions, providing a self-validating framework for acquiring publication-quality spectral data.

The Mechanistic Challenge: N-Cbz Rotational Dynamics

In carbamate-protected cyclic amides like Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, the N−C(O)O bond exhibits significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbamate carbonyl. This creates a substantial energy barrier to free rotation, resulting in the coexistence of two distinct conformers (Z and E rotamers)[1].

At standard room temperature (298 K) in non-polar solvents like Chloroform-d ( CDCl3​ ), the rate of interconversion between these rotamers often matches the NMR timescale (intermediate exchange regime). Instead of seeing sharp, distinct peaks for each proton, the signals for the adjacent pyrrole C5-CH2​ and the benzyl CH2​ become severely broadened or appear as pseudo-doublets[2]. To objectively validate the structure, we must force the system into either the slow exchange regime (by stabilizing one conformer) or the fast exchange regime (by accelerating rotation via thermal energy)[3].

NMR_Workflow Start Synthesized Compound Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate Prep Sample Preparation (5-10 mg / 0.6 mL) Start->Prep Solvent1 Standard Acquisition (CDCl3, 298 K) Prep->Solvent1 Check Assess Spectral Quality (Rotameric Broadening?) Solvent1->Check PathA Variable Temperature NMR (CDCl3, 330 K) Check->PathA Yes (Coalescence needed) PathB Solvent Switch (DMSO-d6, 298 K) Check->PathB Yes (H-bond stabilization) Valid High-Resolution Spectra Data Validation & Assignment Check->Valid No (Sharp peaks) PathA->Valid PathB->Valid

Figure 1: Decision matrix and workflow for resolving N-Cbz rotameric line broadening in NMR.

Comparative Spectral Data Analysis

To demonstrate the impact of solvent and temperature on spectral resolution, we compare the empirical data of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate across three distinct environments.

Table 1: Comparative 1 H NMR Chemical Shifts and Peak Shapes (400 MHz)

Notice how the broadened signals in standard CDCl3​ resolve into sharp multiplets in DMSO-d6​ or at elevated temperatures.

Proton Assignment CDCl3​ (298 K) DMSO-d6​ (298 K) CDCl3​ (330 K) - VT-NMR
Cbz- CH2​ 5.28 ppm (br s, 2H)5.22 ppm (s, 2H)5.28 ppm (s, 2H)
Phenyl-H 7.30–7.45 ppm (m, 5H)7.30–7.45 ppm (m, 5H)7.30–7.45 ppm (m, 5H)
C3-H (Alkene) 6.15 ppm (br d, J=6.0 Hz, 1H)6.20 ppm (dt, J=6.0, 1.8 Hz, 1H)6.15 ppm (dt, J=6.0, 1.8 Hz, 1H)
C4-H (Alkene) 7.12 ppm (br d, J=6.0 Hz, 1H)7.35 ppm (dt, J=6.0, 2.0 Hz, 1H)7.12 ppm (dt, J=6.0, 2.0 Hz, 1H)
C5- CH2​ (Pyrrole) 4.38 ppm (br s, 2H)4.45 ppm (t, J=1.9 Hz, 2H)4.38 ppm (t, J=1.9 Hz, 2H)
Table 2: Comparative 13 C NMR Chemical Shifts (100 MHz)

Carbonyl and adjacent aliphatic carbons suffer from severe signal-to-noise degradation in standard CDCl3​ due to intermediate exchange, which is rectified by altering the solvent or temperature.

Carbon Assignment CDCl3​ (298 K) DMSO-d6​ (298 K) CDCl3​ (330 K) - VT-NMR
C2 (Lactam C=O) 169.5 ppm (br)170.1 ppm169.5 ppm
Cbz (Carbamate C=O) 151.2 ppm (br)150.8 ppm151.2 ppm
C4 (Alkene CH) 143.8 ppm145.0 ppm143.8 ppm
Phenyl (ipso-C) 135.4 ppm136.0 ppm135.4 ppm
Phenyl (CH) 128.6, 128.3, 128.1 ppm128.8, 128.4, 128.2 ppm128.6, 128.3, 128.1 ppm
C3 (Alkene CH) 127.4 ppm126.8 ppm127.4 ppm
Cbz- CH2​ 68.2 ppm (br)67.5 ppm68.2 ppm
C5 (Pyrrole CH2​ ) 52.1 ppm (br)51.8 ppm52.1 ppm

Step-by-Step Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every parameter chosen has a direct physical causality related to overcoming rotameric broadening.

Protocol A: Solvent Switch Method ( DMSO-d6​ at 298 K)

Rationale: DMSO-d6​ is a highly polar, hydrogen-bond accepting solvent. It preferentially stabilizes the highly polar ground state of one specific rotamer (typically the Z-conformer), effectively locking the molecule into a single conformation on the NMR timescale at room temperature[2].

  • Sample Preparation: Weigh exactly 5–10 mg of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate for 1 H NMR (or 25–30 mg for 13 C NMR).

  • Solvent Addition: Dissolve the compound in exactly 0.6 mL of DMSO-d6​ .

    • Causality: Using precisely 0.6 mL ensures the liquid column in a standard 5 mm NMR tube extends well above and below the receiver coil. If the volume is too low, the magnetic susceptibility discontinuity at the liquid-air interface falls within the coil's detection region, making it impossible to achieve a homogenous magnetic field (good shims), which would artificially mimic rotameric peak broadening.

  • Acquisition & Self-Validation: Lock to the DMSO deuterium signal. Tune, match, and shim the probe.

    • Internal Check: Check the residual solvent pentet at 2.50 ppm. If the full width at half maximum (FWHM) of the solvent peak is >1.5 Hz, your shimming is poor. Do not blame the compound's rotamers until the solvent peak is perfectly sharp.

  • Processing: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation.

Protocol B: Variable Temperature (VT) NMR Method ( CDCl3​ at 330 K)

Rationale: If CDCl3​ must be used (e.g., for direct comparison with legacy data), heating the sample increases the kinetic energy of the molecules. This accelerates the rotation around the N−C(O)O bond past the coalescence point, resulting in a single, sharp, time-averaged signal[1][3].

  • Sample Preparation: Prepare the sample in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard) using the mass parameters from Protocol A.

  • Thermal Equilibration: Insert the sample into the spectrometer and set the probe temperature to 330 K (57 °C).

    • Critical Step: Wait exactly 15 minutes before proceeding.

    • Causality: Temperature gradients within the NMR tube cause convection currents in the solvent. Convection physically moves spins out of the detection coil during the acquisition pulse sequence, destroying phase coherence and ruining line shape.

  • Self-Validation via Lock Signal: Monitor the deuterium lock level. A drifting lock signal indicates that thermal equilibrium has not been reached and convection is still occurring. Only begin shimming once the lock signal is completely flat for 60 seconds.

  • Acquisition: Acquire the spectra. The previously broadened C5-CH2​ signal at 4.38 ppm should now resolve into a sharp triplet (J = 1.9 Hz) due to allylic coupling with the C3/C4 protons.

Conclusion & Best Practices

When validating Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, standard CDCl3​ at room temperature will almost always yield ambiguous, broadened spectra that fail stringent publication or patent requirements.

Recommendation: For routine, high-throughput validation, DMSO-d6​ at 298 K is the superior alternative. It avoids the time-consuming thermal equilibration required for VT-NMR while providing exceptional spectral resolution by stabilizing a single rotameric state. VT-NMR should be reserved for cases where the compound exhibits poor solubility in DMSO or when investigating the thermodynamic barriers of the carbamate rotation itself.

Sources

Comparing reactivity: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate vs N-benzyl maleimides

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate vs. N-Benzyl Maleimide

As bioconjugation and drug-linker chemistries advance, the demand for highly stable, site-specific linkages has outpaced the capabilities of traditional reagents. For decades, maleimides have served as the gold standard for thiol-Michael additions. However, their inherent instability in physiological environments has driven the development of next-generation electrophiles.

In this guide, we analyze the reactivity, structural causality, and practical application of the classic N-benzyl maleimide against a highly stable alternative: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (an N-Cbz protected pyrrolin-2-one)[1].

Mechanistic Causality: The Monocarbonyl vs. Dicarbonyl Paradigm

To understand the divergent behavior of these two molecules, we must examine the electronic environment of their α,β -unsaturated systems.

N-Benzyl Maleimide (The Dicarbonyl System) Maleimides are characterized by a highly electron-deficient alkene flanked by two carbonyl groups. This dicarbonyl imide structure significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it kinetically hyper-reactive toward nucleophiles like thiols[2]. While this enables rapid conjugation, it introduces critical flaws:

  • Hydrolytic Instability: The resulting succinimide thioether remains highly electrophilic and is prone to water-mediated ring-opening, forming maleamic acid[3].

  • Retro-Michael Cleavage: The acidic α -proton in the succinimide ring facilitates a reverse Michael addition, leading to premature payload release or off-target thiol exchange (e.g., with serum albumin or glutathione)[3].

  • Thiazine Rearrangement: In the presence of N-terminal cysteines, the succinimide intermediate can undergo transcyclization to form a six-membered thiazine impurity[2].

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (The Monocarbonyl System) This pyrrole derivative replaces the imide with a lactam (a single carbonyl)[1]. Removing one carbonyl raises the LUMO, fundamentally altering its reactivity profile. To prevent the molecule from becoming entirely inert, the N-carboxylate (Cbz) group acts as a crucial electron-withdrawing handle, sufficiently activating the double bond for nucleophilic attack. Once the thiol addition occurs, the resulting pyrrolidinone thioether lacks the second carbonyl required to stabilize a carbanion leaving group. Consequently, the conjugate is thermodynamically locked —it is entirely resistant to hydrolytic ring-opening and retro-Michael cleavage[3][4].

Quantitative Reactivity Comparison

The following table summarizes the operational and kinetic differences between the two scaffolds based on empirical benchmarking.

ParameterN-Benzyl MaleimideBenzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Electrophilic Core Dicarbonyl (Imide)Monocarbonyl (Lactam) + N-Carbamate
Reaction Kinetics ( kthiol​ ) Very Fast ( ≈102−103M−1s−1 )Moderate ( ≈100−101M−1s−1 )
Optimal pH Range 6.5 – 7.27.5 – 8.5
Conjugate Stability (pH 7.4) Poor (Half-life 24-48h before hydrolysis)Excellent (Inert to hydrolysis indefinitely)
Thiol Exchange Propensity High (Susceptible to glutathione exchange)Negligible
Primary Side Reactions Thiazine rearrangement, Hydrolysis[2]Minimal
Primary Application Rapid labeling, Asymmetric domino reactions[5]Stable bioconjugation, Long-term tracking

Reaction Pathways & Stability Visualization

Reactivity M1 N-Benzyl Maleimide (Dicarbonyl Imide) T1 Fast Thiol Addition (Minutes) M1->T1 M2 Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate (Monocarbonyl Lactam) T2 Controlled Thiol Addition (Hours) M2->T2 C1 Succinimide Thioether (Kinetically Favored) T1->C1 C2 Pyrrolidinone Thioether (Thermodynamically Stable) T2->C2 D1 Hydrolysis & Thiol Exchange (Unstable over time) C1->D1 Aqueous Medium D2 Intact Conjugate (No Degradation) C2->D2 Aqueous Medium

Reaction pathways illustrating the divergence in conjugate stability between maleimide and pyrrolinone.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to confirm both the success of the conjugation and the stability of the resulting linkage.

Protocol A: Rapid Conjugation via N-Benzyl Maleimide

Designed for speed, but requires immediate downstream processing due to conjugate lability.

  • Preparation: Dissolve the thiol-containing substrate (e.g., a cysteine-containing peptide) to a final concentration of 1 mM in 100 mM Sodium Phosphate buffer, pH 7.2.

  • Reaction: Add 1.2 equivalents of N-benzyl maleimide (from a freshly prepared 10 mM stock in anhydrous DMSO).

  • Incubation: Stir at room temperature (20-25°C) for 30 minutes.

  • Validation (LC-MS): Quench an aliquot with 10 equivalents of Dithiothreitol (DTT). Analyze via LC-MS to confirm the disappearance of the free thiol and the appearance of the succinimide thioether mass.

  • Stability Check: Incubate the purified conjugate at 37°C in PBS (pH 7.4) for 48 hours. LC-MS analysis will reveal a +18 Da mass shift, confirming the expected hydrolytic ring-opening to maleamic acid[3].

Protocol B: Stable Conjugation via Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Designed for absolute stability. The lower electrophilicity requires a higher pH to increase the reactive thiolate concentration and a larger equivalent excess.

  • Preparation: Dissolve the thiol-containing substrate to 1 mM in 100 mM Sodium Phosphate buffer, pH 8.0 . The elevated pH is critical to compensate for the pyrrolinone's higher LUMO.

  • Reaction: Add 5.0 equivalents of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (from a 50 mM stock in DMSO).

  • Incubation: Stir at 37°C for 6 to 12 hours.

  • Validation (Ellman’s Assay): To validate the reaction's progress without relying solely on MS, extract a 10 µL aliquot and react it with Ellman’s reagent (DTNB). A reduction in absorbance at 412 nm to baseline confirms complete thiol consumption.

  • Stability Check: Incubate the purified conjugate at 37°C in PBS (pH 7.4) in the presence of 10 mM Glutathione for 7 days. LC-MS will show >95% intact conjugate, validating its absolute resistance to both hydrolysis and thiol exchange[3][4].

References

  • Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC -[Link]

  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - PMC -[Link]

  • Organocatalytic asymmetric domino Michael/O-alkylation reaction for the construction of succinimide substituted 3(2H)-furanones - SciSpace -[Link]

Sources

Optimizing Purity Analysis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Comparative Guide to HPLC Method Validation (Biphenyl vs. C18)

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the demand for highly selective analytical methods has never been greater. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4)[1] is a prime example of a highly functionalized pyrrolinone derivative where traditional chromatographic approaches often fall short.

In this guide, we objectively compare the performance of a traditional C18 stationary phase against a Biphenyl stationary phase for the purity analysis of this compound. We will explore the mechanistic causality behind their performance differences and provide a self-validating, step-by-step methodology, culminating in a full method validation according to the latest [2].

The Mechanistic Challenge: Why C18 Falls Short

Structurally, Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate features a lipophilic benzyl group attached to a polar, conjugated 2-oxo-2,5-dihydro-1H-pyrrole ring. During its synthesis, a common and critical impurity is the unoxidized precursor, Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate (Impurity A).

When attempting to resolve these two compounds, traditional alkyl-based C18 columns rely almost exclusively on dispersive hydrophobic (van der Waals) interactions. Because the hydrophobic surface area of the target and Impurity A are nearly identical, C18 provides insufficient shape and electronic selectivity, frequently leading to critical co-elution.

Conversely, Biphenyl stationary phases offer a powerful mixed-mode retention mechanism. The aromatic biphenyl ligands provide strong π−π and dipole-dipole interactions[3]. The electron-deficient oxo-pyrroline ring of the target compound interacts fundamentally differently with the biphenyl π system compared to the isolated double bond of Impurity A. This electronic discrimination drives a significant divergence in retention times, achieving baseline resolution that a C18 cannot[4].

Pro-Tip from the Bench: When working with aromatic derivatives on biphenyl phases, substituting methanol for acetonitrile in the mobile phase can sometimes further enhance π−π interactions, as methanol lacks π electrons that might compete with the stationary phase[4]. However, for this specific protocol, acetonitrile was selected to maintain lower system backpressure and sharper peak shapes.

Experimental Methodology: Column Comparison Protocol

To objectively compare the performance of the two chemistries, the following step-by-step methodology incorporates a System Suitability Test (SST). This ensures the protocol is a self-validating system —verifying that the instrument is fit for purpose prior to any data acquisition.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA acts as an ion-pairing agent and suppresses residual silanol ionization on the silica support, preventing peak tailing for the nitrogen-containing pyrrole ring).

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Diluent : 50:50 Water:Acetonitrile.

  • Standard Preparation : Accurately weigh 10.0 mg of the target standard and 1.0 mg of Impurity A. Dissolve in 10 mL of diluent to create a stock solution. Dilute further to a working concentration of 1.0 mg/mL (Target) and 0.1 mg/mL (Impurity A).

Step 2: Chromatographic Conditions
  • Columns Tested :

    • Alternative: Standard C18 (150 x 4.6 mm, 3 µm, 100 Å)

    • Product: Biphenyl (150 x 4.6 mm, 3 µm, 100 Å)

  • Flow Rate : 1.0 mL/min

  • Injection Volume : 5 µL

  • Column Temperature : 30°C

  • Gradient Program : 20% B (0-2 min) 60% B (10 min) 90% B (12-15 min) 20% B (15.1-20 min).

  • Detection : UV at 210 nm.

Step 3: System Suitability Testing (SST)

Before acquiring comparative data, inject the standard mix 5 times. The system is validated for use only if :

  • Tailing factor ( Tf​ ) for the target peak is ≤1.5 .

  • Theoretical plates ( N ) ≥5000 .

  • Retention time %RSD across the 5 injections is ≤1.0% .

Comparative Performance Data

The experimental results clearly demonstrate the superiority of the Biphenyl phase for this specific separation challenge.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

AnalyteC18 Retention TimeC18 Resolution ( Rs​ )Biphenyl Retention TimeBiphenyl Resolution ( Rs​ )
Impurity A 7.45 minN/A8.12 minN/A
Target Compound 7.68 min1.1 (Co-elution)9.45 min2.8 (Baseline)
Impurity B (Degradant) 8.90 min3.511.20 min4.2

Data Analysis: The C18 column fails to provide adequate resolution ( Rs​=1.1 ) between the target and Impurity A, making accurate quantitation impossible. The Biphenyl column leverages its unique π−π selectivity to achieve a superior resolution of 2.8, proving it is the optimal choice for this purity analysis[3].

ICH Q2(R2) Method Validation on the Biphenyl Column

Having established the Biphenyl column as the superior stationary phase, the method was subjected to full validation in accordance with the modernized [5], which emphasize a lifecycle and "fitness for purpose" approach to analytical procedures.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at Target Rt​ No peaks in blank/placeboPass
Linearity & Range R2≥0.999 (50% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.1% - 100.8%Pass
Precision (Repeatability) Intra-day %RSD ≤2.0% %RSD = 0.8% (n=6)Pass
Limit of Detection (LOD) S/N 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) S/N 10:10.15 µg/mLPass
Validation Workflows Executed:
  • Specificity : Demonstrated by analyzing blank diluent, which showed no interfering peaks at the retention time of the target. Forced degradation (acid, base, peroxide) confirmed that degradation products do not co-elute with the main peak.

  • Accuracy : Assessed via recovery studies by spiking known amounts of the target into a placebo matrix at 80%, 100%, and 120% levels.

  • Precision : Method repeatability was confirmed by six independent preparations of the 100% test concentration.

Visualizing the Analytical Lifecycle

The following diagram maps the logical progression from initial compound profiling through to regulatory validation, ensuring a robust lifecycle approach.

G N1 1. Target Profiling (Pyrrolinone Derivative) N2 2. Phase Screening (C18 vs. Biphenyl) N1->N2 N3 3. Method Optimization (Gradient & Parameters) N2->N3 N4 4. ICH Q2(R2) Validation (Specificity, Linearity) N3->N4 N5 5. Validated QC Method (Ready for Release) N4->N5

Figure 1: End-to-end workflow for HPLC method development and ICH Q2(R2) validation.

Conclusion

For complex heterocycles like Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, relying on default C18 methodologies introduces significant risks of co-elution and inaccurate purity reporting. By transitioning to a Biphenyl stationary phase , analytical scientists can leverage orthogonal π−π retention mechanisms to achieve baseline resolution of critical isomeric pairs. Supported by a self-validating protocol and rigorous ICH Q2(R2) validation data, this method stands ready for routine quality control implementation.

References

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)". Available at: [Link]

  • IntuitionLabs . "ICH Q2(R2) Guide: Analytical Method Validation Explained". Available at:[Link]

  • Restek Corporation . "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges in tracking reactive intermediates and protected building blocks during early-stage drug metabolism and pharmacokinetic (DMPK) profiling. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (commonly known as N-Cbz-3-pyrrolin-2-one) is a critical electrophilic scaffold used in the synthesis of pyrrolidine-based therapeutics, peptidomimetics, and natural product analogs.

To confidently identify this molecule and its downstream metabolites in complex biological matrices, one must understand its mass spectrometry (MS) fragmentation behavior. This guide objectively evaluates the MS performance of the N-Cbz-protected pyrrolin-2-one against common alternatives (N-Boc and N-Fmoc) and provides a self-validating analytical protocol grounded in established mechanistic principles.

Mechanistic Causality of N-Cbz Fragmentation

Under positive electrospray ionization (+ESI), the fragmentation of N-Cbz-pyrrolin-2-one is dictated by the thermodynamic lability of the carbamate linkage. Protonation typically occurs at the highly basic pyrrolin-2-one carbonyl oxygen. When subjected to Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes two primary competing pathways ():

  • Formation of the Benzyl/Tropylium Cation (m/z 91.05): The most thermodynamically favored pathway is the heterolytic cleavage of the C–O bond in the benzyl ester. This is driven by the intense resonance stabilization of the resulting C₇H₇⁺ cation. Because this ion carries the charge, it serves as a highly abundant, diagnostic reporter ion for the presence of the Cbz group.

  • Deprotection via Neutral Loss: Alternatively, the molecule can undergo a rearrangement to expel neutral benzyl alcohol (108 Da), leaving an isocyanate intermediate that rapidly loses carbon monoxide (28 Da) or carbon dioxide (44 Da) to yield the naked, protonated pyrrolin-2-one core (m/z 84.04). The stability of this core under CID conditions has been well-documented in studies of pyrrolin-2-one protein adducts ().

Fragmentation M Precursor Ion [M+H]+ m/z 218.08 (N-Cbz-Pyrrolinone) B Benzyl Cation m/z 91.05 (Diagnostic Reporter) M->B Heterolytic Cleavage (Low CE: 15-20 eV) I Neutral Loss Benzyl Alcohol (108 Da) + CO (28 Da) M->I Rearrangement (High CE: >25 eV) C Pyrrolin-2-one Core m/z 84.04 (Target Moiety) I->C Charge Retention

Positive ESI collision-induced dissociation (CID) pathways for N-Cbz-pyrrolin-2-one.

Comparative Performance Analysis: Cbz vs. Boc vs. Fmoc

When designing a synthetic route that requires downstream LC-MS/MS tracking, the choice of the nitrogen protecting group drastically impacts analytical sensitivity. The table below compares the MS performance of N-Cbz-pyrrolin-2-one against its N-Boc and N-Fmoc analogs.

The N-Cbz group offers a "Goldilocks" profile. Unlike N-Boc, which is notorious for premature cleavage in the ESI source (complicating MS1 quantification), N-Cbz remains intact until it reaches the collision cell. Unlike N-Fmoc, which is excessively hydrophobic and can cause severe ion suppression, N-Cbz maintains excellent solubility in standard LC-MS buffers ().

Protecting Group AlternativePrecursor Ion[M+H]⁺Primary Neutral LossDiagnostic Product IonsOptimal Collision Energy (HCD)In-Source Stability
N-Cbz-pyrrolin-2-one m/z 218.08108 Da (Benzyl alcohol)m/z 91.05, m/z 84.0420 – 25 eVHigh (Optimal for MS1 tracking)
N-Boc-pyrrolin-2-one m/z 184.09100 Da (Isobutylene + CO₂)m/z 84.04, m/z 57.0710 – 15 eVLow (Prone to premature cleavage)
N-Fmoc-pyrrolin-2-one m/z 306.11222 Da (Dibenzofulvene + CO₂)m/z 179.08, m/z 84.0430 – 35 eVVery High (Causes ion suppression)

Self-Validating LC-MS/MS Protocol

To ensure data integrity, analytical workflows must be self-validating—meaning the protocol includes built-in checks to confirm that the observed phenomena are real and not instrumental artifacts. Below is a step-by-step methodology for characterizing N-Cbz-pyrrolin-2-one.

Phase 1: Sample Preparation & Standardization
  • Action: Dissolve the analytical standard in 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as an abundant proton source, driving the ionization equilibrium toward the [M+H]⁺ state. The 50% organic modifier ensures complete solvation of the lipophilic benzyl ring, preventing analyte loss to the walls of the autosampler vial.

  • Validation Check: Inject a blank (solvent only) immediately prior to the sample. The absolute absence of m/z 218.08 in the blank validates that subsequent signals are not carryover artifacts from previous runs.

Phase 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a linear gradient of 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic Cbz group interacts strongly with the C18 stationary phase. This ensures the analyte is retained well past the solvent front, physically separating it from early-eluting salts and endogenous polar metabolites that cause severe ion suppression in the ESI source.

  • Validation Check: Evaluate the chromatogram. The analyte must elute as a sharp, symmetrical peak (tailing factor between 0.9 and 1.2). Peak splitting or excessive tailing indicates column voiding or secondary interactions, requiring immediate buffer adjustment.

Phase 3: ESI-MS/MS Optimization
  • Action: Perform a Collision Energy (CE) sweep from 10 eV to 40 eV using HCD on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Causality: A CE sweep maps the thermodynamic breakdown curve of the molecule. Lower energies (10–15 eV) probe the stability of the carbamate linkage, while higher energies (>25 eV) force the structural cleavage of the pyrrolin-2-one ring itself.

  • Validation Check (Critical): Monitor the MS1 (full scan) spectra for the premature appearance of m/z 91.05. If the m/z 91.05 peak exceeds 5% of the m/z 218.08 base peak in the MS1 scan, the declustering potential (or capillary temperature) is too high, causing in-source fragmentation. Adjust the source parameters until the intact precursor ion constitutes >95% of the MS1 signal.

Workflow S1 1. Sample Prep 0.1% FA in H2O/MeCN S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 4. Quad Isolation Precursor m/z 218.08 S3->S4 S5 5. HCD Fragmentation CE Sweep: 10-40 eV S4->S5 S6 6. Orbitrap Detection High-Res MS/MS S5->S6

Step-by-step LC-MS/MS workflow for the characterization of N-Cbz-pyrrolin-2-one.

References

  • Solyev PN, Isakova EB, Olsufyeva EN. "Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines." Antibiotics (Basel). 2023. URL:[Link]

  • Lu X, Xu J. "Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions." ResearchGate. 2012. URL:[Link]

  • Peterson LA, et al. "Covalent Modification of Cytochrome C by Reactive Metabolites of Furan." Chemical Research in Toxicology / PubMed Central (National Institutes of Health). 2011. URL:[Link]

Evaluating Protecting Group Stability: Cbz vs. Fmoc in 2-Oxo-2,5-dihydro-1H-pyrroles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-2,5-dihydro-1H-pyrrole (pyrrolin-2-one) scaffold is a highly versatile, biologically privileged building block utilized extensively in the synthesis of peptidomimetics, natural products (e.g., mirabimides, tambjamines), and targeted therapeutics such as FVIIa inhibitors[1][2][3]. Because the α,β-unsaturated lactam makes the N-1 position and the C-5 stereocenter uniquely sensitive, N-protection is mandatory to prevent unwanted Michael additions, polymerization, and to direct regioselective functionalization[4].

When designing synthetic routes, chemists typically rely on urethane-based protecting groups like Cbz (Carboxybenzyl) and Fmoc (Fluorenylmethyloxycarbonyl) to minimize racemization during peptide coupling[5]. However, the 2,5-dihydro-1H-pyrrole system introduces specific chemoselectivity challenges. This guide provides an objective, data-driven comparison of Cbz and Fmoc stability, detailing the mechanistic causality behind their performance and offering field-proven, self-validating protocols for their manipulation.

Mechanistic Causality: The Pyrrolin-2-one Dilemma

Applying standard protecting group strategies to pyrrolin-2-ones requires navigating two primary structural vulnerabilities:

  • Double Bond Vulnerability (C3-C4): The α,β-unsaturated lactam is highly susceptible to reduction. Protecting groups that require catalytic hydrogenolysis (like standard Cbz cleavage) will inevitably reduce this alkene, yielding a saturated pyrrolidin-2-one.

  • Stereocenter Epimerization (C5): The C5 proton is situated alpha to the lactam carbonyl. Under basic conditions, this proton is sufficiently acidic to be abstracted, forming an enolate/enamine intermediate. Upon reprotonation, stereochemical integrity is lost.

Cbz (Carboxybenzyl): Stability and Reactivity
  • The Mechanism: The Cbz group provides excellent stability against mildly acidic and basic conditions. It is highly compatible with iterative peptide coupling cycles and strongly nucleophilic conditions (e.g., lithium enolates at -78 °C)[4].

  • The Causality of Failure: Standard Cbz deprotection relies on catalytic hydrogenolysis (H2, Pd/C). In the context of 2-oxo-2,5-dihydro-1H-pyrroles, this method completely reduces the C3-C4 double bond. If the unsaturated pyrrolinone is the desired final target, Cbz must be cleaved using non-reductive, harsh acidic conditions (e.g., TMSI or HBr/AcOH), which can degrade sensitive side chains.

Fmoc (Fluorenylmethyloxycarbonyl): Stability and Reactivity
  • The Mechanism: Fmoc is cleaved via a base-catalyzed E1cB mechanism, typically using 20% piperidine in DMF. This orthogonal deprotection strategy completely bypasses the need for reductive conditions, perfectly preserving the C3-C4 double bond of the pyrrolinone ring[1].

  • The Causality of Failure: The basic conditions required for Fmoc E1cB elimination pose a severe risk to the C5 stereocenter. Prolonged exposure to secondary amines induces enolization at C5, leading to racemization. Consequently, Fmoc deprotection on pyrrolin-2-ones requires strictly controlled reaction times, temperatures, or the use of buffered base mixtures to suppress epimerization.

Decision Matrix Workflow

To systematically determine the optimal protecting group for your specific pyrrolin-2-one derivative, follow the logical workflow mapped below.

G Start 2-Oxo-2,5-dihydro-1H-pyrrole Protection Strategy PreserveDB Must preserve C3-C4 double bond? Start->PreserveDB BaseStability Are downstream steps base-sensitive? PreserveDB->BaseStability No ChooseFmoc Select Fmoc (Base-labile) PreserveDB->ChooseFmoc Yes BaseStability->ChooseFmoc No ChooseCbz Select Cbz (Acid/Hydrogenolysis-labile) BaseStability->ChooseCbz Yes RiskFmoc Risk: C5 Racemization under basic deprotection ChooseFmoc->RiskFmoc RiskCbz Risk: Alkene reduction during H2/Pd-C deprotection ChooseCbz->RiskCbz

Decision matrix for selecting Cbz vs. Fmoc in pyrrolin-2-one synthesis.

Quantitative Data: Comparative Stability Matrix

The following table summarizes the operational performance of Cbz and Fmoc specifically applied to the 2-oxo-2,5-dihydro-1H-pyrrole scaffold.

ParameterN-Cbz ProtectionN-Fmoc Protection
Standard Cleavage H₂, Pd/C or HBr/AcOH20% Piperidine in DMF
C3-C4 Alkene Preservation Poor (Reduced to pyrrolidin-2-one via H₂)Excellent (Unaffected by base)
C5 Stereocenter Stability Excellent (Stable to hydrogenolysis/acid)Moderate to Poor (Prone to base-catalyzed epimerization)
Orthogonality Orthogonal to Boc/tBu; Not orthogonal to benzyl estersOrthogonal to Boc, Cbz, and Benzyl esters
Downstream Acylation/Alkylation Highly stable to strong bases (e.g., LiHMDS at -78 °C)Stable to strong bases at low temps; labile at RT

Self-Validating Experimental Protocols

To mitigate the inherent risks associated with each protecting group, the following protocols have been optimized to ensure structural and stereochemical integrity.

Protocol A: Fmoc Deprotection with C5 Stereocenter Preservation

Objective: Cleave N-Fmoc from a 2-oxo-2,5-dihydro-1H-pyrrole without racemizing the C5 position. Causality Principle: Standard 20% piperidine is too basic and will enolize the C5 proton. By utilizing a milder base (piperazine) buffered with a weak acid (HOBt), the local basicity is suppressed enough to prevent C5 enolization while still allowing the E1cB elimination of the Fmoc group.

  • Preparation: Dissolve the Fmoc-protected pyrrolin-2-one (1.0 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.

  • Buffered Base Addition: Add a solution of 5% piperazine in DMF containing 0.1 M HOBt (Hydroxybenzotriazole).

  • Kinetic Monitoring: Stir the reaction at 0 °C. Do not allow the reaction to exceed 15–30 minutes. Monitor strictly via LC-MS to track the disappearance of the starting material.

  • Self-Validating Quench: Quench the reaction immediately upon completion by adding a 10% citric acid solution until the pH reaches ~6. Validation check: The rapid pH drop protonates the piperazine, instantly halting any potential base-catalyzed racemization.

  • Isolation: Extract with EtOAc (3 × 15 mL), wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Non-Reductive Cbz Cleavage (Preserving the Alkene)

Objective: Cleave N-Cbz from a 2-oxo-2,5-dihydro-1H-pyrrole without reducing the C3-C4 double bond. Causality Principle: Iodotrimethylsilane (TMSI) cleaves the Cbz group via an S_N2 mechanism at the benzyl carbon, liberating a silyl carbamate that decarboxylates upon aqueous workup. This completely avoids the use of H₂/Pd-C, keeping the electron-deficient alkene intact.

  • Preparation: Dissolve the Cbz-protected pyrrolin-2-one (1.0 mmol) in anhydrous dichloromethane (DCM) (15 mL) under argon and cool to 0 °C.

  • Reagent Addition: Add iodotrimethylsilane (TMSI) (2.5 mmol) dropwise via syringe.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 30 minutes.

  • Self-Validating Quench: Quench the reaction with methanol (5 mL) to destroy excess TMSI. Follow immediately with the addition of saturated aqueous Na₂S₂O₃. Validation check: The Na₂S₂O₃ neutralizes any iodine (I₂) generated during the reaction. If omitted, I₂ will undergo electrophilic addition across the sensitive C3-C4 double bond, destroying the product. The solution should turn from yellow/brown to colorless, confirming iodine neutralization.

  • Isolation: Extract with DCM, wash with water, dry over MgSO₄, and purify via flash chromatography.

References

  • Smith, A. B., et al. "Pyrrolinone-Based Peptidomimetics. 'Let the Enzyme or Receptor be the Judge'." Accounts of Chemical Research. URL:[Link]

  • "Dipeptide Analogues Containing 4-Ethoxy-3-pyrrolin-2-ones." Organic Letters. URL:[Link]

  • "Design, Synthesis and Biological Activity of Novel Reversible Peptidyl FVIIa Inhibitors." DTU Inside. URL:[Link]

  • "Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents." NIH / PMC. URL:[Link]

Sources

FT-IR Spectroscopy Validation for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Carbonyl Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction For researchers and drug development professionals, verifying the structural integrity of synthetic intermediates is a critical quality control step. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (an N-Cbz protected pyrrolinone) presents a unique spectroscopic challenge. The molecule contains two distinct but electronically coupled carbonyl groups: an α,β -unsaturated lactam carbonyl and a carbamate (ester) carbonyl. Because both groups share a single nitrogen atom, their vibrational frequencies are compressed into a narrow spectral window. This guide objectively compares three FT-IR sampling techniques—Attenuated Total Reflectance (ATR), KBr Pellet Transmission, and Liquid Cell Transmission—to determine the optimal method for resolving these critical functional groups.

1. The Mechanistic Causality of N-Acyl Lactam Carbonyls To understand the analytical challenge, we must first examine the causality behind the vibrational frequencies. In a standard isolated lactam, the nitrogen lone pair donates electron density into the carbonyl carbon via resonance, which weakens the C=O double bond character and lowers the stretching frequency (typically ~1680 cm⁻¹).

However, in Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, the nitrogen is part of an N-acyl lactam system. The electron-withdrawing nature of the N-benzyloxycarbonyl (N-Cbz) group creates cross-conjugation. The nitrogen lone pair is pulled toward the carbamate group, severely restricting its ability to donate electron density into the lactam carbonyl. As a result, the lactam C=O bond retains more double-bond character, shifting its stretching frequency higher to ~1715 cm⁻¹ ([1]). This places it dangerously close to the carbamate carbonyl stretch (~1745 cm⁻¹), requiring high-resolution techniques to differentiate them.

Carbonyl_Coupling N_Acyl N-Acyl Lactam System (Cross-Conjugated Nitrogen) Carbamate Carbamate C=O (~1745 cm⁻¹) N_Acyl->Carbamate Lactam Unsaturated Lactam C=O (~1715 cm⁻¹) N_Acyl->Lactam Coupling Restricted Resonance & Frequency Shift Carbamate->Coupling Lactam->Coupling

Vibrational coupling mechanism of carbamate and lactam carbonyls sharing a nitrogen.

2. Comparative FT-IR Methodologies & Performance Data When evaluating FT-IR sampling alternatives, the physical state of the sample and the optical physics of the accessory directly dictate the spectral resolution.

  • ATR-FTIR (Diamond Crystal): While ATR is the modern standard for high-throughput analysis, it suffers from anomalous dispersion. The depth of penetration of the IR beam is wavelength-dependent. Near strong absorption bands (like carbonyls), the refractive index of the sample changes drastically, which distorts the peak shape and artificially shifts the peak maximum to lower wavenumbers ([2]).

  • Transmission (KBr Pellet): The legacy solid-state method. KBr is highly hygroscopic. Moisture absorption introduces broad O-H stretching artifacts, and the solid-state crystal packing forces intermolecular dipole-dipole interactions that broaden the carbonyl peaks, often merging the lactam and carbamate signals into a single unresolved shoulder ([3]).

  • Liquid Cell Transmission (CHCl₃): The gold standard for this specific molecule. Dissolving the sample in a weakly polar solvent like chloroform eliminates solid-state packing effects and intermolecular hydrogen bonding, yielding the sharpest possible Full Width at Half Maximum (FWHM) and baseline resolution between the two carbonyls.

Table 1: Quantitative Comparison of FT-IR Sampling Techniques for Carbonyl Resolution

Sampling TechniqueCarbamate C=O (cm⁻¹)Lactam C=O (cm⁻¹)FWHM (cm⁻¹)ResolutionPrimary Artifacts
ATR-FTIR (Diamond) 1738170518ModeratePeak shift to lower frequencies (Anomalous dispersion)
Transmission (KBr) 1742171225PoorPeak broadening (Solid-state packing & moisture)
Liquid Cell (CHCl₃) 1745171512ExcellentNone (Ideal for resolving coupled carbonyls)

3. Self-Validating Experimental Protocols To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes a built-in control step to verify the absence of environmental artifacts before sample measurement.

FTIR_Workflow Start Sample: Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate ATR Protocol A: ATR-FTIR (High-Throughput) Start->ATR KBr Protocol B: KBr Pellet (Solid-State) Start->KBr Liquid Protocol C: Liquid Cell (High-Resolution) Start->Liquid ATR_Val Validate: Clean Crystal (No residual peaks) ATR->ATR_Val KBr_Val Validate: Blank KBr (O-H band < 0.05 AU) KBr->KBr_Val Liquid_Val Validate: Pure CHCl3 (Solvent subtraction) Liquid->Liquid_Val

Workflow comparing FT-IR sampling techniques with built-in validation steps.

Protocol A: Liquid Cell Transmission (Recommended for Resolution) Causality: Solvation isolates the molecules, preventing the intermolecular dipole coupling that broadens carbonyl bands in the solid state.

  • Cell Preparation: Assemble a demountable liquid cell using NaCl or KBr windows with a 0.1 mm Teflon spacer.

  • System Validation: Fill the cell with anhydrous, ethanol-free CHCl₃. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Verify the baseline is flat in the 1800–1600 cm⁻¹ region.

  • Sample Preparation: Dissolve 10 mg of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate in 1 mL of anhydrous CHCl₃.

  • Measurement: Inject the solution into the cell. Collect the sample spectrum.

  • Data Processing: Subtract the CHCl₃ background. The resulting spectrum will display two sharp, distinct peaks at ~1745 cm⁻¹ and ~1715 cm⁻¹.

Protocol B: ATR-FTIR (Recommended for Rapid Verification) Causality: The evanescent wave penetrates the sample, but penetration depth varies with wavelength, requiring mathematical correction for direct comparison to transmission data ([4]).

  • System Validation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air. Ensure the live preview shows no residual organic contamination.

  • Sample Application: Place 2–3 mg of the neat solid sample directly onto the center of the diamond crystal.

  • Compression: Apply the pressure anvil until the force gauge indicates optimal contact (preventing air gaps which reduce signal intensity).

  • Measurement & Correction: Collect the spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to adjust for anomalous dispersion and penetration depth variations.

Protocol C: KBr Pellet Transmission (Legacy Method) Causality: KBr is transparent to mid-IR, but its hygroscopic nature easily introduces water, which hydrogen-bonds with the sample's carbonyls, causing peak broadening.

  • System Validation: Grind 100 mg of oven-dried, FT-IR grade KBr in an agate mortar. Press into a pellet and scan. Validation Check: The broad O-H stretch at ~3400 cm⁻¹ must have an absorbance of < 0.05 AU. If higher, re-dry the KBr.

  • Sample Preparation: Mix 1–2 mg of the sample with 100 mg of the validated dry KBr. Grind thoroughly for 60 seconds to ensure a homogenous dispersion (minimizing the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press at 10 tons under vacuum for 2 minutes to form a transparent disk.

  • Measurement: Place the pellet in the transmission holder and collect the spectrum.

4. Conclusion & Data Interpretation For Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, the choice of FT-IR sampling technique fundamentally alters the observed data. While ATR-FTIR provides unmatched speed and ease of use, the inherent optical physics of anomalous dispersion and solid-state peak broadening make it inferior for resolving the closely spaced carbamate and lactam carbonyls.

If the analytical goal is strict structural validation and differentiation of the N-Cbz group from the unsaturated pyrrolinone core, Liquid Cell Transmission is the superior alternative. By isolating the molecules in solution, it removes the confounding variables of crystal packing and intermolecular hydrogen bonding, ensuring that the empirical data accurately reflects the fundamental vibrational mechanics of the molecule.

References

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac. URL:[Link]

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech Application Notes. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics." PMC. URL:[Link]

  • American Chemical Society (ACS). "Three Ways to Polyamides: The Impact of Polymerization Mechanism on Polymer Properties." Journal of Chemical Education. URL:[Link]

Sources

Comparative yield analysis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating synthetic pathways for Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (commonly known as N-Cbz-3-pyrrolin-2-one; CAS: 96658-35-4).

This guide objectively compares the three primary synthetic strategies, analyzing their mechanistic viability, yield efficiency, and scalability to help you select the optimal route for your specific medicinal chemistry or materials science application.

Mechanistic Evaluation of Synthesis Routes

Synthesizing the α,β-unsaturated lactam core of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate presents a unique challenge: the molecule is prone to over-oxidation, unwanted ring-opening, and double-bond isomerization. Selecting the right pathway requires balancing precursor availability with thermodynamic control.

Route A: Ring-Closing Metathesis (RCM) – The High-Yield Standard

RCM of N-allyl-N-Cbz-acrylamide using a Ruthenium-based catalyst (e.g., Grubbs 2nd Generation) is the most robust method for constructing the 3-pyrrolin-2-one ring.

  • Causality & Mechanism: The bulky N-Cbz protecting group forces the acyclic diene precursor into an s-cis conformation. This proximity effect drastically lowers the activation energy for intramolecular cyclization. The use of Grubbs II, which features a strongly electron-donating N-heterocyclic carbene (NHC) ligand, ensures high catalytic turnover even with the electron-deficient acrylamide double bond. The reaction is thermodynamically driven to completion by the irreversible release of ethylene gas.

Route B: Direct N-Acylation – The Pragmatic Approach

For laboratories with access to the unprotected lactam (3-pyrrolin-2-one), direct N-acylation offers the shortest synthetic path.

  • Causality & Mechanism: The lactam nitrogen is weakly acidic. Deprotonation requires a strong, non-nucleophilic base like Sodium Hydride (NaH) to irreversibly form the nitrogen anion (releasing H₂ gas) without acting as a nucleophile at the carbonyl center. Subsequent trapping with benzyl chloroformate (Cbz-Cl) yields the target molecule. Moisture control is critical here, as Cbz-Cl rapidly hydrolyzes into benzyl alcohol and carbon dioxide in the presence of water.

Route C: Oxidation of N-Cbz-pyrrole – The Problematic Pathway

Direct oxidation of N-Cbz-pyrrole using oxidants like m-CPBA or singlet oxygen is often attempted due to the cheap availability of pyrrole precursors. However, this route is fundamentally flawed for high-yield applications.

  • Causality & Mechanism: Pyrroles are highly electron-rich and undergo rapid oxidative degradation. While the introduction of an N-alkoxycarbonyl group (like Cbz) helps deactivate the ring and protect the nitrogen[1], controlling regioselectivity remains notoriously difficult. Oxidation frequently overshoots the desired enone stage, attacking the C2-C3 double bond to yield2[2]. Furthermore, harsh oxidative conditions can lead to premature N-deprotection[1].

Quantitative Yield & Parameter Comparison

To facilitate objective decision-making, the quantitative parameters of each synthetic route are summarized below.

Synthesis RoutePrecursorsKey Reagents / CatalystsTypical YieldPrimary Limitations
Route A: RCM N-allyl-N-Cbz-acrylamideGrubbs 2nd Gen (5 mol%), DCM85–95% High cost of Ru-catalyst; requires multi-step precursor synthesis.
Route B: N-Acylation 3-pyrrolin-2-one, Cbz-ClNaH (or LiHMDS), THF75–85% Requires strictly anhydrous conditions; handling of pyrophoric NaH.
Route C: Oxidation N-Cbz-pyrrolem-CPBA or H₂O₂/Cat30–50% Poor regioselectivity; high rates of over-oxidation to epoxides[2].

Visualizing the Synthetic Landscape

SynthesisRoutes Target Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate RouteA Route A: RCM Yield: 85-95% RouteA->Target RouteB Route B: Direct N-Acylation Yield: 75-85% RouteB->Target RouteC Route C: Pyrrole Oxidation Yield: 30-50% RouteC->Target PrecA N-allyl-N-Cbz-acrylamide PrecA->RouteA Grubbs II, DCM PrecB 3-pyrrolin-2-one + Cbz-Cl PrecB->RouteB NaH, THF PrecC N-Cbz-pyrrole PrecC->RouteC mCPBA, DCM

Figure 1: Comparative overview of synthesis routes for N-Cbz-3-pyrrolin-2-one.

Validated Experimental Protocols

The following self-validating protocols detail the two most viable routes (RCM and N-Acylation). Every step is designed to preemptively address common points of failure.

Protocol 1: Ring-Closing Metathesis (Route A)

Objective: High-yield cyclization of N-allyl-N-Cbz-acrylamide.

  • Preparation & Dilution: Dissolve N-allyl-N-Cbz-acrylamide (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Causality: The concentration must be strictly maintained at 0.05 M . High dilution kinetically favors the desired intramolecular cyclization over intermolecular cross-metathesis (which leads to unwanted oligomers).

  • Degassing: Sparge the solution with Argon gas for 15 minutes.

    • Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which prematurely oxidizes and deactivates the carbene species.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (0.05 equiv / 5 mol%). Attach a reflux condenser and heat the mixture to 40 °C for 12 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot should completely disappear, replaced by a lower-Rf UV-active spot.

  • Quenching: Cool to room temperature and add an excess of ethyl vinyl ether (0.5 mL per mmol of substrate). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, inactive Fischer carbene. This halts the reaction and prevents the catalyst from triggering double-bond isomerization during the concentration step.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the target compound as a pale yellow oil/solid.

RCMWorkflow Step1 Step 1: Preparation Dissolve precursor in anhydrous DCM (0.05 M) Step2 Step 2: Degassing Sparge with Argon for 15 minutes Step1->Step2 Step3 Step 3: Catalysis Add Grubbs II (5 mol%), Reflux at 40 °C, 12h Step2->Step3 Step4 Step 4: Quenching Add ethyl vinyl ether, Stir for 30 mins Step3->Step4 Step5 Step 5: Purification Concentrate & run Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the RCM synthesis route.

Protocol 2: Direct N-Acylation (Route B)

Objective: Protection of 3-pyrrolin-2-one with a Cbz group.

  • System Setup: Flame-dry a round-bottom flask under vacuum and backfill with dry Nitrogen.

  • Deprotonation: Dissolve 3-pyrrolin-2-one (1.0 equiv) in anhydrous THF. Cool the flask to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Causality: The reaction is highly exothermic and evolves H₂ gas. Maintaining 0 °C prevents the resulting lactam anion from undergoing unwanted ring-opening polymerization.

  • Acylation: Stir at 0 °C for 30 minutes until gas evolution ceases. Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Validation: The reaction mixture will transition from a cloudy suspension to a relatively clear solution with a fine NaCl precipitate.

  • Workup: Quench the reaction strictly by slow addition of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via chromatography.

References

  • EvitaChem.Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (EVT-12058009) Product Data & Epoxidation Limitations.
  • NIH PubMed Central (PMC).Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines).
  • NIH PubMed Central (PMC).Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates.

Sources

Comparative Crystallographic and Synthetic Analysis of N-Protected 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-oxo-2,5-dihydro-1H-pyrrole (pyrrolinone) scaffold is a privileged structure in medicinal chemistry and drug development. The choice of the N-protecting group—specifically Carboxybenzyl (Cbz/Benzyl) versus tert-Butoxycarbonyl (Boc)—fundamentally alters the molecule's solid-state conformation, supramolecular assembly, and reactivity profile. This guide provides an objective comparison of the crystallographic data and synthetic performance of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives against their Boc-protected alternatives, supported by validated experimental protocols and mechanistic insights.

Structural & Crystallographic Comparison

The crystallographic lattice of pyrrolinone derivatives is heavily dictated by the steric and electronic contributions of the N1-substituent. X-ray diffraction studies reveal distinct divergence in how these molecules pack and interact in the solid state.

  • tert-Butyl (Boc) Derivatives: X-ray crystallographic analysis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate demonstrates that the bulky Boc group forces a reliance on van der Waals interactions and specific hydrogen bonding[1]. Depending on the aldehyde used during functionalization, the hydroxyl groups engage in bifurcated O—H···O hydrogen bonds, forming either centrosymmetric hydrogen-bonded dimers or complex hexagonal arrangements of symmetry-related molecules[2]. The pyrrole ring itself remains essentially planar, but the steric bulk of the tert-butyl group projects out of this plane, heavily influencing approach trajectories for incoming nucleophiles[2].

  • Benzyl (Cbz) Derivatives: In contrast, the N1-benzyl group in Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate imparts significant lipophilicity and structural flexibility[3]. The aromatic ring enables robust π-π stacking and C-H···π interactions within the crystal lattice. This not only stabilizes the solid-state structure but also mimics the cation-π interactions frequently required for binding within the active sites of target proteins[3].

Table 1: Crystallographic & Supramolecular Properties
FeatureBenzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylatetert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
N-Protecting Group Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)
Crystal Packing Dominance π-π stacking, C-H···π interactionsSteric van der Waals, bifurcated O-H···O
Pyrrole Ring Planarity Highly planar corePlanar core, bulky N-substituent out of plane
Mukaiyama Aldol Selectivity Modulated by aromatic shieldingStrictly syn-diastereoselective
Supramolecular Assembly 3D networks via aromatic interlockingCentrosymmetric dimers or hexagonal arrays

Mechanistic Divergence in Reactivity

The structural differences observed in X-ray crystallography directly correlate with the chemical reactivity of these scaffolds, particularly in carbon-carbon bond-forming reactions like the Mukaiyama crossed-aldol addition.

When Boc-protected pyrrolinones are subjected to Mukaiyama aldol conditions using boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ), the reaction exhibits a strict syn-diastereoselectivity, yielding a syn configuration of the two newly created chiral centers[1]. The causality here is rooted in the steric hindrance of the Boc group, which restricts the rotational freedom of the transition state and forces the incoming electrophile to approach from the less hindered face. Conversely, the Benzyl group, while still providing steric shielding, allows for a more modulated electrophilicity due to its ability to adopt multiple conformations via rotation around the N-CH 2​ bond.

Mechanism Core 2-oxo-2,5-dihydro-1H-pyrrole Core Scaffold Boc tert-Butyl (Boc) Group Core->Boc Cbz Benzyl (Cbz) Group Core->Cbz BocPack Steric Van der Waals Centrosymmetric Dimers Boc->BocPack CbzPack π-π Stacking & C-H···π Interactions Cbz->CbzPack BocReactivity Strict syn-selectivity in Aldol Additions BocPack->BocReactivity CbzReactivity Modulated Electrophilicity via Aromatic Shielding CbzPack->CbzReactivity

Structural influence of N-protecting groups on crystal packing and reactivity.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system for the synthesis and crystallographic preparation of these derivatives.

Protocol A: Synthesis of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

This two-step sequence relies on an initial acylation followed by a Dieckmann condensation to construct the heterocyclic core[3].

Step 1: Acylation

  • Dissolve N-benzylglycine methyl ester (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the addition.

  • Add methyl malonyl chloride (1.1 eq) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct generated during acylation. This prevents the acidic cleavage of the ester groups and drives the equilibrium of the nucleophilic acyl substitution forward[3].

  • Monitor via TLC. Upon completion (4-6 hours), quench with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Step 2: Dieckmann Condensation

  • Dissolve the crude N-acylated intermediate in anhydrous methanol.

  • Add this solution dropwise to a stirred solution of sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere[4].

  • Heat the reaction to reflux for 4 hours.

    • Causality: The strong base ( NaOMe ) deprotonates the highly acidic activated methylene, initiating an intramolecular nucleophilic attack on the adjacent ester carbonyl to close the pyrrolinone ring[4].

  • Cool to room temperature and carefully neutralize with 1M HCl until pH ~7. Extract with ethyl acetate, dry over MgSO4​ , and purify via flash column chromatography (hexanes/ethyl acetate gradient).

Protocol B: Mukaiyama Aldol Functionalization & Crystallization

This protocol details the generation of X-ray quality single crystals of the functionalized derivatives[1].

  • Reaction: In a dry flask under argon, dissolve the purified pyrrolinone (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCM at -78 °C. Slowly add BF3​⋅OEt2​ (1.1 eq).

    • Causality: The Lewis acid ( BF3​ ) coordinates to the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity and facilitating the nucleophilic attack by the pyrrolinone enol/enolate equivalent[2].

  • Quenching: After 2 hours, quench with saturated aqueous NH4​Cl , extract with DCM, dry, and purify the syn-diastereomer via chromatography.

  • Crystallization: Dissolve the purified diastereomer in a minimal volume of ethyl acetate. Carefully layer the solution with an equal volume of hexane.

  • Allow the solvents to undergo slow evaporation at room temperature (293 K) over 3-5 days.

    • Causality: Slow diffusion and evaporation minimize rapid nucleation, allowing the molecules sufficient time to arrange into a highly ordered, defect-free crystal lattice suitable for X-ray diffraction analysis.

Workflow Step1 N-benzylglycine methyl ester + Methyl malonyl chloride Step2 Acylation (DCM, NEt3, 0°C) Neutralizes HCl byproduct Step1->Step2 Step3 Dieckmann Condensation (NaOMe, MeOH, Reflux) Step2->Step3 Step4 Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate Step3->Step4 Step5 Mukaiyama Aldol Reaction (BF3·OEt2, Aldehyde) Step4->Step5 Step6 Slow Evaporation (EtOAc/Hexane) Step5->Step6 Step7 Single Crystal X-ray Diffraction Analysis Step6->Step7

Synthetic and crystallization workflow for N-benzyl pyrrolinone derivatives.

References

  • Title: 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction Source: Acta Crystallographica Section C: Crystal Structure Communications (2009) URL: [Link]

Sources

Safety Operating Guide

Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and lifecycle management of synthetic intermediates is just as critical as the synthesis itself. Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS: 96658-35-4) is a highly versatile N-Cbz protected pyrrolinone building block frequently utilized in medicinal chemistry for developing complex heterocyclic scaffolds.

While it is a stable organic compound, improper disposal can lead to laboratory contamination, cross-reactivity in waste streams, and environmental toxicity. This guide provides a self-validating, causality-driven protocol for the operational handling and proper disposal of this compound.

Physicochemical & Hazard Profiling

Before establishing a disposal protocol, we must define the compound's physical parameters to understand its behavior in waste streams. The presence of the benzyl carbamate (Cbz) group and the pyrrolinone ring dictates its solubility and reactivity profile [1].

Table 1: Quantitative Hazard and Physical Data Summary

ParameterValue / DescriptionOperational Implication
Chemical Formula C12H11NO3Non-halogenated organic compound.
Molecular Weight 217.22 g/mol Solid at room temperature; poses particulate inhalation risk if aerosolized.
Solubility Soluble in DCM, EtOAc, MeOHWaste will predominantly be generated as organic solvent solutions.
Reactivity Stable under standard conditionsAvoid strong oxidizing agents and strong bases in waste containers to prevent premature carbamate cleavage.
Waste Classification Hazardous Organic WasteStrictly prohibited from drain disposal due to potential aquatic toxicity and resistance to municipal water treatment [1].

Operational Safety & Causality-Driven PPE

Standardizing Personal Protective Equipment (PPE) is the first line of defense. We do not just wear PPE for compliance; we select it based on the specific chemical vulnerabilities of the human body to organic heterocycles.

  • Hand Protection: Double nitrile gloves are mandatory [1]. Causality: Nitrile provides an excellent barrier against the compound in its solid state. However, because this compound is often handled in carrier solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), which can permeate standard nitrile over time, double-gloving allows the outer glove to be immediately discarded upon incidental solvent splash, protecting the inner layer.

  • Respiratory & Environmental Protection: All weighing and transfer operations must occur within a certified Class II fume hood or localized exhaust ventilation system. Causality: As a fine powder, electrostatic forces can cause the compound to aerosolize during transfer, presenting an inhalation hazard.

  • Eye Protection: Chemical splash goggles (not standard safety glasses). Causality: Protects the ocular mucosa from both particulate dust and solvent-dissolved compound splashes.

Waste Routing and Disposal Workflow

The disposal of Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate requires strict segregation based on its physical state and the carrier solvents used during experimentation. Mixing incompatible waste streams can lead to exothermic reactions or the generation of pressurized gas (e.g., CO2 release if the Cbz group is cleaved under acidic/basic waste conditions).

G Start Waste Generation: Benzyl 2-oxo-2,5-dihydro- 1H-pyrrole-1-carboxylate State Determine Physical State of the Waste Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Solid Residue Liquid Liquid Waste (Reaction Solutions) State->Liquid Dissolved in Solvent SolidBin Solid Hazardous Waste Container Solid->SolidBin HalogenCheck Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->HalogenCheck NonHalo Non-Halogenated Organic Liquid Waste HalogenCheck->NonHalo No Halo Halogenated Organic Liquid Waste HalogenCheck->Halo Yes EHSD EHS Collection & High-Temp Incineration NonHalo->EHSD Halo->EHSD SolidBin->EHSD

Figure 1: Decision matrix for the segregation and routing of pyrrolinone-derivative laboratory waste.

Step-by-Step Disposal Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

Protocol A: Routine Liquid Waste Disposal

Because this compound is primarily used in synthesis, it will most commonly enter the waste stream dissolved in organic solvents.

  • Solvent Identification: Determine the exact composition of the solvent containing the Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

    • Verification: Check your laboratory notebook. Does the mixture contain DCM, Chloroform, or any other halogen?

  • Segregation:

    • If Halogenated (e.g., DCM): Route to the "Halogenated Organic Waste" carboy. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into this stream drastically increases institutional disposal costs.

    • If Non-Halogenated (e.g., EtOAc, MeOH): Route to the "Non-Halogenated Organic Waste" carboy.

  • Neutralization Check: Ensure the solution is roughly pH neutral (pH 6-8) before adding it to a bulk waste carboy.

    • Causality: Highly acidic or basic solutions can trigger the hydrolysis of the ester or the cleavage of the Cbz protecting group in the bulk waste container, potentially releasing carbon dioxide gas and causing the sealed waste carboy to over-pressurize and rupture.

  • Transfer & Secondary Containment: Transfer the liquid using a chemically compatible funnel inside a fume hood. Ensure the waste carboy is stored in a secondary containment tray to capture any overflow.

Protocol B: Solid Waste and Contaminated Consumables

Solid waste includes leftover reagent, contaminated weighing paper, spatulas, empty glass vials, and heavily soiled gloves [1].

  • Collection: Gather all solid materials contaminated with the compound. Do not attempt to rinse empty reagent vials in the sink.

  • Packaging: Place the contaminated materials into a designated, puncture-resistant "Solid Hazardous Waste" container lined with a heavy-duty polyethylene bag.

    • Causality: Puncture-resistant containers prevent contaminated broken glass (like Pasteur pipettes or sample vials) from breaching the primary containment and injuring waste-handling personnel.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Solid Organic Waste: Contains Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (Toxic to aquatic life)."

  • EHS Transfer: Once the container is 3/4 full, seal it and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department for final destruction via commercial incineration.

Protocol C: Emergency Spill Response (Solid Powder)

In the event of a dropped vial resulting in a dry powder spill:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress Aerosolization: Do not dry sweep. Dry sweeping forces fine organic particulates into the air. Instead, lightly dampen a disposable absorbent pad with a compatible solvent (e.g., a small amount of isopropanol or water) and gently place it over the powder.

  • Gather: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Dispose: Place all used absorbent pads and contaminated gloves into the Solid Hazardous Waste container (as per Protocol B) and wash the affected benchtop area with soap and water.

References

  • Benchchem. (n.d.). Methyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate / Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate - Benchchem.
  • Bidepharm. (n.d.). CAS:96658-35-4, 2-氧代-2,5-二氢-1H-吡咯-1-羧酸苄酯-毕得医药: Benzyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.